molecular formula C18H32N8O3S B12373785 AZD8421

AZD8421

Cat. No.: B12373785
M. Wt: 440.6 g/mol
InChI Key: ROGNUCVYDNPNJI-RDBSUJKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD8421 is a useful research compound. Its molecular formula is C18H32N8O3S and its molecular weight is 440.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H32N8O3S

Molecular Weight

440.6 g/mol

IUPAC Name

(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide

InChI

InChI=1S/C18H32N8O3S/c1-5-14(12(4)27)22-18-23-16(15-17(24-18)25(7-3)11-19-15)21-13-8-9-26(10-13)30(28,29)20-6-2/h11-14,20,27H,5-10H2,1-4H3,(H2,21,22,23,24)/t12-,13+,14+/m1/s1

InChI Key

ROGNUCVYDNPNJI-RDBSUJKOSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)N[C@H]3CCN(C3)S(=O)(=O)NCC

Canonical SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)NC3CCN(C3)S(=O)(=O)NCC

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of AZD8421 in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: TGS-AZD8421-BC-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8421 is a potent, selective, orally administered small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3][4] Initially misidentified in some contexts, extensive preclinical data and ongoing clinical trials confirm its primary mechanism of action is through the targeted inhibition of CDK2, a critical regulator of cell cycle progression.[5][6] In breast cancer, particularly in models resistant to established CDK4/6 inhibitors, this compound demonstrates significant anti-proliferative activity.[4][5] Its mechanism centers on preventing the phosphorylation of the Retinoblastoma (Rb) protein, which leads to G1/S phase cell cycle arrest and the induction of cellular senescence.[2][5][7] This guide provides a detailed overview of the molecular pathways, quantitative efficacy, and key experimental methodologies related to this compound's function in breast cancer cells.

Core Mechanism of Action: CDK2 Inhibition

The primary therapeutic action of this compound in breast cancer cells is the selective inhibition of CDK2. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, is a pivotal kinase that governs the transition from the G1 to the S phase of the cell cycle.

The established pathway is as follows:

  • Cyclin E/CDK2 Complex Formation: In late G1 phase, Cyclin E levels rise, leading to the formation of active Cyclin E/CDK2 complexes.

  • Rb Phosphorylation: A primary substrate for active Cyclin E/CDK2 is the Retinoblastoma tumor suppressor protein (Rb). The complex hyper-phosphorylates Rb.

  • E2F Transcription Factor Release: Phosphorylated Rb releases its inhibition on the E2F family of transcription factors.

  • S-Phase Gene Transcription: Free E2F proteins activate the transcription of genes essential for DNA replication and S-phase entry, committing the cell to division.

This compound directly binds to the ATP-binding pocket of CDK2, preventing the kinase from phosphorylating its substrates, most notably Rb. This intervention maintains Rb in its active, hypo-phosphorylated state, keeping E2F sequestered and preventing the transcription of S-phase genes. The result is a durable arrest in the G1 phase of the cell cycle.[2][5][7]

Signaling Pathway Diagram

The following diagram illustrates the G1/S transition pathway and the inhibitory action of this compound.

G1_S_Transition_Inhibition cluster_0 G1 Phase cluster_1 G1/S Checkpoint cluster_2 S Phase Entry cluster_3 CDK2 Pathway CyclinD Cyclin D CDK46_complex Cyclin D-CDK4/6 Complex CyclinD->CDK46_complex CDK46 CDK4/6 CDK46->CDK46_complex Rb_E2F Rb-E2F Complex (Transcription OFF) CDK46_complex->Rb_E2F Phosphorylates Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes (DNA Replication) E2F->S_Phase_Genes Activates Transcription pRb p-Rb (Inactive) Rb_E2F->pRb pRb->E2F Release Cell_Division Cell Division S_Phase_Genes->Cell_Division CyclinE Cyclin E CDK2_complex Cyclin E-CDK2 Complex CyclinE->CDK2_complex CDK2 CDK2 CDK2->CDK2_complex CDK2_complex->pRb This compound This compound This compound->CDK2

Caption: this compound inhibits the Cyclin E/CDK2 complex, preventing Rb hyper-phosphorylation.

Quantitative Data Summary

Preclinical studies have quantified the potency and selectivity of this compound across various assays and cell lines.

ParameterValueTarget/Cell LineAssay TypeReference
IC₅₀ (Potency) 9 nMCDK2NanoBRET Cellular Target Engagement[2][7][8]
IC₅₀ (Potency) 58 nMEndogenous phospho-substrateIn vitro Cellular Assay[7]
IC₅₀ (Proliferation) 69 nMOVCAR3 (CCNE1 amplified)Cell Proliferation Assay[7][8]
IC₅₀ (Proliferation) 2.05 µMSKOV3 (CCNE1 non-amplified)Cell Proliferation Assay[7]
Selectivity >50-fold vs. CDK1CDK1In-cell NanoBRET Binding[4]
Selectivity >1000-fold vs. CDK4/6CDK4/6In-cell NanoBRET Binding[4]
Selectivity >327-fold vs. CDK9CDK9 phospho-substrateIn vitro Cellular Assay[7]
Kinome Screen 7 targets >50% inhibition403 Kinase Panel (at 1 µM)Kinase Panel Screen[7]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability / Proliferation Assay

This protocol is used to determine the IC₅₀ value of this compound on cancer cell lines.

  • Cell Lines: MCF7 (ER+, CDK4/6i-resistant), OVCAR3 (CCNE1-amplified), SKOV3 (CCNE1 non-amplified).[5][7]

  • Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Drug Treatment: A serial dilution of this compound (e.g., from 0.1 nM to 10 µM) is prepared in culture medium. The medium from the cell plates is replaced with medium containing the various drug concentrations. A vehicle control (e.g., 0.1% DMSO) is included.

  • Incubation: Plates are incubated for a period of 3 to 6 days.[2]

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo® (Promega) or CCK-8 (MedChemExpress), which measures ATP content or metabolic activity, respectively.[9][10] Luminescence or absorbance is measured using a microplate reader.

  • Data Analysis: The raw data is normalized to the vehicle control. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Western Blot for Rb Phosphorylation

This protocol is used to confirm the on-target effect of this compound by measuring the phosphorylation status of Rb.

  • Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors. Cell lysates are collected after centrifugation to remove debris.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • The membrane is incubated overnight at 4°C with a primary antibody against phospho-Rb (e.g., Ser807/811).

    • After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • A loading control (e.g., total Rb, β-actin, or GAPDH) is probed on the same membrane to ensure equal loading.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A reduction in the phospho-Rb signal relative to the total Rb or loading control indicates target engagement by this compound.[5]

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_analysis Analysis A1 1. Seed Breast Cancer Cells in 6-well Plates A2 2. Treat with this compound (Dose Response) A1->A2 A3 3. Lyse Cells & Collect Protein Lysate A2->A3 A4 4. Quantify Protein (BCA Assay) A3->A4 B1 5. Separate Proteins (SDS-PAGE) A4->B1 B2 6. Transfer to PVDF Membrane B1->B2 B3 7. Block Membrane (5% Milk/BSA) B2->B3 B4 8. Incubate with Primary Ab (anti-pRb, anti-Rb) B3->B4 B5 9. Incubate with Secondary HRP-Ab B4->B5 C1 10. Add ECL Substrate & Image Blot B5->C1 C2 11. Quantify Band Intensity C1->C2 C3 12. Analyze pRb/Total Rb Ratio C2->C3

References

AZD8421: A Technical Guide to its Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of AZD8421, a potent and highly selective second-generation inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Developed to address acquired resistance to CDK4/6 inhibitors in breast cancer and to treat cancers with high levels of cyclin E (CCNE1) amplification, this compound represents a significant advancement in the field of targeted cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The development of this compound was driven by the clinical need to overcome resistance to CDK4/6 inhibitors, a common challenge in the treatment of ER-positive breast cancer.[1] CDK2, a serine/threonine kinase, plays a crucial role in the G1/S transition of the cell cycle and is often hyperactivated in CDK4/6 inhibitor-resistant tumors and in cancers with CCNE1 amplification, such as certain ovarian and uterine cancers.[1][2] First-generation CDK2 inhibitors were hampered by poor selectivity, leading to off-target effects and unacceptable toxicity in clinical trials.[1]

AstraZeneca employed a structure-enabled medicinal chemistry approach to discover this compound.[1] Starting from a purine-based scaffold, the research team systematically optimized the molecule to achieve high potency and exceptional selectivity for CDK2 over other cyclin-dependent kinases, particularly the closely related CDK1, as well as CDK4, CDK6, and CDK9.[1][3] X-ray co-crystal structures of this compound bound to CDK2 and the CDK2/Cyclin E complex were instrumental in elucidating the structural basis for its high selectivity.[1] A key interaction was identified between this compound and Lys89, a residue specific to the CDK2 ATP-binding pocket, which is crucial for its selectivity over CDK9.[1]

Chemical Synthesis Pathway

The synthesis of this compound is a five-step process commencing from the commercially available starting material, 6-chloro-2-fluoro-9H-purine.[3] The detailed synthetic route is outlined below.

Synthesis of Intermediate 32

Alkylation of 6-chloro-2-fluoro-9H-purine (31) with iodoethane (B44018) in the presence of potassium carbonate as a base yields 6-chloro-2-fluoro-9-ethyl-9H-purine (32). The reaction proceeds with a 60% yield.[3]

Synthesis of Intermediate 33

A selective nucleophilic aromatic substitution (SNAr) at the C6 position of the purine (B94841) ring is achieved by reacting intermediate 32 with tert-butyl (S)-3-aminopyrrolidine-1-carboxylate. Diisopropylethylamine (DIPEA) is used as a base, affording intermediate 33 in 59% yield.[3]

Synthesis of Intermediate 34

The second SNAr reaction occurs at the C2 position, displacing the fluorine atom with (2R,3S)-3-aminopentan-2-ol. This step results in the formation of intermediate 34 with a 63% yield.[3]

Synthesis of Intermediate 35

The tert-butyloxycarbonyl (BOC) protecting group on the pyrrolidine (B122466) ring of intermediate 34 is removed using hydrochloric acid (HCl) to yield the HCl salt of the amine (35).[3]

Synthesis of this compound (11)

The final step involves the reaction of intermediate 35 with ethylsulfamoyl chloride in the presence of triethylamine (B128534) to form this compound (11). This concluding step has a yield of 53%.[3]

AZD8421_Synthesis cluster_start Starting Material cluster_step1 Step 1: Alkylation cluster_step2 Step 2: SNAr at C6 cluster_step3 Step 3: SNAr at C2 cluster_step4 Step 4: BOC Deprotection cluster_step5 Step 5: Sulfamoylation 31 6-chloro-2-fluoro-9H-purine 32 Intermediate 32 (6-chloro-2-fluoro-9-ethyl-9H-purine) 31->32 Iodoethane, K2CO3 (60% yield) 33 Intermediate 33 32->33 tert-butyl (S)-3-aminopyrrolidine-1-carboxylate, DIPEA (59% yield) 34 Intermediate 34 33->34 (2R,3S)-3-aminopentan-2-ol (63% yield) 35 Intermediate 35 (HCl salt) 34->35 HCl 11 This compound (11) 35->11 Ethylsulfamoyl chloride, Et3N (53% yield)

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of CDK2. By binding to the ATP-binding pocket of CDK2, it prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[4] The phosphorylation of Rb is a critical step for the cell to progress from the G1 phase to the S phase of the cell cycle. Inhibition of Rb phosphorylation by this compound leads to cell cycle arrest at the G1/S checkpoint, thereby inhibiting tumor cell proliferation.[4][5] In cells with high levels of CCNE1, where CDK2 activity is often elevated, this inhibition can also induce senescence.[4][5]

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates pRb pRb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E DNA_Replication DNA Replication E2F->DNA_Replication promotes transcription of S-phase genes CyclinE_CDK2->Rb hyper-phosphorylates This compound This compound This compound->CyclinE_CDK2 inhibits

Biological Activity and Data

This compound demonstrates potent and selective inhibition of CDK2 in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound
TargetAssay TypeIC50 (nM)Selectivity vs. CDK2
CDK2 NanoBRET 9 -
CDK1NanoBRET>450>50-fold
CDK4NanoBRET>9000>1000-fold
CDK6NanoBRET>9000>1000-fold
CDK9Phospho-substrate>19,200>327-fold

Data sourced from multiple references.[3][4][6]

Table 2: Cellular Activity of this compound
Cell LineAssay TypeIC50 (nM)
OVCAR3 (CCNE1 amplified)Cell Proliferation69

Data sourced from multiple references.[4][6]

Experimental Protocols

In-Cell NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that measures the interaction between two proteins in live cells. For this compound, this assay was crucial for determining its binding affinity and selectivity for CDK2.

Principle: The assay utilizes a NanoLuc luciferase-tagged CDK protein (the "donor") and a fluorescently labeled tracer that binds to the same protein (the "acceptor"). When the tracer is bound to the CDK, the energy from the luciferase is transferred to the tracer, resulting in a BRET signal. A test compound, such as this compound, competes with the tracer for binding to the CDK. A decrease in the BRET signal is proportional to the displacement of the tracer by the test compound, allowing for the determination of the compound's potency (IC50).

General Protocol:

  • Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are typically used. Cells are co-transfected with plasmids encoding the NanoLuc-CDK fusion protein and a HaloTag-fused protein (as a control).

  • Cell Plating: Transfected cells are plated in a 96-well or 384-well plate.

  • Compound Addition: A serial dilution of this compound is added to the wells.

  • Tracer and Substrate Addition: The HaloTag ligand (the acceptor) and the NanoLuc substrate are added to the wells.

  • Signal Measurement: The plate is read on a luminometer capable of measuring both the donor (luciferase) and acceptor (fluorescent) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The IC50 value is determined by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

NanoBRET_Workflow Start Start Transfect Co-transfect HEK293 cells with NanoLuc-CDK2 and HaloTag plasmids Start->Transfect Plate Plate transfected cells in multi-well plates Transfect->Plate Add_Compound Add serial dilutions of this compound Plate->Add_Compound Add_Reagents Add HaloTag ligand (acceptor) and NanoLuc substrate (donor) Add_Compound->Add_Reagents Incubate Incubate at room temperature Add_Reagents->Incubate Read Measure luminescence at two wavelengths (donor and acceptor emission) Incubate->Read Analyze Calculate BRET ratio and determine IC50 Read->Analyze End End Analyze->End

Clinical Development

This compound has progressed into a Phase I/IIa clinical trial (NCT06188520) to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy, both as a monotherapy and in combination with other targeted agents.[1] The trial is focused on patients with ER+/HER2- advanced breast cancer and high-grade serous ovarian cancer.[7]

Conclusion

This compound is a highly potent and selective CDK2 inhibitor discovered through a rigorous structure-based drug design process. Its well-defined chemical synthesis pathway, clear mechanism of action, and strong preclinical data have paved the way for its clinical evaluation. As a next-generation targeted therapy, this compound holds the potential to address significant unmet medical needs in oncology, particularly for patients with cancers that have developed resistance to existing treatments.

References

The Role of AZD8421 in Cell Cycle G1/S Phase Arrest: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1][2] By targeting CDK2, this compound effectively disrupts the G1/S phase transition, leading to cell cycle arrest and inhibition of tumor cell proliferation. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in G1/S phase arrest. It includes a summary of its inhibitory activity, a detailed description of the underlying signaling pathway, and comprehensive protocols for key experimental assays used to characterize its effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and cell cycle regulation.

Introduction to this compound

This compound is a next-generation, orally bioavailable small molecule inhibitor that demonstrates high selectivity for CDK2.[3][4] The rationale for developing a selective CDK2 inhibitor stems from the critical role of the CDK2-Cyclin E complex in driving the transition from the G1 to the S phase of the cell cycle.[5][6] Dysregulation of this pathway, often through the amplification of the CCNE1 gene (which encodes Cyclin E1), is a common feature in several cancers, including certain types of breast and ovarian cancer.[2][5] this compound has shown promise in preclinical models of these cancers, both as a monotherapy and in combination with other targeted agents, such as CDK4/6 inhibitors.[2][5]

Mechanism of Action: G1/S Phase Arrest

The primary mechanism by which this compound exerts its anti-proliferative effects is through the induction of G1/S phase cell cycle arrest.[1][2][7] This is achieved by directly inhibiting the kinase activity of CDK2.

The canonical pathway leading to G1/S transition is initiated by the activation of CDK4/6 and CDK2. These kinases phosphorylate the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S phase entry. Upon hyperphosphorylation by CDK4/6 and subsequently CDK2, pRb undergoes a conformational change and releases E2F. The liberated E2F then activates the transcription of target genes, including those encoding for Cyclin E, Cyclin A, and proteins essential for DNA replication, thereby driving the cell into S phase.

This compound, by inhibiting CDK2, prevents the hyperphosphorylation of pRb.[1][2] This maintains pRb in its active, hypophosphorylated state, bound to E2F. Consequently, the transcription of E2F target genes is repressed, and the cell is unable to progress from G1 to S phase, resulting in cell cycle arrest.[7]

Quantitative Data

The following tables summarize the quantitative data available for this compound, highlighting its potency and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 (nM)Cell LineReference
CDK2NanoBRET9-[1][2]
CDK2Endogenous Phospho-substrate58-[2]
Cell Proliferation-69OVCAR3[1][2]
Cell Proliferation-2050SKOV3[2]
Table 2: Selectivity Profile of this compound
KinaseSelectivity vs. CDK2Reference
CDK1>50-fold[3]
CDK4/6>1000-fold[3]
CDK9>327-fold[2]
Table 3: Representative Cell Cycle Distribution Data Following this compound Treatment (Placeholder Data)

Disclaimer: The following data is representative and intended for illustrative purposes. Specific quantitative data from this compound-treated cells is not publicly available.

TreatmentCell Line% G1 Phase% S Phase% G2/M Phase
Vehicle ControlOVCAR345%35%20%
This compound (100 nM)OVCAR375%10%15%
Vehicle ControlMCF750%30%20%
This compound (100 nM)MCF780%8%12%

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated G1/S Arrest

G1_S_Arrest_Pathway cluster_G1 G1 Phase cluster_S S Phase pRb pRb pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F E2F->pRb_E2F S_Phase_Genes S-Phase Gene Transcription pRb_E2F->S_Phase_Genes represses DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->pRb phosphorylates This compound This compound This compound->CDK2_CyclinE inhibits

Caption: this compound inhibits CDK2/Cyclin E, preventing pRb phosphorylation and G1/S transition.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow cluster_assays In Vitro Assays Cell_Viability Cell Viability Assay (MTT/EdU) Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Target_Engagement Target Engagement Assay (NanoBRET) Target_Engagement->Data_Analysis Western_Blot Western Blot (pRb, E2F1) Western_Blot->Data_Analysis Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Flow_Cytometry->Data_Analysis Start Cancer Cell Lines (e.g., OVCAR3, MCF7) Treatment Treat with this compound (Dose-Response and Time-Course) Start->Treatment Treatment->Cell_Viability Treatment->Target_Engagement Treatment->Western_Blot Treatment->Flow_Cytometry

Caption: Workflow for evaluating the in vitro effects of this compound on cancer cell lines.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., OVCAR3, MCF7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot for pRb Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of Retinoblastoma protein (pRb).

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total pRb, anti-E2F1, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or vehicle control for 24 hours.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated pRb to total pRb.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound or vehicle control for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with PBS.

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound is a highly selective and potent CDK2 inhibitor that effectively induces G1/S phase cell cycle arrest in cancer cells, particularly those with CCNE1 amplification. Its mechanism of action, centered on the inhibition of pRb phosphorylation, has been well-characterized through a variety of in vitro assays. The experimental protocols detailed in this guide provide a robust framework for further investigation into the cellular effects of this compound and other CDK2 inhibitors. The promising preclinical data for this compound underscores the therapeutic potential of targeting the CDK2 pathway in specific cancer contexts.

References

AZD8421: A Technical Overview of its Selectivity Profile Against Key Cell Cycle Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression.[1][2][3] The development of selective CDK2 inhibitors has been a significant challenge due to the high degree of homology within the CDK family, particularly with CDK1.[4] Early generation CDK inhibitors often suffered from a lack of selectivity, leading to off-target effects and associated toxicities.[4][5] this compound represents a next-generation inhibitor with a promising selectivity profile, offering the potential for a wider therapeutic window. This document provides a detailed technical guide on the selectivity of this compound against CDK1, CDK4, and CDK6, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized using in-cell NanoBRET (Bioluminescence Resonance Energy Transfer) binding assays, which measure the direct engagement of the inhibitor with its target inside living cells.[4][6][7][8] This technology provides a more physiologically relevant assessment of target binding compared to traditional biochemical assays.

The data clearly demonstrates that this compound is a potent inhibitor of CDK2 with an in-cell IC50 of 9 nM.[3][6][9] Its selectivity for CDK2 over other key cell cycle CDKs is substantial.

Target KinaseIn-Cell NanoBRET IC50Fold Selectivity vs. CDK2
CDK29 nM1x
CDK1>50-fold vs. CDK2>50x
CDK4>1000-fold vs. CDK2>1000x
CDK6>1000-fold vs. CDK2>1000x

Data sourced from in-cell NanoBRET binding assays.[4]

This high degree of selectivity is critical for minimizing off-target effects and is attributed to specific molecular interactions, such as a hydrogen bond with the CDK2-specific residue Lys89.[4][7][8]

Experimental Protocols

The determination of this compound's selectivity profile relies on a combination of advanced cellular and biochemical assays. Below are detailed methodologies for the key experiments cited.

In-Cell NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that quantifies the interaction between a target protein and a small molecule inhibitor in live cells.

Principle: The assay utilizes a CDK protein genetically fused to a NanoLuciferase (NanoLuc) enzyme. A fluorescently labeled tracer that binds to the ATP-binding pocket of the CDK is introduced into the cells. When the tracer is bound to the NanoLuc-CDK fusion protein, the energy from the luciferase reaction is transferred to the fluorescent tracer, resulting in a BRET signal. When an inhibitor like this compound is introduced, it competes with the tracer for binding to the CDK. This displacement of the tracer leads to a decrease in the BRET signal, which is proportional to the inhibitor's binding affinity.

Methodology:

  • Cell Line Engineering: A suitable human cell line is transiently or stably transfected with a plasmid encoding the full-length human CDK of interest (CDK1, CDK2, CDK4, or CDK6) fused to NanoLuciferase.

  • Cell Plating: The engineered cells are seeded into multi-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control.

  • Tracer Addition: A cell-permeable fluorescent tracer specific for the CDK family is added to the wells.

  • Substrate Addition: A NanoLuc substrate is added to initiate the bioluminescent reaction.

  • Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated for each well. The IC50 value, representing the concentration of this compound that causes a 50% reduction in the BRET signal, is determined by fitting the data to a dose-response curve.

Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Treatment and Incubation cluster_readout Data Acquisition and Analysis node_prep1 Engineer cell line with NanoLuc-CDK fusion protein node_prep2 Seed cells into multi-well plates node_prep1->node_prep2 node_treat1 Add serial dilutions of this compound node_prep2->node_treat1 node_treat2 Add fluorescent tracer node_treat1->node_treat2 node_read1 Add NanoLuc substrate node_treat2->node_read1 node_read2 Measure BRET signal (Luminometer) node_read1->node_read2 node_read3 Calculate BRET ratio and determine IC50 node_read2->node_read3

In Vitro Kinase Assay

To complement the in-cell data, traditional in vitro kinase assays are often employed to determine the direct inhibitory effect of a compound on the purified enzyme.

Principle: These assays measure the phosphorylation of a substrate by a purified CDK enzyme in the presence of ATP. The amount of phosphorylation is quantified, and the ability of an inhibitor to reduce this activity is measured.

Methodology:

  • Reaction Setup: Purified, active CDK/cyclin complexes (e.g., CDK1/CycB, CDK2/CycE, CDK4/CycD1, CDK6/CycD3) are incubated with a specific substrate (e.g., a peptide or a protein like Histone H1 or Rb protein) and a source of phosphate (B84403) (ATP, often radiolabeled with ³²P or ³³P).

  • Inhibitor Addition: The reaction is carried out in the presence of varying concentrations of this compound.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: The reaction is stopped, typically by adding EDTA to chelate Mg²⁺, which is essential for kinase activity.

  • Detection: The extent of substrate phosphorylation is measured. If a radiolabeled ATP is used, the phosphorylated substrate is separated (e.g., by SDS-PAGE or binding to a filter) and the radioactivity is quantified. Alternatively, non-radioactive methods using phosphospecific antibodies or luminescence-based ATP detection (e.g., ADP-Glo) can be used.

  • IC50 Determination: The concentration of this compound required to inhibit 50% of the kinase activity is calculated.

Cell Proliferation Assay (e.g., EdU Assay)

To assess the functional consequence of CDK inhibition, cell proliferation assays are performed, often in cancer cell lines that are hypothesized to be sensitive to the inhibitor. For CDK2 inhibitors, cell lines with CCNE1 amplification are of particular interest.[1]

Principle: The EdU (5-ethynyl-2'-deoxyuridine) assay measures DNA synthesis, a hallmark of cell proliferation. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA. It can then be detected via a click chemistry reaction with a fluorescent azide (B81097).

Methodology:

  • Cell Culture: CCNE1-amplified cancer cell lines (e.g., OVCAR-3) are cultured in multi-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

  • EdU Labeling: EdU is added to the cell culture medium for a short period (e.g., 2-4 hours) to allow for its incorporation into the DNA of proliferating cells.

  • Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized to allow entry of the detection reagents.

  • Detection: A fluorescent azide is added, which covalently binds to the EdU incorporated in the DNA. A nuclear counterstain (e.g., DAPI) is also used to label all cells.

  • Imaging and Analysis: The cells are imaged using high-content microscopy. The percentage of EdU-positive cells (proliferating cells) relative to the total number of cells is quantified to determine the effect of this compound on cell proliferation and to calculate an IC50 value.

CDK Signaling Pathways in the Cell Cycle

CDK1, CDK2, CDK4, and CDK6 are serine/threonine kinases that, in complex with their cyclin partners, drive the progression of the cell cycle. Their activities are tightly regulated to ensure orderly transitions between different phases of the cell cycle.

// Nodes for cell cycle phases G1 [label="G1 Phase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; S [label="S Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#202124"]; G2 [label="G2 Phase", shape=ellipse, fillcolor="#4285F4", fontcolor="#202124"]; M [label="M Phase", shape=ellipse, fillcolor="#EA4335", fontcolor="#202124"];

// Nodes for CDK/Cyclin complexes CDK46_CycD [label="CDK4/6-Cyclin D", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2_CycE [label="CDK2-Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2_CycA [label="CDK2-Cyclin A", fillcolor="#34A853", fontcolor="#202124"]; CDK1_CycA [label="CDK1-Cyclin A", fillcolor="#4285F4", fontcolor="#202124"]; CDK1_CycB [label="CDK1-Cyclin B", fillcolor="#4285F4", fontcolor="#202124"];

// Nodes for key substrates and regulators Rb [label="Rb"]; E2F [label="E2F"]; p21_p27 [label="p21/p27", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges representing interactions G1 -> S [label=" G1/S Transition"]; S -> G2; G2 -> M [label=" G2/M Transition"]; M -> G1;

CDK46_CycD -> Rb [label=" phosphorylates"]; CDK2_CycE -> Rb [label=" phosphorylates"]; Rb -> E2F [arrowhead=tee, label=" inhibits"]; E2F -> S [label=" promotes transcription\nfor S-phase entry"];

p21_p27 -> CDK46_CycD [arrowhead=tee, label=" inhibits"]; p21_p27 -> CDK2_CycE [arrowhead=tee, label=" inhibits"];

CDK2_CycE -> S [style=dashed]; CDK2_CycA -> S [style=dashed]; CDK1_CycA -> G2 [style=dashed]; CDK1_CycB -> M [style=dashed];

This compound -> CDK2_CycE [arrowhead=tee, label=" highly selective\ninhibition", color="#EA4335", fontcolor="#EA4335"]; this compound -> CDK2_CycA [arrowhead=tee, color="#EA4335"];

// Grouping for clarity {rank=same; G1; CDK46_CycD; CDK2_CycE} {rank=same; S; CDK2_CycA} {rank=same; G2; CDK1_CycA; CDK1_CycB} {rank=same; M} } Caption: Simplified CDK Signaling Pathway in the Cell Cycle.

  • G1 Phase Progression: In response to mitogenic signals, cyclin D levels rise, leading to the activation of CDK4 and CDK6. The active CDK4/6-cyclin D complexes phosphorylate the Retinoblastoma protein (Rb). This initial phosphorylation of Rb releases it from the E2F transcription factors.

  • G1/S Transition: The release of E2F allows for the transcription of genes required for S-phase entry, including cyclin E. Cyclin E then binds to and activates CDK2. The CDK2-cyclin E complex further phosphorylates Rb, leading to its complete inactivation and a positive feedback loop that robustly drives the cell into S phase. This compound's primary mechanism of action is the highly selective inhibition of this CDK2 activity.

  • S Phase: During the S phase, CDK2 associates with cyclin A to promote DNA replication.

  • G2/M Transition: As the cell progresses into G2, CDK1, in complex with cyclin A and later cyclin B, becomes activated and is essential for the entry into and progression through mitosis (M phase).

The high selectivity of this compound for CDK2 over CDK1, CDK4, and CDK6 suggests that its therapeutic effects will be primarily mediated through the inhibition of the G1/S transition and S-phase progression, with minimal direct impact on the processes controlled by CDK4/6 in early G1 or by CDK1 in mitosis. This focused mechanism of action is anticipated to result in a more favorable safety profile compared to less selective CDK inhibitors.

References

Preclinical Pharmacokinetics and Pharmacodynamics of AZD8421: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8421 is a potent and highly selective, orally bioavailable inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1] Dysregulation of the CDK2 pathway is implicated in the pathogenesis of various cancers, and this compound has emerged as a promising therapeutic candidate, particularly in tumors with Cyclin E1 (CCNE1) amplification and those resistant to CDK4/6 inhibitors.[1][2] This document provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data and experimental methodologies to support ongoing research and development efforts.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for CDK2, leading to potent inhibition of downstream signaling, cell cycle arrest, and antitumor activity in preclinical models.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the ATP-binding pocket of CDK2.[2] Its selectivity for CDK2 over other kinases, including the highly homologous CDK1, is a key feature that is anticipated to contribute to a more favorable safety profile compared to less selective CDK inhibitors.[2][3] Inhibition of CDK2 by this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (Rb), leading to a G1/S phase cell cycle arrest and induction of senescence.[1]

cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription of CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb hyper-phosphorylates DNA Replication DNA Replication CDK2->DNA Replication promotes This compound This compound This compound->CDK2 inhibits cluster_workflow In Vivo Efficacy Study Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth to Palpable Size Tumor Growth to Palpable Size Tumor Cell Implantation->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Drug Administration Drug Administration Randomization into Treatment Groups->Drug Administration Tumor Volume Measurement Tumor Volume Measurement Drug Administration->Tumor Volume Measurement repeatedly Endpoint Analysis Endpoint Analysis Tumor Volume Measurement->Endpoint Analysis

References

AZD8421: A Technical Guide to its Inhibitory Effect on Retinoblastoma (Rb) Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] By targeting CDK2, this compound effectively prevents the hyperphosphorylation of the Retinoblastoma (Rb) tumor suppressor protein, a critical event for the G1/S phase transition. This inhibition of Rb phosphorylation leads to cell cycle arrest, induction of senescence, and potent anti-proliferative effects in cancer cells, particularly those with amplification of Cyclin E1 (CCNE1).[1][2][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on Rb phosphorylation, detailed experimental protocols for its evaluation, and a visual representation of the associated signaling pathways.

Mechanism of Action: Inhibition of the CDK2-Rb Axis

The retinoblastoma protein (Rb) is a key tumor suppressor that governs the G1/S checkpoint of the cell cycle. In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA replication and cell cycle progression. The phosphorylation of Rb by cyclin-dependent kinases, primarily CDK4/6 and subsequently CDK2, leads to its inactivation and the release of E2F, thereby allowing cells to enter the S phase.

This compound exerts its anti-tumor effects by selectively inhibiting CDK2.[1][2][3] This selectivity is crucial, as it minimizes off-target effects that have been a challenge with less selective CDK inhibitors. The inhibition of CDK2 by this compound prevents the phosphorylation of Rb, maintaining it in its active, hypophosphorylated state. This, in turn, sequesters E2F transcription factors and halts the cell cycle at the G1/S transition, leading to an inhibition of tumor cell proliferation.[1][4]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data related to its activity.

ParameterValueCell Line / SystemCommentsReference(s)
CDK2 IC50 9 nMNanoBRET assayDemonstrates high potency against the primary target.[2][3]
Cell Proliferation IC50 69 nMOVCAR3 (CCNE1 amplified)Shows potent anti-proliferative effects in a relevant cancer cell line.[2]
Cell Proliferation IC50 2.05 µMSKOV3 (CCNE1 non-amplified)Highlights the selectivity for cancers with CCNE1 amplification.[2]
Endogenous Phospho-substrate Inhibition 58 nMIn vitro cellular assaysCorrelates with potent inhibition of Rb phosphorylation.[2]
Selectivity over CDK9 >327-foldIn vitro cellular assaysIndicates high selectivity against other key CDK family members.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on Rb phosphorylation.

Western Blotting for Phospho-Rb Analysis

This protocol is designed to qualitatively and semi-quantitatively assess the phosphorylation status of Rb in response to this compound treatment.

a. Cell Culture and Treatment:

  • Plate cancer cells (e.g., OVCAR3) at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 24, 48, or 72 hours).[1] Include a vehicle control (e.g., DMSO).

b. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

c. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total Rb as a loading control. An antibody against a housekeeping protein like β-actin or GAPDH should also be used to ensure equal protein loading.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-Rb signal to the total Rb signal and/or the housekeeping protein to determine the relative change in Rb phosphorylation across different treatment conditions.

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to CDK2 in live cells, providing a quantitative measure of target engagement.

a. Cell Preparation:

  • Co-transfect cells (e.g., HEK293) with plasmids expressing CDK2 fused to the NanoLuc® luciferase and a fluorescently labeled tracer that binds to the CDK2 active site.

b. Compound Treatment:

  • Seed the transfected cells into a multi-well plate.

  • Add a serial dilution of this compound to the wells.

c. BRET Measurement:

  • Add the NanoBRET™ substrate to the wells.

  • Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged CDK2.

d. Data Analysis:

  • The binding of this compound to CDK2 will displace the fluorescent tracer, leading to a decrease in the BRET signal.

  • Plot the BRET signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for target engagement.[2]

Visualizing the Pathway and Workflow

Signaling Pathway of this compound Action

AZD8421_Mechanism cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb Phosphorylates E2F E2F Rb->E2F Sequesters pRb pRb (Inactive) Rb->pRb DNA Replication DNA Replication E2F->DNA Replication Promotes This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and cell cycle progression.

Experimental Workflow for Assessing Rb Phosphorylation

Experimental_Workflow Start Start Cell_Culture 1. Cancer Cell Culture (e.g., OVCAR3) Start->Cell_Culture Treatment 2. Treatment with this compound (Varying Concentrations & Durations) Cell_Culture->Treatment Protein_Extraction 3. Protein Lysate Preparation Treatment->Protein_Extraction Quantification 4. Protein Quantification Protein_Extraction->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Western_Blot 6. Western Blotting SDS_PAGE->Western_Blot Probing 7. Antibody Probing (pRb, Total Rb, Loading Control) Western_Blot->Probing Detection 8. Chemiluminescent Detection Probing->Detection Analysis 9. Densitometry & Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for analyzing this compound's effect on Rb phosphorylation via Western Blot.

References

Beyond CDK2: A Technical Guide to the Molecular Targets of AZD8421

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular targets of AZD8421, a potent and highly selective CDK2 inhibitor, with a primary focus on its interactions beyond its principal target. This compound has demonstrated significant promise in preclinical studies, particularly for its potential to address resistance to CDK4/6 inhibitors and in cancers with high cyclin E (CCNE1) amplification.[1][2][3][4] Its remarkable selectivity is a key attribute, minimizing the off-target effects that plagued earlier generations of CDK inhibitors.[3][5]

Kinome-Wide Selectivity Profile

This compound exhibits exceptional selectivity across the human kinome. In a comprehensive screening against a panel of 403 kinases, this compound demonstrated significant inhibition (>50% at 1µM) for only seven to ten distinct kinases, all of which belong to the Cyclin-Dependent Kinase (CDK) family.[1][6] This high degree of selectivity underscores the refined design of the molecule, minimizing the potential for off-target toxicities.

Table 1: Kinome Scan Highlights for this compound
Kinase Panel SizeThis compound ConcentrationNumber of Hits (>50% Inhibition)Hit Family
4031 µM7CDK Family

Data compiled from publicly available abstracts and summaries of preclinical studies.[1] The complete list of inhibited kinases and their precise inhibition values are available in the supplementary materials of the primary publication, "Discovery of this compound: A Potent CDK2 Inhibitor with Selectivity Against Other CDK Family Members and the Human Kinome."

Selectivity within the CDK Family

While highly potent against CDK2, this compound maintains significant selectivity over other members of the CDK family, which is crucial for a favorable therapeutic window. This selectivity has been quantified using various in-vitro and cell-based assays.

Table 2: Cellular Selectivity of this compound against CDK Family Members
TargetAssay TypeMetricValueSelectivity Fold (vs. CDK2)
CDK2 NanoBRET IC₅₀ 9 nM 1
CDK1NanoBRETIC₅₀>50-fold higher than CDK2>50
CDK4NanoBRETIC₅₀>1000-fold higher than CDK2>1000
CDK6NanoBRETIC₅₀>1000-fold higher than CDK2>1000
CDK9Phospho-substrate AssayIC₅₀>19.2 µM>327

This table summarizes data from NanoBRET target engagement and cellular phospho-substrate assays.[1][2]

The high selectivity over CDK1 is particularly noteworthy, as off-target inhibition of CDK1 is often associated with significant toxicity. Furthermore, the pronounced selectivity against CDK4 and CDK6 distinguishes this compound from pan-CDK inhibitors and highlights its potential for use in combination with CDK4/6 inhibitors.[3][7]

Experimental Protocols

The characterization of this compound's selectivity profile relies on robust and specific cellular assays. Below are detailed methodologies for the key experiments cited.

NanoBRET™ Target Engagement Assay for CDK Selectivity

This assay quantitatively measures the binding of this compound to specific CDK targets within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase-tagged CDK (donor) and a fluorescently labeled tracer that binds to the CDK's active site (acceptor). Competitive binding of this compound displaces the tracer, leading to a decrease in the BRET signal.

Methodology:

  • Cell Culture and Transfection: Human cells (e.g., HEK293 or MCF7) are cultured in a suitable medium. For the assay, cells are transiently transfected with plasmids encoding the NanoLuc®-CDK fusion protein and its corresponding cyclin partner.

  • Cell Plating: Transfected cells are seeded into 96- or 384-well plates.

  • Compound Treatment: A serial dilution of this compound is prepared and added to the cells.

  • Tracer Addition: A cell-permeable NanoBRET™ tracer is added at a fixed concentration.

  • Incubation: The plates are incubated to allow the system to reach equilibrium.

  • Luminescence Measurement: The NanoLuc® substrate is added, and the donor and acceptor emission signals are measured using a plate reader capable of detecting BRET.

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated. The data is then normalized to controls (no inhibitor and no tracer) and fitted to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of tracer binding.

Cellular Phospho-Substrate Assay for CDK9 Selectivity

This assay assesses the functional inhibition of CDK9 by measuring the phosphorylation of its downstream substrate, RNA polymerase II (RNAPII).

Principle: CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNAPII at serine 2 (pSer2), a critical step for transcriptional elongation. Inhibition of CDK9 by this compound leads to a reduction in pSer2 levels.

Methodology:

  • Cell Culture and Treatment: A relevant cell line (e.g., a human cancer cell line) is cultured and treated with a dose range of this compound for a specified period.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • The separated proteins are transferred to a nitrocellulose or PVDF membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phospho-Ser2 of RNAPII. A primary antibody against total RNAPII or a housekeeping protein (e.g., GAPDH) is used as a loading control.

    • The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged.

  • Data Analysis: The band intensities are quantified, and the ratio of pSer2 to total RNAPII (or the loading control) is calculated. The data is then used to generate a dose-response curve and determine the IC₅₀ for the inhibition of CDK9 activity.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures provide a clearer understanding of this compound's mechanism and evaluation.

G cluster_0 CDK2-Mediated Cell Cycle Progression CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activates pRB pRB (Phosphorylated) CDK2->pRB Phosphorylates E2F E2F pRB->E2F Releases G1_S G1/S Phase Transition E2F->G1_S Promotes This compound This compound This compound->CDK2 Inhibits

Caption: Simplified signaling pathway of CDK2 in cell cycle progression and the inhibitory action of this compound.

G cluster_1 NanoBRET Assay Workflow Transfection Transfect Cells with NanoLuc-CDK & Cyclin Plating Plate Cells Transfection->Plating Treatment Add this compound Plating->Treatment Tracer Add NanoBRET Tracer Treatment->Tracer Measurement Measure BRET Signal Tracer->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: High-level workflow for the NanoBRET target engagement assay.

Conclusion

This compound is a highly selective CDK2 inhibitor with minimal off-target activity across the broader human kinome. Its selectivity is a key differentiating feature, offering the potential for an improved therapeutic index compared to less selective CDK inhibitors. The primary off-target interactions of this compound are confined to other members of the CDK family, and even within this family, it maintains a significant selectivity margin, particularly against CDK1, CDK4, CDK6, and CDK9. The robust preclinical data, generated using precise and validated cellular assays, provides a strong rationale for the continued clinical development of this compound in targeted patient populations.

References

AZD8421: A Technical Guide to Senescence Induction in Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence, a state of irreversible cell cycle arrest, has emerged as a critical mechanism in tumor suppression. Therapeutic induction of senescence in cancer cells represents a promising anti-cancer strategy. AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition of the cell cycle. This technical guide provides an in-depth overview of the impact of this compound on senescence induction in tumor cells, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-proliferative effects by selectively targeting CDK2. The inhibition of CDK2 leads to a cascade of events culminating in cell cycle arrest and the induction of a senescent phenotype, particularly in tumor cells with amplification of CCNE1, which encodes Cyclin E, a key binding partner and activator of CDK2.[1][2][3]

The primary mechanism involves the retinoblastoma protein (pRb). In proliferating cells, CDK2, in complex with Cyclin E, phosphorylates pRb. This hyperphosphorylation inactivates pRb, causing it to dissociate from the E2F transcription factor. The release of E2F allows for the transcription of genes necessary for S-phase entry and cell cycle progression.

By inhibiting CDK2, this compound prevents the hyperphosphorylation of pRb. Consequently, pRb remains in its active, hypophosphorylated state, bound to E2F. This complex actively represses the transcription of E2F target genes, leading to a robust arrest in the G1 phase of the cell cycle and subsequent entry into a senescent state.[1][2][3]

Quantitative Data Summary

The efficacy of this compound in inhibiting cell proliferation and its selectivity for CDK2 have been quantified in various studies. The following tables summarize the key quantitative data available.

Parameter Cell Line Value Reference
Cell Proliferation IC50OVCAR3 (CCNE1 amplified)69 nM[1][2][3]
Cell Proliferation IC50SKOV3 (CCNE1 non-amplified)2.05 µM[1]
Cellular Target Engagement IC50 (CDK2)-9 nM[3]
Endogenous Phospho-substrate Inhibition-58 nM[1]

Table 1: In Vitro Efficacy of this compound

Target Kinase Selectivity vs. CDK2 Reference
CDK1>10-fold[3]
CDK4>100-fold[3]
CDK6>100-fold[3]
CDK9>327-fold[1]

Table 2: Selectivity Profile of this compound

Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound-induced senescence in tumor cells.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is a widely used biomarker for senescent cells.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation Solution (2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

Protocol:

  • Seed tumor cells in a 6-well plate and treat with desired concentrations of this compound for 72-96 hours. Include a vehicle-treated control.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with Fixation Solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add 1 mL of Staining Solution to each well.

  • Incubate the plates at 37°C in a dry incubator (no CO2) for 12-24 hours, or until a blue color develops in the senescent cells.

  • Observe and capture images using a light microscope.

  • Quantify the percentage of blue-stained (senescent) cells by counting at least 200 cells per condition.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the cell cycle distribution and quantify the G1 arrest induced by this compound.

Materials:

  • PBS

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Protocol:

  • Treat tumor cells with this compound for 24-48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

  • Incubate the fixed cells at 4°C for at least 2 hours.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubate at 37°C for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

Western Blot Analysis of pRb Phosphorylation

This technique is used to assess the phosphorylation status of the retinoblastoma protein.

Materials:

  • RIPA Lysis Buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells in RIPA buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the ratio of phosphorylated pRb to total pRb.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its impact on senescence.

AZD8421_Signaling_Pathway cluster_0 Normal Cell Cycle Progression (G1/S) cluster_1 This compound-Induced Senescence CyclinE_CDK2 Cyclin E / CDK2 Complex pRb_p pRb (Hyperphosphorylated) (Inactive) CyclinE_CDK2->pRb_p Phosphorylation E2F_active E2F (Active) pRb_p->E2F_active Dissociation pRb_unbound pRb_p->pRb_unbound S_Phase_Genes S-Phase Genes E2F_active->S_Phase_Genes Transcription Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound CyclinE_CDK2_inhibited Cyclin E / CDK2 Complex This compound->CyclinE_CDK2_inhibited Inhibition pRb_hypo pRb (Hypophosphorylated) (Active) E2F_repressed E2F (Repressed) pRb_hypo->E2F_repressed Sequestration pRb_bound pRb_hypo->pRb_bound G1_Arrest G1 Arrest E2F_repressed->G1_Arrest Transcriptional Repression of S-Phase Genes Senescence Senescence G1_Arrest->Senescence pRb_unbound->E2F_active pRb_bound->E2F_repressed

Caption: this compound-mediated inhibition of CDK2 leads to hypophosphorylation of pRb, G1 arrest, and senescence.

Experimental_Workflow cluster_assays Senescence Assessment start Tumor Cell Culture (e.g., OVCAR3) treatment Treatment with this compound (various concentrations and time points) start->treatment sa_beta_gal SA-β-Gal Staining treatment->sa_beta_gal cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (pRb phosphorylation) treatment->western_blot analysis Data Analysis and Interpretation sa_beta_gal->analysis cell_cycle->analysis western_blot->analysis

Caption: Workflow for assessing this compound-induced senescence in tumor cells.

Conclusion

This compound is a selective CDK2 inhibitor that effectively induces senescence in tumor cells, particularly those with CCNE1 amplification. Its mechanism of action is centered on the inhibition of pRb phosphorylation, leading to a durable G1 cell cycle arrest. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and leverage the pro-senescence activity of this compound in the development of novel cancer therapies.

References

Methodological & Application

Application Notes and Protocols for AZD8421 In Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro efficacy of AZD8421, a potent and highly selective inhibitor of Cyclin-dependent Kinase 2 (CDK2), through cell proliferation assays. This compound has shown significant anti-proliferative effects in various cancer cell lines, particularly those with a dependency on CDK2 for cell cycle progression, such as cancers resistant to CDK4/6 inhibitors and those with Cyclin E1 (CCNE1) amplification.[1][2][3]

This document details the protocols for determining the half-maximal inhibitory concentration (IC50) of AZD8241 in relevant cancer cell lines. Additionally, it provides a summary of reported quantitative data and visual diagrams of the associated signaling pathway and experimental workflow.

Data Presentation

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Cell LineCancer TypeKey CharacteristicsAssay TypeIC50 (nM)
OVCAR3Ovarian CancerCCNE1 AmplifiedEdU Assay69
SKOV3Ovarian CancerCCNE1 Non-AmplifiedNot Specified2050
MCF-7Breast CancerER+, HER2-EdU AssayModerately Potent

Data compiled from multiple sources.[2][4]

Signaling Pathway

This compound is a selective inhibitor of CDK2, a key regulator of cell cycle progression.[5][6] By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (pRB).[1][2][3][5] This action blocks the transition from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and an induction of senescence, thereby inhibiting cancer cell proliferation.[1][2][5] This mechanism is particularly relevant in cancers that have developed resistance to CDK4/6 inhibitors or have high levels of Cyclin E (CCNE1).[1]

AZD8421_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK2 Pathway G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G1/S Transition Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates pRB pRB CDK2->pRB Phosphorylates E2F E2F pRB->E2F Inhibits E2F->S Phase Promotes S-phase genes This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits CDK2, preventing pRB phosphorylation and halting the G1/S cell cycle transition.

Experimental Protocols

Two common methods for assessing cell proliferation and viability are the 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay and the MTT assay. The EdU assay directly measures DNA synthesis, while the MTT assay measures metabolic activity as an indicator of cell viability.

Protocol 1: EdU Cell Proliferation Assay

This protocol is adapted from a published study on this compound.[4]

Materials:

  • This compound

  • OVCAR3 or MCF-7 cancer cell lines

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 384-well plates

  • EdU assay kit (e.g., from Thermo Fisher Scientific)

  • Liquid handler (e.g., Echo 555)

  • High-content imaging system (e.g., Acumen)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture OVCAR3 and MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS.[4]

    • Trypsinize and resuspend cells to the appropriate concentration.

    • Seed cells into 384-well plates at a density of 1200 cells/well for OVCAR3 and 800 cells/well for MCF-7 in a volume of 30 µL.[4]

    • Incubate the plates overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium.

    • Use a liquid handler to add the test compounds to the wells.

    • Incubate the plates for 48 hours in a humidified incubator.[4]

  • EdU Labeling and Detection:

    • On day 2, perform the EdU assay according to the manufacturer's protocol.[4] This typically involves:

      • Incubating the cells with EdU for a few hours to allow for its incorporation into newly synthesized DNA.

      • Fixing and permeabilizing the cells.

      • Performing a "click" reaction to attach a fluorescent probe to the incorporated EdU.

      • Staining the cell nuclei with a DNA dye (e.g., Hoechst).

  • Data Acquisition and Analysis:

    • Image the plates using a high-content imaging system.

    • Analyze the images to determine the percentage of EdU-positive cells (proliferating cells) relative to the total number of cells (nuclei stain).

    • Calculate the IC50 value by plotting the percentage of proliferation against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Protocol 2: MTT Cell Viability Assay

This is a general protocol that can be adapted for use with this compound.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., OVCAR3, SKOV3, MCF-7)

  • Appropriate cell culture medium and supplements

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay EdU Assay cluster_analysis Analysis A Seed cells in 384-well plate B Incubate overnight A->B C Add serial dilutions of this compound B->C D Incubate for 48 hours C->D E Add EdU and incubate D->E F Fix and permeabilize cells E->F G Click reaction with fluorescent probe F->G H Stain nuclei G->H I Image plate with high-content imager H->I J Quantify EdU-positive and total cells I->J K Calculate IC50 J->K

Caption: Workflow for the this compound in vitro cell proliferation EdU assay.

References

Application Notes and Protocols: Establishing and Characterizing AZD8421-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AZD8421 is a potent and highly selective inhibitor of Cyclin-dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] CDK2, in complex with its cyclin partners (Cyclin E and Cyclin A), drives the transition from the G1 to the S phase of the cell cycle.[3] By inhibiting CDK2, this compound blocks the phosphorylation of the Retinoblastoma protein (pRB), leading to cell cycle arrest in the G1/S phase, and can induce senescence in cancer cells.[1] This mechanism makes this compound a promising therapeutic agent for cancers with high levels of Cyclin E (CCNE1) expression, such as certain ovarian and uterine cancers, and for treating cancers that have developed resistance to CDK4/6 inhibitors.[3][4][5]

The development of acquired resistance to targeted therapies like this compound is a significant clinical challenge. Establishing in vitro cell line models of this compound resistance is crucial for investigating the molecular mechanisms that drive this resistance.[6][7][8] These models serve as invaluable tools for identifying biomarkers of resistance, evaluating novel combination therapies, and developing strategies to overcome treatment failure.[8][9]

These application notes provide detailed protocols for the generation of this compound-resistant cancer cell lines and their subsequent characterization using a suite of cellular and molecular assays.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound selectively targets CDK2, preventing the G1/S phase transition and halting cell proliferation.

AZD8421_Mechanism cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) CyclinD_CDK46 Cyclin D-CDK4/6 pRB pRB CyclinD_CDK46->pRB phosphorylates pRB_E2F pRB-E2F Complex E2F E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates pRB_E2F->E2F releases CyclinE_CDK2->pRB hyper-phosphorylates Cell Cycle Progression Cell Cycle Progression This compound This compound This compound->CyclinE_CDK2 inhibits Generation_Workflow start Start: Select Parental Cancer Cell Line (e.g., OVCAR3, ER+ Breast Cancer) ic50 1. Determine Parental IC50 (Cell Viability Assay) start->ic50 initial_culture 2. Culture in Low Dose this compound (e.g., IC20 concentration) ic50->initial_culture monitor 3. Monitor Cell Proliferation and Morphology initial_culture->monitor increase_dose 4. Gradually Increase this compound Concentration as Cells Adapt monitor->increase_dose repeat Repeat Cycle (6-12 months) increase_dose->repeat repeat->monitor verify 5. Verify Resistance: Compare IC50 of Resistant vs. Parental Cells repeat->verify Once resistance is suspected stability 6. Test Stability: Culture in Drug-Free Medium, then re-test IC50 verify->stability characterize 7. Characterize Phenotype (Molecular & Cellular Assays) stability->characterize end End: Established This compound-Resistant Cell Line Model characterize->end Characterization_Workflow cluster_phenotype Phenotypic Assays cluster_molecular Molecular Analysis start Established this compound-Resistant and Parental Cell Lines viability Cell Viability & Proliferation (MTT, Clonogenic Assay) start->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) start->apoptosis cell_cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) start->cell_cycle western Protein Expression (Western Blot) - CDK2, Cyclin E, p-Rb - Apoptosis Markers (Bcl-2, Bax) start->western qpcr Gene Expression (qPCR) - Drug Transporters (e.g., MDR1) start->qpcr end Data Analysis & Interpretation: Identify Mechanisms of Resistance viability->end apoptosis->end cell_cycle->end western->end qpcr->end

References

Application Notes and Protocols for AZD8421 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3] By targeting CDK2, this compound disrupts the phosphorylation of the retinoblastoma protein (pRB), leading to a G1/S phase cell cycle arrest and subsequent cellular senescence.[2] This mechanism of action makes this compound a promising therapeutic agent for cancers characterized by dysregulated cell cycle control, particularly those with amplification or overexpression of Cyclin E (CCNE1). Preclinical studies have demonstrated the efficacy of this compound in various cancer models, including patient-derived xenografts (PDX), which are known to closely recapitulate the heterogeneity and therapeutic response of human tumors.

These application notes provide a comprehensive overview of the in vivo application of this compound in PDX models, with a focus on dosage, administration, and experimental protocols for ovarian and breast cancer models.

Mechanism of Action: The CDK2 Signaling Pathway

This compound exerts its anti-tumor effects by selectively inhibiting the kinase activity of CDK2. In a normal cell cycle, the progression from the G1 to the S phase is tightly controlled by the activity of CDK2 in complex with Cyclin E. This complex phosphorylates the retinoblastoma protein (pRB), causing it to dissociate from the E2F transcription factor. Once released, E2F activates the transcription of genes necessary for DNA replication and S-phase entry. In many cancers, the overexpression of Cyclin E leads to the hyperactivation of CDK2, uncontrolled cell proliferation, and genomic instability. This compound directly counteracts this by inhibiting CDK2, thereby preventing pRB phosphorylation and holding the cell cycle at the G1/S checkpoint.[4]

Caption: Simplified CDK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data: In Vivo Dosage and Efficacy in PDX Models

The following tables summarize the available preclinical data on the dosage and efficacy of this compound in patient-derived xenograft models.

Table 1: this compound Monotherapy in Ovarian Cancer PDX Models

PDX ModelDosageAdministration RouteDosing ScheduleEfficacyReference
Cyclin E1 Overexpressed Ovarian Cancer (OV0857)100 mg/kgOral (p.o.)Twice daily (BID) for 30 days~53% Tumor Growth Inhibition (TGI)[5]
Cyclin E1 Overexpressed Ovarian Cancer (OV0857)150 mg/kgOral (p.o.)Twice daily (BID) for 30 days19% Tumor Regression[5]
CCNE1-amplified Ovarian Cancer (OVCAR-3)Not SpecifiedNot SpecifiedNot SpecifiedRobust antitumor activity[5][6]
Cyclin E1 Overexpressed Ovarian Cancer (CTG-3718)Not SpecifiedNot SpecifiedNot SpecifiedRobust antitumor activity[5]

Table 2: this compound Combination Therapy in Breast and Ovarian Cancer PDX Models

PDX ModelThis compound DosageCombination Agent(s)Administration RouteDosing ScheduleEfficacyReference
CDK4/6i-resistant ER+ Breast CancerNot SpecifiedPalbociclibOral (p.o.)Not SpecifiedDemonstrated efficacy and PD marker suppression[6]
CCNE1-amplified Ovarian Cancer (OVCAR-3)Not SpecifiedPalbociclibOral (p.o.)Not SpecifiedRegressions observed[6]

Experimental Protocols

1. Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue.

  • 1.1. Tumor Tissue Acquisition:

    • Aseptically collect fresh tumor tissue from surgical resections or biopsies under institutional review board-approved protocols.

    • Place the tissue in a sterile collection medium (e.g., DMEM/F-12 with antibiotics and antimycotics) on ice for immediate transport to the laboratory.

  • 1.2. Tumor Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any blood or necrotic tissue.

    • Mechanically mince the tumor into small fragments (approximately 2-3 mm³).

  • 1.3. Implantation:

    • Anesthetize immunocompromised mice (e.g., NOD/SCID, NSG) using an approved protocol.

    • Make a small incision in the skin on the flank of the mouse.

    • Using forceps, create a subcutaneous pocket and implant a single tumor fragment.

    • Close the incision with surgical clips or sutures.

  • 1.4. Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Once tumors reach a predetermined size (e.g., 1000-1500 mm³), passage the tumors to a new cohort of mice for expansion.

PDX_Workflow Patient Patient Tumor (Surgical Resection/Biopsy) Mince Mince Tumor (2-3 mm³ fragments) Patient->Mince Implant Subcutaneous Implantation Mince->Implant Mouse_P0 Immunocompromised Mouse (Passage 0) Implant->Mouse_P0 Monitor Monitor Tumor Growth Mouse_P0->Monitor Passage Passage to New Cohort Monitor->Passage Mouse_P1 Expansion Cohort (Passage 1) Passage->Mouse_P1 Cryopreserve Cryopreservation Mouse_P1->Cryopreserve Drug_Study Drug Efficacy Studies Mouse_P1->Drug_Study

Caption: General workflow for establishing and utilizing patient-derived xenograft (PDX) models.

2. In Vivo Dosing Protocol for this compound

This protocol provides a general guideline for the oral administration of this compound to mice bearing PDX tumors.

  • 2.1. Formulation Preparation:

    • Prepare a vehicle solution suitable for oral gavage in mice. A common vehicle consists of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% Tween 80 in sterile water.

    • Calculate the required amount of this compound for the desired dose and the number of animals to be treated.

    • Suspend the calculated amount of this compound in the vehicle solution to achieve the final desired concentration. Ensure a homogenous suspension through vortexing or sonication.

  • 2.2. Animal Dosing:

    • Randomize mice with established PDX tumors (typically 100-200 mm³) into treatment and vehicle control groups.

    • Administer the this compound suspension or vehicle control orally via gavage using an appropriate gauge feeding needle. The volume of administration should be based on the body weight of the mouse (e.g., 10 mL/kg).

    • Follow the specified dosing schedule (e.g., once daily, twice daily) for the duration of the study.

  • 2.3. Efficacy and Tolerability Assessment:

    • Monitor tumor growth by caliper measurements at regular intervals (e.g., twice weekly).

    • Record the body weight of each animal at each measurement to assess toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis, histopathology).

Conclusion

This compound has demonstrated significant preclinical anti-tumor activity in patient-derived xenograft models of ovarian and breast cancer. The provided data and protocols serve as a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this selective CDK2 inhibitor. Careful consideration of the appropriate PDX model, dosage, and administration schedule is crucial for obtaining robust and translatable results. Further studies are warranted to explore the efficacy of this compound in a broader range of PDX models and in combination with other anti-cancer agents.

References

Application Notes and Protocols for AZD8421 and Palbociclib Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination therapy of AZD8421 and palbociclib (B1678290). This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), while palbociclib is a selective inhibitor of CDK4 and CDK6.[1][2] The combination of these two agents is a promising strategy, particularly for overcoming resistance to CDK4/6 inhibitors in cancers such as hormone receptor-positive (HR+), HER2-negative breast cancer and certain types of ovarian cancer.[3][4][5] These protocols are intended to guide preclinical and clinical research efforts in evaluating the synergistic potential of this combination therapy.

Mechanism of Action

Palbociclib inhibits the CDK4/6-cyclin D complex, preventing the phosphorylation of the Retinoblastoma protein (Rb).[1][6] This action blocks the cell cycle progression from the G1 to the S phase, thereby inhibiting cellular proliferation.[6][7] this compound, on the other hand, targets CDK2, a key protein in cell division, aiming to halt the growth of cancer cells that may have developed resistance to CDK4/6 inhibitors.[2][3] The dual inhibition of CDK2 and CDK4/6 is hypothesized to create a more profound and durable cell cycle arrest.

Preclinical Data Summary

The combination of this compound and palbociclib has demonstrated synergistic anti-cancer activity in preclinical models. In vitro studies have shown a benefit when this compound is combined with CDK4/6 inhibitors in resistant breast cancer cell lines.[4][5] In vivo studies using patient-derived xenograft (PDX) models of CDK4/6-resistant ER+ breast cancer have also shown the efficacy of this combination.[8]

ParameterDrugValueCell Line/ModelReference
IC50 This compound9 nMIn-cell binding assay[2]
IC50 This compound69 nMOVCAR3 (ovarian cancer)[5]
IC50 Palbociclib106 nMMB453 (ER- breast cancer)[9]
IC50 Palbociclib285 nMMB231 (TNBC)[9]
In Vivo ModelTreatmentOutcomeReference
CDK4/6-resistant ER+ breast cancer PDX This compound + PalbociclibEfficacious[8]
CCNE1 amplified ovarian model (OVCAR3) This compound + PalbociclibRegressions observed[5]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound and palbociclib in the cell cycle.

AZD8421_Palbociclib_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes G1_Arrest G1 Arrest CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->pRb_E2F phosphorylates Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 This compound This compound This compound->CyclinE_CDK2

Caption: Dual inhibition of the cell cycle by this compound and palbociclib.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is to determine the effect of this compound and palbociclib, alone and in combination, on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7-PC1, OVCAR3)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound and Palbociclib stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and palbociclib in complete growth medium.

  • Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Combination indices (CI) can be calculated to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[10]

Western Blot for pRb Phosphorylation

This protocol is to assess the inhibition of Rb phosphorylation following treatment with this compound and palbociclib.

Materials:

  • Cancer cell lines

  • This compound and Palbociclib

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-phospho-pRb, anti-total pRb, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Culture and treat cells with this compound, palbociclib, or the combination for the desired time.

  • Lyse the cells in ice-cold RIPA buffer.[6]

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an ECL reagent and an imaging system.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effects of this compound and palbociclib on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound and Palbociclib

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound, palbociclib, or the combination for 24-48 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Wash the cells and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.[12]

Clinical Protocol Outline: CYCAD-1 Trial (NCT06188520)

The CYCAD-1 trial is a Phase I/IIa, first-in-human, open-label study evaluating the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound alone and in combination with other anti-cancer drugs, including palbociclib.[3][7][13]

Study Design:

  • Module 1 (M1): Dose escalation and expansion of this compound monotherapy.[13]

  • Module 2 (M2): Evaluation of this compound in combination with a CDK4/6 inhibitor (including palbociclib) and camizestrant.[13]

Patient Population:

  • ER+ HER2- advanced breast cancer previously treated with a CDK4/6 inhibitor.[3][13]

  • Metastatic high-grade serous ovarian cancer previously treated with platinum-based chemotherapy.[3][13]

Treatment Plan:

  • Participants in the combination arm will receive this compound in combination with palbociclib.

  • The specific doses for the dose-escalation phase are determined by the trial protocol to identify the recommended Phase II dose (RP2D).

  • Palbociclib is typically administered orally at 125 mg once daily for 21 consecutive days, followed by a 7-day break, in a 28-day cycle.[14] Dose adjustments may be necessary based on tolerability.

Assessments:

  • Primary Outcome: Safety and tolerability.

  • Secondary Outcomes: Preliminary efficacy (e.g., objective response rate), pharmacokinetics, and pharmacodynamics.[7]

  • Tumor assessments will be performed at baseline and at regular intervals.

Experimental Workflow

The following diagram outlines a typical preclinical experimental workflow for evaluating the this compound and palbociclib combination.

Experimental_Workflow start Start cell_culture Cell Line Selection & Culture (e.g., MCF7-PC1, OVCAR3) start->cell_culture treatment Treatment with this compound, Palbociclib, and Combination cell_culture->treatment proliferation_assay Cell Proliferation Assay (MTT) treatment->proliferation_assay western_blot Western Blot Analysis (pRb, Total Rb) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis & Synergy Assessment proliferation_assay->data_analysis western_blot->data_analysis cell_cycle->data_analysis in_vivo In Vivo Studies (PDX Models) data_analysis->in_vivo end End in_vivo->end

Caption: Preclinical workflow for this compound and palbociclib combination studies.

References

Application Notes and Protocols: Detecting p-Rb Inhibition by AZD8421 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the pharmacodynamic effects of AZD8421, a selective CDK2 inhibitor, by monitoring the phosphorylation status of the Retinoblastoma protein (Rb). This compound inhibits CDK2, a key kinase responsible for Rb phosphorylation, thereby suppressing cell cycle progression.[1][2][3] Western blotting is a crucial technique to quantify the reduction in phosphorylated Rb (p-Rb) levels following this compound treatment.

Data Presentation

The following table summarizes the key quantitative parameters for the Western blot protocol.

ParameterRecommendationNotes
Cell Lines OVCAR3, or other CCNE1 amplified cancer cell linesThis compound has shown potent activity in CCNE1 amplified models.[4][5]
This compound Treatment Titrate concentrations (e.g., 10 nM - 1 µM) for 24-72 hoursOptimal concentration and time may vary by cell line.[1][5]
Protein Lysate 20-40 µg per laneEnsure consistent protein loading across all samples.[6][7]
Primary Antibody: p-Rb Rabbit p-Rb (Ser807/811)1:1000 dilution. This is a common phosphorylation site indicative of Rb inactivation.[8]
Rabbit p-Rb (Ser795)1:500 - 1:1000 dilution.[9]
Rabbit p-Rb (Ser780)Varies by vendor; follow manufacturer's recommendation.[6]
Rabbit p-Rb (Thr821)Varies by vendor; follow manufacturer's recommendation.[10]
Primary Antibody: Total Rb Mouse anti-Rb1:1000 dilution. Used as a loading control to normalize p-Rb levels.[11]
Primary Antibody: Loading Control β-actin, GAPDH1:1000 - 1:10,000 dilution. To ensure equal protein loading.
Secondary Antibody HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG1:2000 - 1:10,000 dilution.
Blocking Buffer 5% BSA or non-fat dry milk in TBSTBSA is often preferred for phospho-antibodies to reduce background.[9]

Signaling Pathway

The retinoblastoma protein (Rb) is a tumor suppressor that controls the G1/S checkpoint of the cell cycle. Its activity is regulated by phosphorylation, primarily by Cyclin/CDK complexes. In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Upon phosphorylation by CDK2/Cyclin E, Rb becomes hyperphosphorylated and inactive, releasing E2F and allowing cell cycle progression.[12][13][14] this compound, as a selective CDK2 inhibitor, prevents this phosphorylation event, thus maintaining Rb in its active, growth-suppressive state.[1][4][5]

AZD8421_Mechanism cluster_0 G1 Phase cluster_1 S Phase Progression Rb Rb E2F E2F Rb->E2F binds and inhibits pRb p-Rb (Inactive) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CDK2_CyclinE CDK2/Cyclin E CDK2_CyclinE->Rb phosphorylates This compound This compound This compound->CDK2_CyclinE inhibits

Caption: this compound inhibits CDK2-mediated Rb phosphorylation.

Experimental Protocols

This protocol outlines the steps to detect changes in Rb phosphorylation in cultured cells after treatment with this compound.

Cell Culture and this compound Treatment
  • Seed cells (e.g., OVCAR3) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

Cell Lysis
  • After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7][11]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube. This is your protein extract.

Protein Quantification
  • Determine the protein concentration of each sample using a Bradford or BCA protein assay, following the manufacturer’s instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.

SDS-PAGE
  • Prepare protein samples for loading by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein from each sample into the wells of an 8% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel at 100-120V until the dye front reaches the bottom.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]

  • Perform the transfer at 100V for 60-90 minutes or using a semi-dry transfer apparatus according to the manufacturer's protocol.

  • After transfer, briefly stain the membrane with Ponceau S to confirm successful transfer and equal loading. Destain with TBST.

Immunoblotting
  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against p-Rb (e.g., anti-p-Rb Ser807/811) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Visualize the protein bands using a chemiluminescence imaging system.

Stripping and Re-probing
  • To normalize the p-Rb signal, the membrane can be stripped and re-probed for total Rb and a loading control like β-actin.

  • Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.

  • Wash the membrane extensively with TBST.

  • Repeat the blocking and immunodetection steps with the primary antibodies for total Rb and/or β-actin.

Experimental Workflow

Western_Blot_Workflow A Cell Seeding & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (p-Rb) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection (ECL) H->I J Stripping and Re-probing (Total Rb, β-actin) I->J K Data Analysis J->K

Caption: Workflow for Western blot analysis of p-Rb.

References

Application Notes and Protocols: Utilizing Lentiviral shRNA Knockdown to Investigate AZD8421 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2][3][4][5] By targeting CDK2, this compound aims to halt the proliferation of cancer cells, particularly in tumors that have developed resistance to other therapies, such as CDK4/6 inhibitors.[1][3] Understanding the potential mechanisms of resistance to this compound is crucial for its clinical development and for designing effective combination therapies. This document provides a comprehensive guide for utilizing lentiviral short hairpin RNA (shRNA) knockdown screens to identify and validate genes that, when silenced, confer resistance to this compound.

Lentiviral-mediated shRNA delivery is a powerful tool for stable, long-term gene silencing in a wide range of mammalian cells.[6][7] This technology enables the systematic knockdown of individual genes to assess their impact on drug sensitivity. By identifying shRNAs that allow cells to proliferate in the presence of this compound, researchers can pinpoint genes and pathways that contribute to resistance.

These application notes provide detailed protocols for:

  • Lentiviral shRNA library screening to identify candidate resistance genes.

  • Validation of candidate genes through individual shRNA knockdown.

  • Functional assays to characterize the resistance phenotype.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from a lentiviral shRNA screen designed to identify genes conferring resistance to this compound. This data is intended to serve as an example of the results that can be obtained using the protocols described herein.

Table 1: Top Gene Hits from a Pooled Lentiviral shRNA Screen for this compound Resistance

Gene SymbolshRNA Sequence IDLog2 Fold Change (Treated vs. Untreated)p-value
GENE-AshA-14.20.001
GENE-AshA-23.80.003
GENE-BshB-13.50.005
GENE-BshB-23.10.009
GENE-CshC-12.90.012
Non-Targeting ControlNTC-10.10.95

Table 2: Validation of Candidate Genes by Individual shRNA Knockdown and IC50 Determination

Target GeneshRNAKnockdown Efficiency (%)This compound IC50 (nM)Fold Change in IC50 (vs. NTC)
Non-Targeting ControlNTC-1N/A501.0
GENE-AshA-1854509.0
GENE-AshA-2824258.5
GENE-BshB-1783206.4
GENE-BshB-2753006.0
GENE-CshC-1701503.0

Experimental Protocols

Lentiviral shRNA Library Production and Transduction

This protocol outlines the steps for producing a pooled lentiviral shRNA library and transducing it into a cancer cell line of interest.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Pooled shRNA library in a lentiviral vector (e.g., pLKO.1)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • Polybrene

  • Target cancer cell line (e.g., a breast or ovarian cancer cell line)

  • Puromycin (B1679871)

Protocol:

  • Lentivirus Production:

    • Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

    • Co-transfect the HEK293T cells with the pooled shRNA library, psPAX2, and pMD2.G plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • After 48 and 72 hours, collect the virus-containing supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

    • Concentrate the viral particles, if necessary, using a commercially available kit.

  • Lentiviral Transduction:

    • Seed the target cancer cells in 6-well plates.

    • On the following day, infect the cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure single shRNA integration per cell. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

    • Incubate the cells for 24 hours.

    • Replace the virus-containing medium with fresh medium.

  • Selection of Transduced Cells:

    • After 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.

    • Continue puromycin selection for 3-5 days, replacing the medium every 2 days, until non-transduced cells are eliminated.

Pooled shRNA Screen for this compound Resistance

This protocol describes the process of screening the transduced cell population to identify shRNAs that confer resistance to this compound.

Materials:

  • Transduced and selected cancer cell line pool

  • This compound

  • DMSO (vehicle control)

  • Culture medium

  • Genomic DNA extraction kit

  • PCR reagents for shRNA cassette amplification

  • Next-generation sequencing (NGS) platform

Protocol:

  • Drug Treatment:

    • Split the transduced and selected cell population into two groups: a treatment group and a vehicle control group (DMSO).

    • Treat the treatment group with this compound at a concentration that inhibits the growth of the parental cell line by approximately 80% (IC80).

    • Culture both groups for 14-21 days, passaging the cells as needed and maintaining the drug or vehicle concentration.

  • Genomic DNA Extraction and shRNA Sequencing:

    • At the end of the treatment period, harvest cells from both the treated and control populations.

    • Extract genomic DNA from each population.

    • Amplify the integrated shRNA cassettes from the genomic DNA using PCR with primers specific to the lentiviral vector.

    • Prepare the PCR products for next-generation sequencing.

    • Sequence the shRNA cassettes to determine their relative abundance in each population.

  • Data Analysis:

    • Analyze the sequencing data to identify shRNAs that are significantly enriched in the this compound-treated population compared to the control population.

    • Calculate the log2 fold change for each shRNA.

    • Identify candidate genes targeted by the most highly enriched shRNAs.

Validation of Candidate Genes

This protocol details the validation of individual candidate genes identified from the primary screen.

Materials:

  • Individual shRNA constructs targeting candidate genes

  • Non-targeting control (NTC) shRNA

  • Lentiviral packaging and production reagents (as in Protocol 1)

  • Target cancer cell line

  • This compound

  • Reagents for knockdown validation (qPCR and Western blotting)

  • Reagents for cell viability assays

Protocol:

  • Individual shRNA Knockdown:

    • Produce and transduce lentiviruses carrying individual shRNAs targeting the candidate genes and an NTC shRNA into the target cancer cell line, as described in Protocol 1.

    • Select the transduced cells with puromycin.

  • Validation of Knockdown:

    • Confirm the knockdown of the target genes at the mRNA level using quantitative real-time PCR (qPCR).

    • Confirm the knockdown at the protein level using Western blotting.

  • IC50 Determination:

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the knockdown and NTC cell lines in the presence of a range of this compound concentrations.

    • Calculate the IC50 value for this compound in each cell line.

    • A significant increase in the IC50 for a specific knockdown cell line compared to the NTC control validates the role of that gene in this compound resistance.

Functional Assays for Characterizing Resistance

These assays help to elucidate the mechanism by which the knockdown of a specific gene confers resistance to this compound.

a. Cell Cycle Analysis

Protocol:

  • Treat the knockdown and NTC cell lines with this compound or DMSO for 24-48 hours.

  • Harvest the cells, fix them in ethanol, and stain with propidium (B1200493) iodide.

  • Analyze the cell cycle distribution by flow cytometry.

  • An altered cell cycle profile in the knockdown cells compared to the control in the presence of this compound can indicate a mechanism of resistance.

b. Apoptosis Assay

Protocol:

  • Treat the knockdown and NTC cell lines with this compound or DMSO for 48-72 hours.

  • Stain the cells with Annexin V and propidium iodide.

  • Analyze the percentage of apoptotic cells by flow cytometry.

  • A reduction in apoptosis in the knockdown cells treated with this compound compared to the control suggests that the silenced gene is involved in the apoptotic response to the drug.

c. Western Blot Analysis of Downstream Pathways

Protocol:

  • Treat the knockdown and NTC cell lines with this compound or DMSO for a specified time.

  • Prepare whole-cell lysates.

  • Perform Western blotting to analyze the phosphorylation status and expression levels of key proteins in the CDK2 signaling pathway, such as Rb, p21, and Cyclin E.

  • Changes in these downstream markers can provide insights into the molecular mechanism of resistance.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the experimental workflow and the underlying biological pathways.

AZD8421_Resistance_Signaling_Pathway cluster_CellCycle Cell Cycle Progression cluster_DrugAction Drug Action & Resistance CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates CDK2 CDK2 CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK2 inhibits Resistance_Gene Potential Resistance Gene (Identified by shRNA screen) Resistance_Gene->CDK2 bypasses inhibition

Caption: CDK2 signaling pathway and mechanism of this compound action.

Lentiviral_shRNA_Screen_Workflow cluster_Preparation Library Preparation & Transduction cluster_Screening Resistance Screen cluster_Analysis Analysis & Validation A Lentiviral shRNA Library Production B Transduction of Cancer Cells A->B C Puromycin Selection B->C D Split Population E1 Treat with this compound D->E1 E2 Treat with DMSO (Control) D->E2 F Culture for 14-21 Days E1->F E2->F G Genomic DNA Extraction F->G H shRNA Cassette Amplification (PCR) G->H I Next-Generation Sequencing H->I J Identify Enriched shRNAs (Candidate Genes) I->J K Validate Candidates (Individual Knockdown, IC50) J->K

Caption: Experimental workflow for the lentiviral shRNA screen.

References

AZD8421: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AZD8421, a potent and highly selective inhibitor of Cyclin-dependent Kinase 2 (CDK2), in cell culture experiments.

Introduction

This compound is a selective CDK2 inhibitor with a reported IC50 value of 9 nM.[1][2] It demonstrates high selectivity for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, and CDK6.[1][2] The mechanism of action of this compound involves the inhibition of the phosphorylation of the Retinoblastoma protein (pRB), which leads to cell cycle arrest at the G1/S phase and the induction of senescence.[2][3] These characteristics make this compound a valuable tool for studying CDK2-dependent processes and a potential therapeutic agent for cancers with dysregulated cell cycles, particularly those with cyclin E (CCNE1) amplification like certain breast and ovarian cancers.[2][4][5]

Physicochemical Properties and Solubility

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below.

SolventSolubilityNotes
DMSO 44 mg/mL (99.87 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
100 mg/mL (226.98 mM)May require ultrasonic treatment to fully dissolve.[3]
Ethanol Not explicitly reportedGenerally, compounds soluble in DMSO may have some solubility in ethanol, but it should be experimentally determined.
Water Poorly solubleThis compound has low aqueous solubility. For in vivo studies, it is often formulated in a vehicle containing DMSO, PEG300, Tween-80, and saline.[3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from this compound with a molecular weight of 440.5 g/mol , dissolve 4.405 mg of the compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Preparation of Working Solutions and Treatment of Cells

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.[6]

  • Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to prepare the desired final concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.

  • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight. Cell lines such as OVCAR3 and MCF-7 have been used in studies with this compound.[7]

  • Remove the existing medium and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration. Incubation times can range from hours to several days depending on the experimental endpoint (e.g., 72 hours for proliferation assays).[2][3]

Visualization of Pathways and Workflows

AZD8421_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 pRB pRB CDK2->pRB Phosphorylates E2F E2F pRB->E2F Inhibits S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes Activates This compound This compound This compound->CDK2 Inhibits

Caption: this compound inhibits CDK2, preventing pRB phosphorylation and subsequent cell cycle progression.

Experimental_Workflow prep_stock Prepare 10 mM this compound Stock in DMSO prepare_working Prepare Working Solutions in Culture Medium prep_stock->prepare_working seed_cells Seed Cells in Multi-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells with this compound or Vehicle Control overnight_incubation->treat_cells prepare_working->treat_cells incubation Incubate for Desired Duration treat_cells->incubation assay Perform Downstream Assay (e.g., Proliferation, Western Blot) incubation->assay

Caption: Workflow for treating cultured cells with this compound.

Logical_Relationships cluster_considerations Key Considerations cluster_outcomes Expected Outcomes solubility Solubility in DMSO AZD8421_treatment This compound Treatment solubility->AZD8421_treatment Prerequisite for dmso_conc Final DMSO Concentration (<0.5%) dmso_conc->AZD8421_treatment Critical for vehicle_control Vehicle Control vehicle_control->AZD8421_treatment Essential for Valid Comparison g1_arrest G1/S Cell Cycle Arrest prb_inhibition Inhibition of pRB Phosphorylation proliferation_inhibition Decreased Cell Proliferation AZD8421_treatment->g1_arrest AZD8421_treatment->prb_inhibition AZD8421_treatment->proliferation_inhibition

Caption: Key considerations and expected outcomes for this compound cell culture experiments.

References

Application Notes and Protocols: Synergistic Effects of AZD8421 with SERDs in ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapies that target the ER signaling pathway are a cornerstone of treatment. However, intrinsic and acquired resistance to these therapies remains a significant clinical challenge. A promising strategy to overcome resistance is the combination of targeted agents that address different mechanisms of tumor cell proliferation and survival.

This document outlines the rationale and preclinical evidence for the synergistic combination of AZD8421, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with Selective Estrogen Receptor Degraders (SERDs) for the treatment of ER+ breast cancer.[1][2] this compound is currently under investigation in clinical trials, including combinations with the next-generation oral SERD, camizestrant.[3]

This compound , as a CDK2 inhibitor, targets the cell cycle machinery, inducing G1/S phase arrest and inhibiting tumor cell proliferation.[4] SERDs, such as fulvestrant (B1683766) and the newer oral agent camizestrant, act by binding to the estrogen receptor, leading to its degradation and thereby blocking ER-mediated signaling.[2] The combination of these two mechanisms of action holds the potential for a powerful synergistic anti-tumor effect in ER+ breast cancer, particularly in settings of resistance to standard endocrine therapies and CDK4/6 inhibitors.

Signaling Pathways and Rationale for Synergy

The proliferation of ER+ breast cancer cells is driven by the activation of cyclin D-CDK4/6, which phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors and entry into the S phase of the cell cycle. While CDK4/6 inhibitors have been successful in treating ER+ breast cancer, resistance often emerges through mechanisms that lead to the activation of CDK2, which can also phosphorylate Rb and drive cell cycle progression independently of CDK4/6.

By directly inhibiting CDK2, this compound can counteract this key resistance mechanism. The combination with a SERD, which eliminates the primary driver of proliferation (the estrogen receptor), creates a dual blockade of the cell cycle, leading to a more profound and durable anti-tumor response. Preclinical studies with other CDK2 inhibitors combined with SERDs have demonstrated this synergistic effect, showing impaired cellular growth and induction of apoptosis in resistant ER+ breast cancer models.[4]

Diagram 1: Synergistic targeting of ER and CDK2 pathways.

Quantitative Data

While comprehensive preclinical data on the synergistic effects of this compound specifically with SERDs are emerging from ongoing studies, data from studies combining other CDK2 inhibitors with the SERD fulvestrant in endocrine-resistant ER+ breast cancer models provide strong evidence for the potential of this combination. The following table summarizes representative data from a study by Varma et al. (2022), which investigated the combination of a CDK2 inhibitor with a CDK4/6 inhibitor and fulvestrant.

Table 1: In Vitro Cell Growth Inhibition in Endocrine-Resistant ER+ Breast Cancer Models

Cell LineTreatmentGrowth Inhibition (%)
AI-Resistant
MCF7/AC1-AI-RCDK2i + CDK4/6i + Fulvestrant~85%
T47D-AI-RCDK2i + CDK4/6i + Fulvestrant~90%
Fulvestrant-Resistant
MCF7-Fulv-RCDK2i + CDK4/6i + Fulvestrant~80%
T47D-Fulv-RCDK2i + CDK4/6i + Fulvestrant~85%

Data adapted from Varma et al., 2022. "CDK2i" refers to a CDK2 inhibitor. The data illustrates a significant growth inhibition with the triple combination in resistant cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and SERDs in ER+ breast cancer cell lines.

Cell Viability Assay (MTS/MTT Assay)

This assay determines the effect of drug treatment on cell proliferation and viability.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • SERD (e.g., Fulvestrant or Camizestrant; stock solution in DMSO)

  • 96-well plates

  • MTS or MTT reagent

  • Plate reader

Protocol:

  • Seed ER+ breast cancer cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

  • Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the SERD, both alone and in combination, in complete growth medium. A fixed-ratio combination design is recommended to assess synergy.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy can be calculated using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy.

Cell_Viability_Workflow Seed Cells Seed Cells Adhere (24h) Adhere (24h) Seed Cells->Adhere (24h) Drug Treatment Drug Treatment Adhere (24h)->Drug Treatment Incubate (72-96h) Incubate (72-96h) Drug Treatment->Incubate (72-96h) Add MTS/MTT Add MTS/MTT Incubate (72-96h)->Add MTS/MTT Incubate (1-4h) Incubate (1-4h) Add MTS/MTT->Incubate (1-4h) Read Absorbance Read Absorbance Incubate (1-4h)->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data

Diagram 2: Workflow for cell viability assay.
Western Blot Analysis

This technique is used to assess the levels of key proteins in the targeted signaling pathways.

Materials:

  • ER+ breast cancer cells

  • 6-well plates

  • This compound and SERD

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-ERα, anti-Cyclin E, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in 6-well plates and treat with this compound, SERD, or the combination for the desired time (e.g., 24-48 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to investigate protein-protein interactions, such as the interaction between CDK2 and Cyclin E.

Materials:

  • ER+ breast cancer cells

  • Lysis buffer (non-denaturing, e.g., Triton X-100 based)

  • Primary antibody for immunoprecipitation (e.g., anti-CDK2)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Protocol:

  • Lyse treated or untreated cells with non-denaturing lysis buffer.

  • Pre-clear the lysate with magnetic beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-CDK2) for 2-4 hours or overnight at 4°C.

  • Add Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by Western blot using an antibody against the interacting protein (e.g., anti-Cyclin E).

Co_IP_Workflow cluster_workflow Co-Immunoprecipitation Workflow Cell Lysate Cell Lysate Pre-clear Pre-clear Cell Lysate->Pre-clear Add Primary Ab Add Primary Ab Pre-clear->Add Primary Ab Add Beads Add Beads Add Primary Ab->Add Beads Wash Wash Add Beads->Wash Elute Elute Wash->Elute Western Blot Western Blot Elute->Western Blot Primary Ab Primary Ab Beads Beads

Diagram 3: Co-Immunoprecipitation experimental workflow.
In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of the drug combination.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • ER+ breast cancer cells (e.g., MCF-7)

  • Matrigel

  • Estrogen pellets

  • This compound formulation for oral gavage

  • SERD formulation for injection

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously implant estrogen pellets into the mice.

  • The next day, inject ER+ breast cancer cells mixed with Matrigel into the mammary fat pad of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: Vehicle, this compound alone, SERD alone, and this compound + SERD.

  • Administer treatments according to the determined dosing schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The combination of the CDK2 inhibitor this compound with a SERD represents a rational and promising therapeutic strategy for ER+ breast cancer. The dual targeting of cell cycle progression and the primary driver of tumor growth has the potential to overcome resistance to existing therapies and improve patient outcomes. The provided protocols offer a framework for the preclinical evaluation of this synergistic combination. Further investigation and data from ongoing clinical trials will be crucial to fully elucidate the clinical utility of this approach.

References

Application Notes and Protocols for High-Throughput Screening of Novel AZD8421 Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD8421 is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[1][2] Dysregulation of the CDK2 pathway is implicated in the development and progression of various cancers, including breast and ovarian cancer.[1][2] A critical mechanism of resistance to currently approved CDK4/6 inhibitors is the upregulation of Cyclin E-CDK2 activity. This provides a strong rationale for investigating this compound in combination with CDK4/6 inhibitors to overcome therapeutic resistance.[3]

These application notes provide a comprehensive framework for the high-throughput screening (HTS) of this compound in combination with other anti-cancer agents to identify synergistic interactions. The protocols outlined below are designed for researchers in drug discovery and development to efficiently screen and validate novel combination therapies involving this compound.

Mechanism of Action and Signaling Pathway

This compound selectively targets CDK2, which, in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. The primary mechanism of action involves the inhibition of the phosphorylation of the Retinoblastoma protein (pRb).[2] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1/S arrest and cellular senescence.[2] In the context of CDK4/6 inhibitor resistance, cancer cells often upregulate Cyclin E, leading to a dependency on CDK2 for cell cycle progression. By inhibiting CDK2, this compound can restore cell cycle control and induce cell death in these resistant populations.

AZD8421_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates CDK4/6_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK4/6_Inhibitor->CDK4/6 Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->pRb phosphorylates This compound This compound This compound->CDK2 E2F E2F pRb->E2F sequesters Cell_Cycle_Arrest G1/S Arrest & Senescence S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates HTS_Workflow cluster_setup Experimental Setup cluster_treatment Drug Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Palbociclib-Resistant MCF-7 Cells) Cell_Seeding 2. Cell Seeding (384-well plates) Cell_Culture->Cell_Seeding Drug_Addition 4. Acoustic Dispensing of Drugs to Cells Cell_Seeding->Drug_Addition Drug_Plates 3. Drug Plate Preparation (this compound & Combination Agent Dose-Response Matrix) Drug_Plates->Drug_Addition Incubation 5. Incubation (e.g., 72 hours) Drug_Addition->Incubation Viability_Assay 6. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_Assay Plate_Reading 7. Luminescence Reading Viability_Assay->Plate_Reading Data_Normalization 8. Data Normalization (% Inhibition) Plate_Reading->Data_Normalization Synergy_Analysis 9. Synergy Scoring (Loewe, Bliss, ZIP) Data_Normalization->Synergy_Analysis Hit_Identification 10. Hit Identification & Validation Synergy_Analysis->Hit_Identification Synergy_Models cluster_models Synergy Scoring Models Dose_Response_Matrix Dose-Response Matrix (% Inhibition) Loewe Loewe Additivity (Assumes drugs have similar mechanisms) Dose_Response_Matrix->Loewe Bliss Bliss Independence (Assumes drugs have independent mechanisms) Dose_Response_Matrix->Bliss ZIP Zero Interaction Potency (ZIP) (Combines Loewe and Bliss) Dose_Response_Matrix->ZIP Synergy_Score Synergy Score (Positive = Synergy Negative = Antagonism) Loewe->Synergy_Score Bliss->Synergy_Score ZIP->Synergy_Score

References

Troubleshooting & Optimization

Technical Support Center: Optimizing AZD8421 Concentration for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AZD8421 for long-term cell culture experiments. This resource includes frequently asked questions (FAQs), a detailed troubleshooting guide, experimental protocols, and visual diagrams to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its mechanism of action involves binding to CDK2 and preventing its interaction with its cyclin partners, Cyclin E and Cyclin A. This inhibition blocks the phosphorylation of target proteins, such as the Retinoblastoma protein (pRB), which is crucial for the progression of the cell cycle from the G1 to the S phase.[1][2][3] By blocking this transition, this compound effectively induces cell cycle arrest and can lead to cellular senescence.[1][3]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental goals. For initial short-term experiments (24-72 hours), a dose-response study is recommended to determine the half-maximal inhibitory concentration (IC50). Based on available data, a starting range of 10 nM to 1 µM is a reasonable starting point for most cancer cell lines. For example, the IC50 for cell proliferation inhibition in the OVCAR3 cell line is approximately 69 nM.[2][3]

Q3: How does the sensitivity of cell lines to this compound vary?

A3: Sensitivity to this compound can vary significantly between different cell lines. Cell lines with amplification or overexpression of Cyclin E1 (CCNE1) tend to be more sensitive to CDK2 inhibition.[2][3] For instance, the OVCAR3 ovarian cancer cell line, which has CCNE1 amplification, is significantly more sensitive to this compound (IC50 of 69 nM) compared to the SKOV3 cell line which does not have this amplification (IC50 of 2.05 µM).[2] It is crucial to determine the IC50 for each specific cell line being used.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically supplied as a solid and should be dissolved in a suitable solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM). To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C for long-term stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to prevent solvent-induced toxicity.

Q5: How can I confirm that this compound is inhibiting the CDK2 pathway in my cells?

A5: The most direct way to confirm the on-target activity of this compound is to perform a Western blot analysis to assess the phosphorylation status of downstream targets of CDK2. A significant decrease in the phosphorylation of Retinoblastoma protein (pRB) at CDK2-specific sites is a key indicator of target engagement. Additionally, you can analyze the cell cycle distribution using flow cytometry, where effective inhibition by this compound should result in an accumulation of cells in the G1 phase.

Troubleshooting Guide

This guide addresses specific issues that may arise during the long-term culture of cells with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Decreased efficacy of this compound over time (Acquired Resistance) 1. Upregulation of compensatory signaling pathways: Cells may adapt by activating alternative pathways to bypass the G1/S checkpoint. 2. Alterations in the drug target: Mutations in the CDK2 gene could reduce the binding affinity of this compound. 3. Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.1. Perform a new IC50 determination: Quantify the level of resistance by comparing the IC50 of the resistant line to the parental line. 2. Analyze bypass pathways: Use Western blotting to check for the activation of other cell cycle-related proteins (e.g., CDK4/6, Cyclin D). 3. Consider combination therapy: Combining this compound with inhibitors of identified bypass pathways may restore sensitivity. 4. Thaw an early-passage stock: Compare the response of the current cell stock with an earlier passage to confirm a shift in sensitivity.
High levels of cell death or cytotoxicity, even at low concentrations 1. High sensitivity of the cell line: The chosen cell line may be exceptionally sensitive to CDK2 inhibition. 2. Cumulative toxicity: In long-term culture, even low concentrations of a drug can lead to cumulative toxic effects. 3. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high.1. Perform a detailed dose-response curve: Use a wider range of lower concentrations to identify a non-toxic but effective dose. 2. Reduce the treatment duration or use intermittent dosing: A "drug holiday" may allow cells to recover and reduce cumulative toxicity.[4] 3. Ensure final DMSO concentration is ≤ 0.1%: Always include a vehicle control (DMSO alone) in your experiments.
Cells enter a state of irreversible growth arrest (Senescence) 1. On-target effect of this compound: Prolonged inhibition of CDK2 is known to induce cellular senescence.[1] 2. Cellular stress: Long-term exposure to a cytotoxic agent can induce a stress response leading to senescence.1. Confirm senescence: Use senescence markers such as Senescence-Associated β-galactosidase (SA-β-gal) staining, and check for increased expression of p16INK4A and p21.[5][6] 2. Adjust experimental design: If senescence is an undesired outcome, consider using a lower concentration of this compound or a pulsed treatment strategy. 3. Characterize the senescent phenotype: Investigate the Senescence-Associated Secretory Phenotype (SASP) as it may influence the tumor microenvironment.[7]
Changes in cell morphology 1. Cell cycle arrest: Cells arrested in G1 may appear larger and more flattened. 2. Senescence: Senescent cells often exhibit a distinct enlarged and flattened morphology.[8] 3. Cellular stress: Long-term drug exposure can induce morphological changes indicative of cellular stress.1. Monitor morphology regularly: Document any changes with microscopy. 2. Correlate with other markers: Link morphological changes to cell cycle analysis and senescence markers to understand the underlying cause. 3. Ensure consistent culture conditions: Rule out other factors such as contamination or changes in media components.
Inconsistent or variable results between experiments 1. Inconsistent drug concentration: Issues with stock solution stability or dilution accuracy. 2. Variability in cell culture conditions: Changes in cell density, passage number, or media composition. 3. Mycoplasma contamination: Can alter cellular responses to drugs.1. Prepare fresh working dilutions for each experiment: Avoid repeated use of diluted drug solutions. 2. Standardize cell culture practices: Use cells within a consistent passage number range and maintain consistent seeding densities. 3. Test for mycoplasma contamination regularly.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).

Materials:

  • Parental cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is from 20 µM down to 1 nM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

  • Drug Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a duration relevant to the drug's mechanism and the cell line's doubling time (typically 48-72 hours).

  • Viability Assessment: Perform the cell viability assay according to the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value.

Protocol 2: Establishing a Long-Term this compound-Treated Cell Culture

This protocol provides a general framework for adapting cells to long-term growth in the presence of this compound.

Materials:

  • Parental cell line

  • Complete cell culture medium

  • This compound stock solution

  • Culture flasks or plates

Procedure:

  • Initial Drug Exposure: Begin by treating the parental cells with this compound at a low, non-lethal concentration (e.g., IC20 or IC10 determined from the IC50 assay).

  • Monitoring and Maintenance: Closely monitor the cells for signs of toxicity and changes in morphology. Maintain the culture by changing the medium with fresh this compound-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily at the initial concentration, gradually increase the concentration of this compound. A stepwise increase of 25-50% is recommended.[9]

  • Adaptation and Recovery: At each new concentration, there may be an initial period of increased cell death. Allow the surviving cells to recover and resume proliferation before the next dose escalation. If significant cell death occurs (e.g., >50%), revert to the previous concentration for a longer period before attempting to increase it again.[9]

  • Establishing a Stable Line: A stable, long-term treated cell line is established when the cells can consistently proliferate in a specific concentration of this compound for multiple passages.

  • Cryopreservation: It is crucial to cryopreserve vials of cells at different stages of the dose escalation process as backups.

Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for detecting cellular senescence in long-term this compound-treated cultures.

Materials:

  • Cells cultured on glass coverslips or in multi-well plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Fresh SA-β-gal staining solution

  • Microscope

Procedure:

  • Cell Seeding: Seed the cells to be tested at a low density to ensure they are not confluent at the time of staining.

  • Washing: Wash the cells twice with PBS.

  • Fixation: Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Add the fresh SA-β-gal staining solution to the cells and incubate at 37°C in a dry incubator (no CO2) for 12-16 hours. Protect from light.

  • Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity. The percentage of senescent cells can be determined by counting the number of blue cells relative to the total number of cells.

Visualizations

Signaling Pathway

AZD8421_Mechanism_of_Action Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Ras_MAPK Ras/MAPK Pathway RTK->Ras_MAPK CyclinD_CDK46 Cyclin D-CDK4/6 Ras_MAPK->CyclinD_CDK46 Upregulates Cyclin D pRB pRB CyclinD_CDK46->pRB Phosphorylates (inactivates) CyclinE_CDK2 Cyclin E-CDK2 E2F E2F pRB->E2F Releases E2F->CyclinE_CDK2 Upregulates Cyclin E S_Phase_Entry S-Phase Entry (DNA Replication) E2F->S_Phase_Entry Activates transcription CyclinE_CDK2->pRB Hyper-phosphorylates (maintains inactivation) G1_Arrest G1 Phase Arrest This compound This compound This compound->CyclinE_CDK2 Inhibits G1_Arrest->S_Phase_Entry Blocks Senescence Senescence G1_Arrest->Senescence Can lead to Concentration_Optimization_Workflow Start Start: Select Parental Cell Line IC50 Determine Short-Term IC50 (Protocol 1) Start->IC50 Start_Long_Term Start Long-Term Culture (Low Concentration, e.g., IC10-IC20) IC50->Start_Long_Term Monitor Monitor Cell Proliferation, Viability, and Morphology Start_Long_Term->Monitor Stable_Growth Stable Growth? Monitor->Stable_Growth Toxicity Toxicity Observed? Monitor->Toxicity Stable_Growth->Monitor No Increase_Conc Gradually Increase This compound Concentration Stable_Growth->Increase_Conc Yes Optimal_Conc Establish Optimal Long-Term Maintenance Concentration Stable_Growth->Optimal_Conc Yes, at target conc. Increase_Conc->Monitor Toxicity->Stable_Growth No Reduce_Conc Reduce Concentration or Use Pulsed Dosing Toxicity->Reduce_Conc Yes Reduce_Conc->Monitor Characterize Characterize Phenotype: - Cell Cycle Analysis - Senescence Assays (Protocol 3) - Western Blot (pRB) Optimal_Conc->Characterize End End: Long-Term Experiments Characterize->End

References

AZD8421 Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with AZD8421 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is practically insoluble in water.[1] However, it exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol. For in vitro studies, stock solutions are typically prepared in DMSO at high concentrations.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is introduced into the aqueous buffer, the final concentration of DMSO may not be sufficient to keep this compound in solution, causing it to precipitate out.

Q3: What is the recommended method for preparing this compound working solutions for in vitro cell-based assays?

A3: The recommended method involves preparing a high-concentration stock solution in 100% DMSO. This stock solution should then be serially diluted in your aqueous culture medium to the final desired concentration. It is crucial to ensure rapid and thorough mixing during dilution to minimize localized high concentrations of this compound that can lead to precipitation. For optimal results, the final DMSO concentration in your assay should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.

Q4: Are there any established formulations to improve the solubility of this compound for in vivo studies?

A4: Yes, several formulations have been successfully used to administer this compound in vivo. These typically involve a co-solvent system to maintain solubility in an aqueous vehicle suitable for administration. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option is a suspension in a CMC-Na (carboxymethyl cellulose (B213188) sodium) solution.[1]

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

If you are experiencing issues with this compound solubility, follow this step-by-step guide to troubleshoot the problem.

Step 1: Initial Observation and Verification

  • Symptom: You observe a cloudy solution, visible precipitate, or a film on the surface of your solution after diluting your this compound stock into an aqueous buffer.

  • Action:

    • Visually inspect the solution against a dark background to confirm the presence of undissolved material.

    • If possible, centrifuge a small aliquot of the solution. A pellet at the bottom of the tube indicates precipitation.

    • Verify the integrity of your DMSO stock. Ensure it is clear and free of any precipitate before use.

Step 2: Optimizing the Dilution Protocol

  • Potential Cause: Improper dilution technique leading to localized supersaturation and precipitation.

  • Action:

    • Pre-warm your aqueous buffer: Warming the buffer to 37°C can sometimes improve solubility.

    • Use vigorous mixing: When adding the this compound DMSO stock to the aqueous buffer, ensure the buffer is being vortexed or rapidly stirred.

    • Add dropwise: Add the stock solution slowly and dropwise to the vortexing buffer to allow for rapid dispersion.

    • Avoid high final concentrations: If your experimental design allows, try working with lower final concentrations of this compound.

Step 3: Adjusting the Final DMSO Concentration

  • Potential Cause: The final concentration of DMSO in your aqueous solution is too low to maintain this compound solubility.

  • Action:

    • Calculate the final DMSO concentration in your working solution.

    • If it is very low (e.g., <0.1%), consider if your experimental system can tolerate a slightly higher DMSO concentration (e.g., 0.5%).

    • Prepare a vehicle control with the same final DMSO concentration to account for any solvent effects.

Step 4: Utilizing a Co-Solvent System (for in vitro and in vivo applications)

  • Potential Cause: The inherent poor aqueous solubility of this compound requires a more complex solvent system.

  • Action:

    • For in vitro assays where simple dilution is problematic, consider preparing an intermediate dilution in a co-solvent mixture before the final dilution into your aqueous medium.

    • For in vivo studies, prepare one of the recommended formulations. A detailed protocol is provided in the "Experimental Protocols" section below.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConcentration (mM)Notes
DMSO100 mg/mL226.98Ultrasonic assistance may be needed.[2]
DMSO44 mg/mL99.87Use fresh, moisture-free DMSO.[1][3]
Ethanol88 mg/mL199.74
WaterInsoluble-

Table 2: Recommended Formulations for In Vivo Administration

Formulation ComponentsPercentagePurpose
Formulation 1: Co-Solvent System
DMSO10%Primary Solvent
PEG30040%Co-solvent/Vehicle
Tween-805%Surfactant/Emulsifier
Saline45%Vehicle
Formulation 2: Suspension
This compound≥5 mg/mLActive Ingredient
CMC-Na Solutionto final volumeSuspending Agent

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of In Vivo Formulation (Co-Solvent System)

  • Prepare a stock solution of this compound in DMSO (e.g., 44 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of the clarified this compound DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of sterile saline to bring the total volume to 1 mL.

  • This formulation should be prepared fresh and used immediately for optimal results.[3]

Mandatory Visualizations

AZD8421_Troubleshooting_Workflow start Start: this compound Precipitation in Aqueous Solution step1 Step 1: Verify Precipitation - Visual Inspection - Centrifugation start->step1 step2 Step 2: Optimize Dilution Technique - Pre-warm buffer - Vigorous mixing - Dropwise addition step1->step2 Precipitation Confirmed step3 Step 3: Adjust Final DMSO Concentration - Calculate current concentration - Increase if tolerated by assay (e.g., to 0.5%) - Use vehicle control step2->step3 Precipitation Persists end_success Success: this compound is Soluble step2->end_success Problem Resolved step4 Step 4: Utilize Co-Solvent System - For complex in vitro preps - For in vivo formulations step3->step4 Precipitation Persists step3->end_success Problem Resolved step4->end_success Problem Resolved end_fail Contact Technical Support step4->end_fail Precipitation Persists

Troubleshooting workflow for this compound insolubility.

AZD8421_Signaling_Pathway cluster_G1_S_Phase G1/S Phase Transition CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex pRB pRB (Retinoblastoma Protein) ActiveComplex->pRB Phosphorylates E2F E2F pRB->E2F Inhibits GeneTranscription Gene Transcription for S-Phase Entry E2F->GeneTranscription Activates This compound This compound This compound->CDK2 Inhibits

This compound mechanism of action in the cell cycle.

References

Technical Support Center: Identifying and Minimizing AZD8421 Off-Target Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing the off-target kinase inhibition of AZD8421 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly the G1/S phase transition.[1][2][3][4] Its high selectivity is a result of a structure-enabled medicinal chemistry approach, which allows for specific interactions within the ATP-binding pocket of CDK2.[1]

Q2: How selective is this compound? What are its known off-targets?

This compound demonstrates excellent selectivity for CDK2 over other CDK family members and the broader human kinome.[1][5] In a broad kinase panel screening of 403 kinases, this compound at a concentration of 1µM showed greater than 50% inhibition of only 7 distinct kinases, which were all within the CDK family.[3][6] Another screening showed inhibition of just 10 out of 403 kinases by over 75% at the same concentration.[1] This high degree of selectivity is a significant improvement over first-generation CDK2 inhibitors, which suffered from poor tolerability due to off-target activities.[1][5][7]

Q3: I am observing a cellular phenotype that doesn't seem to be related to CDK2 inhibition. Could this be an off-target effect of this compound?

While this compound is highly selective, observing an unexpected phenotype is a valid concern. To determine if this is an off-target effect, consider the following troubleshooting steps:

  • Dose-Response Correlation: Titrate this compound and determine if the unexpected phenotype correlates with the IC50 for CDK2 inhibition in your cellular system. A significant deviation might suggest an off-target effect.

  • Use a Structurally Different CDK2 Inhibitor: If another selective CDK2 inhibitor with a different chemical scaffold produces the same phenotype, it is more likely an on-target effect.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate CDK2 expression. If this phenocopies the effect of this compound, it confirms an on-target mechanism.

  • Rescue Experiments: In a CDK2 knockout or knockdown background, the addition of this compound should not produce the phenotype.

Q4: What are the best practices to proactively minimize potential off-target effects of this compound in my experiments?

To ensure that your experimental results are due to on-target CDK2 inhibition, follow these best practices:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to identify the lowest concentration of this compound that effectively inhibits CDK2 in your model system. This minimizes the potential for engaging lower-affinity off-targets.

  • Confirm Target Engagement: Utilize a target engagement assay, such as the NanoBRET™ Target Engagement Assay, to confirm that this compound is binding to CDK2 in your cells at the concentrations you are using.

  • Monitor Downstream Signaling: Assess the phosphorylation of known CDK2 substrates, such as Retinoblastoma protein (Rb), to confirm on-target pathway modulation.[2][3]

  • Thoroughly Characterize Your Cell Line: Ensure your cell line expresses CDK2 and that the pathway is active.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discrepancy between biochemical and cellular assay potency High intracellular ATP concentration competing with the inhibitor.Confirm target engagement in a cellular context using an assay like NanoBRET™.
Poor cell permeability of this compound in your specific cell line.While this compound has shown good properties, extreme cell line characteristics could be a factor. Consider a different cell line if permeability is suspected.
Low expression or activity of CDK2 in the cell line.Verify CDK2 expression levels (e.g., by Western blot) and activity (e.g., by measuring phosphorylation of a downstream substrate like Rb).
Unexpected cellular phenotype observed Off-target inhibition.Perform a dose-response analysis of the phenotype. Use a structurally unrelated CDK2 inhibitor to see if the phenotype is recapitulated. Validate with genetic knockdown of CDK2.
The phenotype is a previously uncharacterized downstream effect of CDK2 inhibition.Investigate the signaling pathway downstream of CDK2 in your specific cellular context.
No effect of this compound observed at expected concentrations Degraded compound.Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment.
The biological pathway under investigation is not dependent on CDK2.Confirm the role of CDK2 in your pathway of interest using genetic methods (siRNA, CRISPR) before extensive inhibitor studies.
Incorrect assay setup.Review the experimental protocol for errors in concentrations, incubation times, or reagent preparation. Include appropriate positive and negative controls.

Quantitative Data: this compound Selectivity Profile

Target Assay Type IC50 / Inhibition Selectivity vs. CDK2 Reference
CDK2 In-cell NanoBRET binding assay9 nM-[3][6][7][8]
CDK1 In-cell NanoBRET binding assay>50-fold less potent than CDK2>50x[1]
CDK4/6 In-cell NanoBRET binding assay>1000-fold less potent than CDK2>1000x[1]
CDK9 Phospho-substrate assay>327-fold less potent than CDK2>327x[3][6][8]
Kinome Panel (403 kinases) In vitro kinase assay at 1µM>50% inhibition of 7 kinases (all in CDK family)High[3][6]
Kinome Panel (403 kinases) In vitro kinase assay at 1µM>75% inhibition of 10 kinases (all in CDK family)High[1]

Experimental Protocols

Protocol 1: In-Cell Target Engagement using NanoBRET™ Assay

This protocol provides a detailed methodology for confirming the engagement of this compound with CDK2 in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc®-CDK2 fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • DMEM with 10% FBS

  • NanoBRET™ Kinase Tracer

  • This compound

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well or 384-well plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-CDK2 fusion vector and a carrier DNA at a ratio of 1:10 (fusion vector:carrier).

    • Prepare the transfection mix in Opti-MEM® with the transfection reagent according to the manufacturer's instructions.

    • Add the transfection mix to cells and incubate for 18-24 hours to allow for protein expression.[3]

  • Cell Plating:

    • Harvest the transfected cells and resuspend in Opti-MEM® at a concentration of 2 x 10^5 cells/mL.[3]

    • Dispense the cell suspension into the wells of a white assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in DMSO. Further dilute in Opti-MEM® to the desired final concentrations.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM®.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Immediately add the NanoBRET™ tracer to all wells.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium.[3]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor in Opti-MEM® according to the manufacturer's protocol.

    • Add the substrate solution to each well.

    • Read the plate within 20 minutes on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) wavelengths.[3]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission (610 nm) by the donor emission (450 nm).

    • Plot the BRET ratio against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Phospho-Substrate Detection by In-Cell Western Assay

This protocol describes a method to measure the inhibition of CDK2 activity by quantifying the phosphorylation of a downstream substrate like Rb.

Materials:

  • Adherent cell line of interest

  • 96-well or 384-well plates

  • This compound

  • 3.7% formaldehyde (B43269) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Intercept® Blocking Buffer)

  • Primary antibodies (e.g., rabbit anti-phospho-Rb and mouse anti-total-Rb)

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW goat anti-rabbit and IRDye® 680RD goat anti-mouse)

  • Wash buffer (e.g., 0.1% Tween-20 in PBS)

  • Infrared imaging system (e.g., Odyssey® CLx)

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 2-24 hours).

  • Fixation and Permeabilization:

    • Remove the treatment media and wash the cells with PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.[9]

    • Wash the cells multiple times with wash buffer.

    • Permeabilize the cells with permeabilization buffer for 5-10 minutes.[9]

  • Blocking and Antibody Incubation:

    • Wash the cells and then block with blocking buffer for 1.5 hours at room temperature.[9][10]

    • Incubate the cells with a cocktail of the primary antibodies (anti-phospho-Rb and anti-total-Rb) diluted in blocking buffer overnight at 4°C.[11]

  • Secondary Antibody Incubation and Imaging:

    • Wash the plate extensively with wash buffer.

    • Incubate with a cocktail of the corresponding infrared dye-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the plate again to remove unbound secondary antibodies.

  • Data Acquisition and Analysis:

    • Scan the plate on an infrared imaging system at both 700 nm and 800 nm channels.

    • Quantify the fluorescence intensity for both the phospho-protein and the total protein.

    • Normalize the phospho-protein signal to the total protein signal for each well.

    • Plot the normalized signal against the this compound concentration to determine the IC50 for substrate phosphorylation inhibition.

Protocol 3: Off-Target Identification by Chemical Proteomics

This protocol outlines a general workflow for identifying off-targets of this compound using affinity chromatography coupled with mass spectrometry.

Materials:

  • This compound-derivatized affinity matrix (or a suitable control matrix)

  • Cell lysate from the experimental cell line

  • Lysis buffer with protease and phosphatase inhibitors

  • Wash buffers of varying stringency

  • Elution buffer (e.g., high concentration of free this compound, SDS-containing buffer, or a pH shift buffer)

  • Reagents for protein reduction, alkylation, and tryptic digestion (DTT, iodoacetamide, trypsin)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells in a non-denaturing lysis buffer to maintain protein complexes.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the cell lysate with the this compound-derivatized affinity matrix to allow for binding of target and off-target proteins.

    • As a negative control, incubate a separate aliquot of lysate with a control matrix lacking the immobilized inhibitor.

    • For competitive elution experiments, pre-incubate the lysate with an excess of free this compound before adding it to the affinity matrix.

  • Washing:

    • Wash the affinity matrix extensively with wash buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the affinity matrix using an appropriate elution buffer.[12]

  • Sample Preparation for Mass Spectrometry:

    • Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight.[13]

    • Desalt the resulting peptide mixture using a C18 column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS to identify the proteins present in the eluate.[14]

  • Data Analysis:

    • Use a protein database search engine to identify the proteins from the MS/MS spectra.

    • Compare the proteins identified from the this compound affinity matrix to those from the control matrix and the competitive elution experiment to identify specific and high-confidence binding partners.

Visualizations

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D Cyclin D Mitogenic_Signals->Cyclin_D induces Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb pRb Cyclin_E Cyclin E E2F->Cyclin_E activates transcription Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates S_Phase_Entry S-Phase Entry Cyclin_E_CDK2->S_Phase_Entry promotes This compound This compound This compound->Cyclin_E_CDK2 inhibits Off_Target_Kinases Potential Off-Target Kinases (CDK family) This compound->Off_Target_Kinases may inhibit

Caption: Simplified CDK2 signaling pathway for G1/S phase transition and the inhibitory action of this compound.

Off_Target_ID_Workflow Kinase_Profiling Kinome Profiling (>400 kinases) IC50_Determination Dose-Response (IC50) for Hits Kinase_Profiling->IC50_Determination Chem_Proteomics Chemical Proteomics (Affinity Chromatography-MS) IC50_Determination->Chem_Proteomics Informs Concentration Target_Engagement Target Engagement Assay (e.g., NanoBRET™) Phenotypic_Assay Phenotypic Assay (e.g., Proliferation) Target_Engagement->Phenotypic_Assay Phospho_Substrate Phospho-Substrate Assay (e.g., In-Cell Western) Target_Engagement->Phospho_Substrate Genetic_Validation Genetic Validation (siRNA/CRISPR) Phenotypic_Assay->Genetic_Validation Orthogonal_Inhibitor Orthogonal Inhibitor Phenotypic_Assay->Orthogonal_Inhibitor Chem_Proteomics->Genetic_Validation Identifies Candidates

Caption: Experimental workflow for identifying and validating off-target effects of kinase inhibitors like this compound.

References

Strategies to mitigate acquired resistance to AZD8421 in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD8421 in vitro. The information is designed to help mitigate acquired resistance and address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] It functions by blocking the phosphorylation of the Retinoblastoma protein (pRb), which in turn prevents the release of the E2F transcription factor. This action halts the cell cycle at the G1/S transition, thereby inhibiting cancer cell proliferation.[1][2]

Q2: In which cancer cell lines has this compound shown the most significant activity?

This compound has demonstrated notable antiproliferative activity in various cancer cell lines, particularly those with CCNE1 amplification, such as certain ovarian, breast, and gastric cancer cell lines.[1] For example, in the CCNE1-amplified ovarian cancer cell line OVCAR3, this compound potently inhibits cell proliferation.[2]

Q3: What are the known or potential mechanisms of acquired resistance to CDK2 inhibitors like this compound?

While specific data on acquired resistance to this compound is still emerging, studies on other CDK2 inhibitors suggest potential mechanisms that could lead to resistance. These include:

  • Upregulation of CDK2: Increased expression of the drug's target, CDK2, can overcome the inhibitory effect of the compound.[3][4]

  • Selection of Polyploid Cells: Cancer cell populations are often heterogeneous. Treatment with a CDK2 inhibitor may select for pre-existing polyploid cells that are less sensitive to the drug's effects.[3][4]

  • Loss of Retinoblastoma (Rb) function: As Rb is a key downstream target, its loss can uncouple the cell cycle from CDK2 regulation.[5]

Q4: What strategies can be employed in vitro to mitigate or overcome acquired resistance to this compound?

Based on preclinical data, the most promising strategy to circumvent resistance is through combination therapies. Specifically, combining this compound with CDK4/6 inhibitors (such as palbociclib, abemaciclib, or ribociclib) has shown synergistic effects in CDK4/6 inhibitor-resistant breast cancer cell lines.[1][2] This combination can be effective in both Rb-proficient and Rb-deficient models.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Decreased sensitivity to this compound in long-term cultures (Increased IC50). Development of a resistant cell population.1. Confirm Resistance: Re-evaluate the IC50 of this compound in your cell line compared to the parental line. 2. Investigate Mechanism: Analyze CDK2 expression levels and pRb phosphorylation via Western blot. Assess cell ploidy using flow cytometry. 3. Combination Therapy: Test the efficacy of this compound in combination with a CDK4/6 inhibitor.
Inconsistent results in cell viability assays. Assay-related variability or compound precipitation.1. Optimize Seeding Density: Ensure a consistent number of viable cells are seeded in each well. 2. Check Compound Solubility: Prepare fresh dilutions of this compound for each experiment and ensure it is fully dissolved in the culture medium. 3. Use Appropriate Controls: Always include vehicle-only (e.g., DMSO) and untreated controls.
No significant G1/S arrest observed after this compound treatment. Cell line may be intrinsically resistant.1. Check Rb Status: Verify that your cell line expresses functional Rb protein. Rb-negative cell lines may not respond to CDK2 inhibition. 2. Confirm Target Engagement: Assess the phosphorylation status of Rb (at CDK2-specific sites) to ensure this compound is inhibiting its target. 3. Titrate Concentration: Ensure you are using an effective concentration of this compound, as determined by a dose-response curve.
High background in Western blots for phosphorylated proteins. Non-specific antibody binding or issues with blocking.1. Optimize Blocking: Use a blocking buffer such as 5% BSA in TBST, as milk-based blockers can interfere with phospho-antibody detection. 2. Antibody Titration: Determine the optimal concentration of your primary and secondary antibodies. 3. Washing Steps: Increase the duration and number of washes to reduce non-specific binding.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

CompoundTargetAssay TypeCell LineIC50 (nM)Reference
This compoundCDK2NanoBRET-9[2]
This compoundCell Proliferation-OVCAR369[2]
This compoundCell Proliferation-SKOV32050[2]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.

  • Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cancer cell line using a standard cell viability assay (see Protocol 2).

  • Continuous Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.

  • Population Recovery: Initially, significant cell death is expected. Allow the surviving cells to proliferate and reach approximately 80% confluency.

  • Dose Escalation: Once the cells are growing steadily, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • Repeat and Expand: Repeat the process of recovery and dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization of Resistant Line: Confirm the resistant phenotype by re-evaluating the IC50. Characterize the resistant cell line for potential resistance mechanisms (e.g., CDK2 expression, ploidy).

  • Cryopreservation: Freeze aliquots of the resistant cells at various stages of resistance development for future experiments.

Protocol 2: Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for pRb Phosphorylation
  • Cell Treatment and Lysis: Plate and treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-pRb (e.g., Ser807/811) overnight at 4°C. Also, probe a separate blot with an antibody for total pRb as a loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-pRb signal to the total pRb signal.

Visualizations

AZD8421_Mechanism_of_Action cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->pRb phosphorylates DNA Replication DNA Replication E2F E2F pRb->E2F inhibits E2F->DNA Replication promotes This compound This compound This compound->CDK2

Caption: this compound inhibits CDK2, preventing pRb phosphorylation and cell cycle progression.

Acquired_Resistance_to_this compound cluster_mechanisms Potential Resistance Mechanisms This compound Treatment This compound Treatment CDK2 Inhibition CDK2 Inhibition This compound Treatment->CDK2 Inhibition Cell Cycle Arrest / Apoptosis Cell Cycle Arrest / Apoptosis CDK2 Inhibition->Cell Cycle Arrest / Apoptosis Acquired Resistance Acquired Resistance Cell Cycle Arrest / Apoptosis->Acquired Resistance leads to selective pressure CDK2 Upregulation CDK2 Upregulation CDK2 Upregulation->Acquired Resistance Selection of Polyploid Cells Selection of Polyploid Cells Selection of Polyploid Cells->Acquired Resistance Rb Loss of Function Rb Loss of Function Rb Loss of Function->Acquired Resistance

Caption: Potential mechanisms of acquired resistance to this compound.

Experimental_Workflow_Resistance_Mitigation cluster_characterization Characterization Assays Start Start Parental Cell Line Parental Cell Line Start->Parental Cell Line Generate Resistant Line (Protocol 1) Generate Resistant Line (Protocol 1) Parental Cell Line->Generate Resistant Line (Protocol 1) Test Combination Therapy Test Combination Therapy Parental Cell Line->Test Combination Therapy Characterize Resistance Characterize Resistance Generate Resistant Line (Protocol 1)->Characterize Resistance Generate Resistant Line (Protocol 1)->Test Combination Therapy IC50 Assay (Protocol 2) IC50 Assay (Protocol 2) Characterize Resistance->IC50 Assay (Protocol 2) Western Blot (Protocol 3) Western Blot (Protocol 3) Characterize Resistance->Western Blot (Protocol 3) Ploidy Analysis Ploidy Analysis Characterize Resistance->Ploidy Analysis Analyze Synergy Analyze Synergy Test Combination Therapy->Analyze Synergy End End Analyze Synergy->End

Caption: Workflow for studying and mitigating this compound resistance.

References

Optimizing AZD8421 dosing schedule to reduce in vivo toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on optimizing the dosing schedule of AZD8421 to mitigate in vivo toxicity while maintaining anti-tumor efficacy. The information is based on publicly available preclinical data and general principles of oncology drug development.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to potential in vivo toxicity?

A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1][2] By inhibiting CDK2, this compound aims to halt the proliferation of cancer cells.[1] Historically, early-generation CDK inhibitors have been hampered by significant off-target toxicities, leading to their failure in clinical trials.[3] this compound has been designed for high selectivity for CDK2 over other CDK family members (such as CDK1, CDK4, and CDK6) and the wider kinome, which is anticipated to result in an improved therapeutic index and reduced off-target toxicities.[1][3] Potential on-target toxicities might be expected in rapidly proliferating normal tissues.

Q2: What are the known preclinical anti-tumor effects of this compound?

A2: Preclinical studies have demonstrated that this compound has robust anti-tumor activity in various cancer models. It has shown potent inhibition of cell proliferation in cancer cell lines, particularly those with amplification of CCNE1, the gene encoding Cyclin E1.[1] In in vivo patient-derived xenograft (PDX) models of breast and ovarian cancer, this compound has demonstrated significant anti-tumor efficacy, both as a monotherapy and in combination with CDK4/6 inhibitors.[4][5]

Q3: Are there any public preclinical data on the in vivo toxicity or tolerability of this compound?

A3: A mouse tolerability study of this compound was conducted over a 30-day period with twice-daily (BID) dosing at 100 mg/kg and 150 mg/kg.[2] While the specific results of this study, such as effects on body weight, clinical signs, or hematological parameters, are not detailed in the available literature, the progression of this compound into clinical trials suggests an acceptable preclinical safety profile.[3] The high selectivity of this compound is a key feature aimed at minimizing the toxicities seen with less selective, first-generation CDK2 inhibitors.[1][2]

Q4: What is the rationale for exploring different dosing schedules for this compound?

A4: The primary goal of optimizing a dosing schedule is to maximize the therapeutic window, i.e., to achieve the best possible anti-tumor effect with the least amount of toxicity. For a cell cycle inhibitor like this compound, continuous daily dosing might lead to cumulative on-target toxicities in proliferating normal tissues. Intermittent dosing schedules (e.g., several days on, followed by a drug-free period) can allow for the recovery of normal tissues, potentially reducing toxicity while still maintaining control over tumor growth. This approach has been successfully employed for other targeted cancer therapies to improve their long-term tolerability.

Troubleshooting Guide: Managing In Vivo Toxicity in Preclinical Models

This guide provides a structured approach to troubleshoot and manage in vivo toxicity when establishing an optimal dosing regimen for this compound in your preclinical experiments.

Issue 1: Significant body weight loss or poor general condition of animals.

  • Possible Cause: The current dose of this compound may be too high, or the dosing schedule may be too intensive.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dose of this compound in subsequent cohorts.

    • Introduce Drug Holidays: Switch from a continuous daily dosing schedule to an intermittent schedule (e.g., 5 days on/2 days off, or 1 week on/1 week off).

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, correlate signs of toxicity with drug exposure levels (pharmacokinetics) and target engagement (pharmacodynamics) in the tumor and surrogate tissues. This can help determine if toxicity is occurring at exposures higher than what is needed for efficacy.

Issue 2: Hematological toxicities (e.g., neutropenia, anemia) observed in blood analysis.

  • Possible Cause: As a cell cycle inhibitor, this compound may affect rapidly dividing hematopoietic progenitor cells. This is a potential on-target toxicity.

  • Troubleshooting Steps:

    • Implement Intermittent Dosing: A drug-free period can allow for the recovery of hematopoietic cell populations.

    • Monitor Blood Counts: Conduct complete blood counts (CBCs) at baseline, during treatment, and at the end of the study to characterize the kinetics of any hematological changes.

    • Supportive Care: In some preclinical models, supportive care measures may be considered, although this can complicate the interpretation of results.

Issue 3: Lack of tumor growth inhibition at well-tolerated doses.

  • Possible Cause: The drug exposure at non-toxic doses may be insufficient to drive efficacy in the chosen tumor model.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Use pharmacodynamic biomarkers (e.g., inhibition of Rb phosphorylation) in tumor tissue to confirm that this compound is hitting its target at the administered doses.[1][5]

    • Combination Therapy: Preclinical data suggests that this compound can be effectively combined with CDK4/6 inhibitors.[4][5] This could be a strategy to enhance anti-tumor activity without increasing the dose of this compound into a toxic range.

    • Re-evaluate the Model: Ensure that the preclinical model being used is appropriate and sensitive to CDK2 inhibition (e.g., models with CCNE1 amplification).[1]

Experimental Protocols

General Protocol for an In Vivo Efficacy and Tolerability Study of this compound in a Xenograft Mouse Model:

  • Cell Line/PDX and Animal Model:

    • Select a relevant cancer cell line (e.g., OVCAR-3 with CCNE1 amplification) or a patient-derived xenograft (PDX) model.[4]

    • Use immunocompromised mice (e.g., NSG or nude mice).

  • Tumor Implantation:

    • Implant tumor cells or PDX fragments subcutaneously into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

  • Study Groups and Randomization:

    • Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into different treatment groups (e.g., vehicle control, this compound at different doses and schedules, combination therapy).

  • Drug Formulation and Administration:

    • Prepare this compound in a suitable vehicle for oral administration (as specified by the supplier).

    • Administer the drug, for example, twice daily (BID) via oral gavage.

  • Monitoring:

    • Efficacy: Measure tumor volume 2-3 times per week.

    • Tolerability: Monitor body weight, food and water intake, and clinical signs of toxicity daily or several times a week.

    • Blood Sampling: Collect blood samples at specified time points for complete blood counts and pharmacokinetic analysis.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the animals and collect tumors and other tissues for pharmacodynamic and histological analysis.

    • Analyze the data for statistical significance in tumor growth inhibition and changes in tolerability parameters.

Quantitative Data

The following table summarizes the dosing information from a preclinical study mentioned in the literature. Note that specific toxicity results were not provided.

CompoundDoseDosing ScheduleAnimal ModelDurationEfficacy OutcomeTolerability Data
This compound100 mg/kg BIDDailyMouse (PDX)30 daysTumor growth inhibitionNot specified[2]
This compound150 mg/kg BIDDailyMouse (PDX)30 daysTumor growth inhibitionNot specified[2]

Visualizations

AZD8421_Signaling_Pathway CyclinE Cyclin E1 (CCNE1) CDK2 CDK2 CyclinE->CDK2 Activates Rb Rb Protein CDK2->Rb Phosphorylates (inactivates) E2F E2F Transcription Factors Rb->E2F Inhibits S_Phase_Genes S-Phase Entry Genes (e.g., Cyclin A) E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression G1/S Phase Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CDK2 Inhibits Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Tumor_Implantation Tumor Cell/PDX Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing This compound Dosing (e.g., Daily vs. Intermittent) Randomization->Dosing Monitoring Monitor Tumor Volume, Body Weight, Clinical Signs Dosing->Monitoring Endpoint End of Study Endpoint Monitoring->Endpoint Analysis PK/PD Analysis, Histology Endpoint->Analysis Troubleshooting_Logic Toxicity_Observed In Vivo Toxicity Observed? (e.g., weight loss) Efficacy_Observed Sufficient Efficacy? Toxicity_Observed->Efficacy_Observed Yes Check_Target_Engagement Confirm Target Engagement (PD) Toxicity_Observed->Check_Target_Engagement No Reduce_Dose Reduce Dose Efficacy_Observed->Reduce_Dose No Optimal_Schedule Potentially Optimized Dosing Schedule Efficacy_Observed->Optimal_Schedule Yes Intermittent_Dosing Implement Intermittent Dosing Schedule Reduce_Dose->Intermittent_Dosing Intermittent_Dosing->Efficacy_Observed Consider_Combination Consider Combination Therapy Suboptimal_Schedule Suboptimal Schedule: Re-evaluate Dose/Model Consider_Combination->Suboptimal_Schedule Check_Target_Engagement->Consider_Combination Check_Target_Engagement->Suboptimal_Schedule

References

Technical Support Center: Preclinical Development of AZD8421

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and scientists working with the selective CDK2 inhibitor, AZD8421. The following information addresses common questions and troubleshooting scenarios that may be encountered during in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the reported pharmacokinetic properties of this compound?

A1: this compound has been described in scientific literature as a potent and highly selective CDK2 inhibitor with favorable pharmacokinetic properties, including excellent solubility and robust in vitro stability.[1] Published data suggests it has suitable characteristics for oral administration and progression into clinical studies.[2][3][4]

Q2: What are the key physicochemical properties of this compound?

A2: While detailed proprietary data may not be fully available, publicly accessible information provides calculated molecular properties that are useful for formulation development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC18H32N8O3S[5]
Molecular Weight440.57 g/mol [5]
Calculated Properties
H-Bond Donor Count4[5]
H-Bond Acceptor Count9[5]
Rotatable Bond Count7[5]
LogP0.82[5]
Polar Surface Area152.9 Ų[5]
Water Solubility(Not explicitly quantified, but described as "excellent")[1]

Q3: Which animal models have been used in preclinical studies of this compound?

A3: In vivo studies of this compound have been conducted in mouse models, including patient-derived xenograft (PDX) models of breast and ovarian cancer.[2][3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key protein in cell cycle regulation, particularly at the G1/S phase transition.[6][7] By inhibiting CDK2, this compound can halt the proliferation of cancer cells, especially those with dysregulation in the cell cycle machinery, such as amplification of CCNE1 (Cyclin E1).[3]

Troubleshooting Guide

Even with compounds reported to have good bioavailability, researchers can encounter challenges in achieving consistent and optimal exposure in animal studies. This guide provides potential solutions to common issues.

Problem 1: Lower than expected plasma exposure of this compound in my animal study.

Possible Causes & Solutions:

  • Improper Dosing Technique: Ensure that the oral gavage procedure is performed correctly to avoid accidental administration into the trachea. Verify the technique with an experienced technician.

  • Formulation Issues:

    • Precipitation: The compound may be precipitating out of the vehicle before or after administration. Ensure the formulation is a homogenous suspension or a clear solution. Sonication or heating (if the compound is stable) may be necessary during preparation.

    • Vehicle Incompatibility: The chosen vehicle may not be optimal for this compound. Consider screening alternative vehicles. Common choices for oral dosing in rodents include:

      • 0.5% (w/v) Methylcellulose (B11928114) in water

      • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

      • 20% (v/v) Captisol® in water

      • Corn oil

  • Animal-related Factors:

    • Fasting State: The presence or absence of food can significantly impact drug absorption. Conduct studies in both fasted and non-fasted animals to assess this effect.

    • Gastrointestinal pH: The pH of the stomach and intestines can affect the solubility and absorption of a compound. This can vary between animals and strains.

    • First-pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation. This is an intrinsic property of the compound.

Problem 2: High variability in plasma concentrations between individual animals.

Possible Causes & Solutions:

  • Inconsistent Dosing Volume: Ensure accurate calculation of the dosing volume based on the most recent body weight of each animal.

  • Inhomogeneous Formulation: If using a suspension, ensure it is well-mixed before drawing each dose to prevent settling of the active compound.

  • Stress-induced Physiological Changes: Animal stress from handling and dosing can alter gastrointestinal motility and blood flow, leading to variable absorption. Ensure animals are appropriately acclimated and handled gently.

  • Coprophagy (in rodents): This can lead to re-absorption of the drug or its metabolites, causing altered pharmacokinetic profiles. Housing animals in a way that minimizes this behavior may be necessary for certain studies.

Experimental Protocols

Protocol 1: Preparation of an Oral Suspension of this compound

This is a general protocol and may need optimization for this compound.

  • Objective: To prepare a 10 mg/mL suspension of this compound in 0.5% methylcellulose.

  • Materials:

    • This compound powder

    • Methylcellulose (viscosity ~400 cP)

    • Sterile water for injection

    • Mortar and pestle (optional, for particle size reduction)

    • Stir plate and magnetic stir bar

    • Graduated cylinder and beaker

    • Scale

  • Procedure:

    • Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously. Leave the solution to stir at room temperature for several hours or overnight until fully dissolved and free of clumps.

    • Weigh the required amount of this compound powder.

    • To improve suspension homogeneity, a small amount of the vehicle can be added to the powder to create a paste before adding the rest of the vehicle.

    • Slowly add the this compound powder (or paste) to the desired volume of the 0.5% methylcellulose vehicle while stirring vigorously.

    • Continue stirring for at least 30 minutes to ensure a uniform suspension.

    • Store the suspension at 4°C and protect from light. Always re-suspend thoroughly by vortexing or stirring before each use.

Protocol 2: Oral Gavage Administration in Mice

This protocol should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Objective: To administer a precise volume of a formulation orally to a mouse.

  • Materials:

    • Mouse restraint device (optional)

    • Appropriate size gavage needle (typically 20-22 gauge for adult mice, with a flexible or curved design and a ball tip).[8]

    • Syringe (e.g., 1 mL)

    • Prepared formulation

    • Scale for weighing the mouse

  • Procedure:

    • Weigh the mouse and calculate the required dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[8][9]

    • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the mouse's nose. Do not insert past this mark.[10]

    • Fill the syringe with the calculated volume of the formulation and attach the gavage needle.

    • Restrain the mouse securely by scruffing the neck and back to immobilize the head. The body should be held firmly.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8]

    • The needle should pass smoothly with no resistance. If resistance is felt or the animal coughs, the needle may be in the trachea. Withdraw immediately and restart.

    • Once the needle is in the correct position (at the pre-measured depth), dispense the liquid slowly.

    • Gently remove the needle along the same path of insertion.

    • Return the mouse to its cage and monitor for any signs of distress for at least 10 minutes.[8][9]

Visualizations

CDK2_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Cyclin D Cyclin D Cyclin D_CDK46 Cyclin D-CDK4/6 Cyclin D->Cyclin D_CDK46 CDK4/6 CDK4/6 CDK4/6->Cyclin D_CDK46 pRb_E2F pRb-E2F Complex Cyclin D_CDK46->pRb_E2F Phosphorylation pRb pRb E2F E2F Cyclin E Cyclin E Transcription E2F->Cyclin E p_pRb p-pRb pRb_E2F->p_pRb Release p_pRb->E2F Release Cyclin E_protein Cyclin E Cyclin E->Cyclin E_protein Cyclin E_CDK2 Cyclin E-CDK2 Cyclin E_protein->Cyclin E_CDK2 CDK2 CDK2 CDK2->Cyclin E_CDK2 S_Phase_Entry S Phase Entry (DNA Replication) Cyclin E_CDK2->S_Phase_Entry Promotes This compound This compound This compound->Cyclin E_CDK2 Inhibition Troubleshooting_Workflow cluster_Formulation Formulation Checks cluster_Animal Animal Factor Checks Start Start: Low/Variable Exposure Observed CheckDosing Verify Dosing Technique (Oral Gavage) Start->CheckDosing ReviewFormulation Review Formulation CheckDosing->ReviewFormulation Technique OK End Problem Resolved/ Re-evaluate Study Design CheckDosing->End Technique Issue Found (Retrain) ConsiderAnimalFactors Consider Animal Factors ReviewFormulation->ConsiderAnimalFactors Formulation OK Homogeneity Is suspension homogeneous? (Re-suspend before each dose) ReviewFormulation->Homogeneity Fasting Assess Food Effect (Fasted vs. Non-fasted) ConsiderAnimalFactors->Fasting Solubility Is compound precipitating? (Check solubility in vehicle) Homogeneity->Solubility NewVehicle Screen Alternative Vehicles (e.g., CMC, Captisol) Solubility->NewVehicle NewVehicle->ConsiderAnimalFactors If formulation issues persist Handling Refine Handling Technique (Minimize Stress) Fasting->Handling Handling->End

References

AZD8421 Technical Support Center: Interpreting Unexpected Cell Cycle Analysis Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results in cell cycle analysis following treatment with AZD8421.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on the cell cycle?

A1: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2] Its primary mechanism of action involves the inhibition of retinoblastoma protein (pRB) phosphorylation, which is crucial for the G1 to S phase transition.[1][2][3] Therefore, the expected and most commonly observed outcome of this compound treatment is an arrest of cells in the G1/S phase of the cell cycle.[1][2][3] This effect is particularly pronounced in cancer cell lines with amplification of the CCNE1 gene, which encodes for Cyclin E1, a key binding partner of CDK2.[3]

Q2: At what concentration should I expect to see a G1/S arrest?

A2: The effective concentration of this compound can vary significantly depending on the cell line. For instance, in a CCNE1-amplified ovarian cancer cell line (OVCAR3), potent cell proliferation inhibition and G1/S arrest were observed at a concentration of 69 nM.[3] However, in a CCNE1-non-amplified cell line (SKOV3), the IC50 for proliferation inhibition was much higher at 2.05 µM.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q3: How selective is this compound?

A3: this compound is a highly selective CDK2 inhibitor. It has an IC50 of 9 nM for CDK2 and demonstrates high selectivity over other CDKs such as CDK1, CDK4, and CDK6.[3] It also shows minimal inhibition of kinases outside of the CDK family.[3][4] This high selectivity is attributed to specific interactions, such as with the CDK2-specific residue Lys89.[4]

Troubleshooting Unexpected Results

Unexpected results in cell cycle analysis can be categorized into two main areas: experimental artifacts and complex biological responses. This guide will help you distinguish between the two and suggest next steps.

Scenario 1: No Apparent Change in the Cell Cycle Profile

If you do not observe the expected G1/S arrest after this compound treatment, consider the following possibilities:

Possible Cause Troubleshooting Steps
Sub-optimal Drug Concentration Perform a dose-response study to ensure the concentration is sufficient to inhibit CDK2 in your cell line.
Incorrect Drug Handling Confirm proper storage and dilution of the this compound compound.
Cell Line Insensitivity/Resistance - Check for Rb and p53 status: Cell lines lacking a functional retinoblastoma (Rb) protein may be intrinsically resistant.[5] Similarly, p53 mutations can be associated with a lower response to CDK inhibitors.[5] - Assess CCNE1 amplification: High levels of Cyclin E1 are linked to sensitivity.[6] - Consider CDK4/6 compensation: In some cells, CDK4/6 activity can compensate for CDK2 inhibition, leading to a rapid rebound from cell cycle arrest.[7]
Flow Cytometry Issues Refer to the general flow cytometry troubleshooting table below.
Scenario 2: Cell Cycle Arrest in G2/M Phase

While a G1/S arrest is the canonical effect, a G2/M arrest could be observed under certain circumstances.

Possible Cause Troubleshooting Steps
Cell Line Specific Effects Some cell lines may exhibit non-canonical responses to CDK inhibition. The p53 status of the cells can influence the decision to exit the cell cycle from G2.[8]
Prolonged Treatment Times Extended exposure to cell cycle inhibitors can sometimes lead to adaptation or secondary arrests at different checkpoints.
Off-Target Effects (less likely) Although this compound is highly selective, at very high concentrations, off-target effects on other CDKs like CDK1 (which governs G2/M transition) could theoretically occur, though this is not the expected behavior.[9]
DNA Damage Response If the drug treatment induces cellular stress or DNA damage, it could trigger a G2/M checkpoint arrest independent of direct CDK2 inhibition at this phase.
Scenario 3: Increase in S-phase or Polyploid Cells

An accumulation of cells in the S phase or the appearance of a polyploid population (>4N DNA content) can indicate more complex cellular responses.

Possible Cause Troubleshooting Steps
Incomplete G1/S Block A partial block at the G1/S transition may allow some cells to enter S phase but progress slowly, leading to their accumulation.
Endoreduplication Resistance to CDK2 inhibitors has been associated with the selection of polyploid cells.[10] This occurs when cells re-replicate their DNA without an intervening mitosis.
Replication Stress Prolonged treatment with CDK inhibitors can lead to replication stress in the subsequent S-phase, which can manifest as an S-phase delay or accumulation.[8]
Cell Aggregates In flow cytometry, clumps of G1 cells can be misinterpreted as G2/M cells, and clumps of G2/M cells can appear as polyploid. Ensure proper single-cell suspension.

General Flow Cytometry Troubleshooting

Problem Possible Cause Recommendation
High CV of G1/G0 Peak - High flow rate - Improper instrument setup - Cell debris- Use a low flow rate for acquisition. - Ensure proper laser alignment and voltage settings. - Gate out debris and doublets.
Poor Resolution of Peaks - Insufficient staining - Cell clumping- Ensure adequate concentration of DNA dye (e.g., Propidium Iodide) and RNase treatment. - Filter cells through a cell strainer before analysis.
Presence of a Sub-G1 Peak Apoptotic cellsQuantify the sub-G1 population as an indicator of apoptosis. Consider co-staining with an apoptosis marker like Annexin V.

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest and have not reached confluency.

  • Drug Treatment: Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24, 48, 72 hours).

  • Cell Harvest:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, collect the supernatant (which may contain floating/dead cells), wash the plate with PBS, and then detach the adherent cells using trypsin. Combine the supernatant with the trypsinized cells.

  • Fixation:

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol (B145695) dropwise to the cell suspension.

    • Fix overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation.

    • Collect PI fluorescence in the appropriate channel (e.g., PE-Texas Red).

    • Acquire a sufficient number of events (e.g., 10,000-20,000) for accurate analysis.

    • Use doublet discrimination gates (e.g., FSC-A vs. FSC-H and SSC-A vs. SSC-H) to exclude cell aggregates.

    • Analyze the resulting DNA content histograms using appropriate cell cycle analysis software.

Visualizations

Signaling Pathway of this compound Action

AZD8421_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor cluster_CDK2 CyclinD_CDK46 Cyclin D-CDK4/6 pRB_E2F pRB-E2F Complex CyclinD_CDK46->pRB_E2F phosphorylates E2F_free E2F (active) pRB_E2F->E2F_free releases pRB_p p-pRB S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes CyclinE_CDK2 Cyclin E-CDK2 E2F_free->CyclinE_CDK2 activates pRB_p->E2F_free releases DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication This compound This compound This compound->CyclinE_CDK2 CyclinE_CDK2->pRB_p hyper-phosphorylates Cell_Cycle_Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment harvest Harvest Cells (Trypsinize if adherent) treatment->harvest fixation Fix in Cold 70% Ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining acquisition Acquire on Flow Cytometer staining->acquisition analysis Analyze Data (Gate singlets, model cell cycle) acquisition->analysis end Interpret Results analysis->end Troubleshooting_Tree cluster_no_change No Change Observed cluster_change Change Observed cluster_g2m G2/M Arrest cluster_other Other (e.g., S-phase increase, Polyploidy) start Unexpected Cell Cycle Result with this compound q1 Is there any change in the cell cycle profile? start->q1 a1 Check Drug Concentration (Dose-Response) q1->a1 No q2 Is the arrest in G2/M instead of G1/S? q1->q2 Yes a2 Verify Cell Line Sensitivity (Rb, p53, CCNE1 status) a1->a2 a3 Review Flow Cytometry Protocol a2->a3 b1 Investigate Cell-Line Specific Effects (e.g., p53 status) q2->b1 Yes c1 Check for Cell Aggregates q2->c1 No b2 Evaluate Treatment Duration b1->b2 c2 Consider Endoreduplication/ Replication Stress c1->c2

References

Technical Support Center: Refinement of AZD8421 and CDK4/6 Inhibitor Combination Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the combination of AZD8421, a selective CDK2 inhibitor, and CDK4/6 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining this compound with a CDK4/6 inhibitor?

A1: The combination of this compound and a CDK4/6 inhibitor is designed to overcome resistance to CDK4/6 inhibitor therapy in cancer, particularly in hormone receptor-positive (HR+) breast cancer.[1][2] CDK4/6 inhibitors block the cell cycle in the G1 phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein.[3][4][5][6] However, cancer cells can develop resistance to these inhibitors, often through the upregulation of Cyclin E1 (CCNE1), which then activates CDK2 to bypass the G1 checkpoint and drive cell cycle progression.[1][7] this compound, as a highly selective CDK2 inhibitor, directly targets this resistance mechanism.[8][9][10][11] By combining a CDK4/6 inhibitor with this compound, the goal is to create a dual blockade of the cell cycle, potentially leading to a more durable anti-tumor response and overcoming acquired resistance.[2][12][13][14]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[8][9] It functions by binding to the ATP-binding pocket of CDK2, preventing it from phosphorylating its substrates, most notably the retinoblastoma protein (Rb).[8][12][14] This inhibition of Rb phosphorylation leads to cell cycle arrest at the G1/S transition, induction of senescence, and ultimately, a reduction in cancer cell proliferation.[8][12][14] Preclinical data shows that this compound has high selectivity for CDK2 over other CDKs like CDK1, CDK4, and CDK6.[8][9][11]

Q3: What is the mechanism of action of CDK4/6 inhibitors?

A3: CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, are a class of drugs that target Cyclin-Dependent Kinases 4 and 6.[15][16] These kinases, when complexed with Cyclin D, play a crucial role in the G1 phase of the cell cycle by phosphorylating and inactivating the retinoblastoma (Rb) tumor suppressor protein.[3][4][6] By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state. This leads to a halt in cell cycle progression from the G1 to the S phase.[3][4]

Q4: Is there clinical data available for the combination of this compound and CDK4/6 inhibitors?

A4: As of the latest information, a Phase I/IIa clinical trial, known as CYCAD-1, is currently underway to evaluate the safety, tolerability, and preliminary efficacy of this compound, both as a monotherapy and in combination with CDK4/6 inhibitors (abemaciclib, ribociclib, and palbociclib) and the next-generation oral SERD camizestrant.[15][17] This trial is focused on patients with ER+/HER2- advanced breast cancer who have been previously treated with a CDK4/6 inhibitor, as well as patients with metastatic high-grade serous ovarian cancer.[15][17]

Troubleshooting Guide

Issue 1: Suboptimal or No Synergistic Effect Observed in Co-treatment Experiments

  • Q: We are not observing the expected synergistic inhibition of cell proliferation when combining this compound with a CDK4/6 inhibitor in our cancer cell line model. What could be the reason?

    • A:

      • Cell Line Context: The synergistic effect is often most pronounced in cell lines with acquired resistance to CDK4/6 inhibitors and characterized by CCNE1 amplification or overexpression.[12][13][14] Verify the CCNE1 status of your cell line. The combination may be less effective in CDK4/6 inhibitor-naïve or CCNE1-low cell lines.

      • Rb Status: The mechanism of action for both inhibitors relies on a functional Rb protein.[3] Cell lines with a loss or mutation of the RB1 gene will likely be resistant to this combination therapy. Confirm the Rb proficiency of your cell model.

      • Dosing and Scheduling: The concentration and timing of drug administration are critical. Consider performing a dose-matrix experiment to identify the optimal concentrations of both this compound and the CDK4/6 inhibitor that result in synergy. Sequential scheduling (e.g., priming with the CDK4/6 inhibitor followed by this compound) might be more effective than simultaneous administration in some contexts.

      • Drug Efflux: Overexpression of drug efflux pumps (e.g., P-glycoprotein) in the cell line could reduce the intracellular concentration of one or both inhibitors.

Issue 2: Unexpected Cellular Toxicity or Off-Target Effects

  • Q: We are observing higher-than-expected toxicity in our in vitro/in vivo models with the combination treatment. How can we mitigate this?

    • A:

      • Dose Reduction: The most straightforward approach is to perform a dose de-escalation of one or both agents to identify a more tolerable combination dose that retains efficacy.

      • Pulsed Dosing: Instead of continuous daily dosing, consider an intermittent or pulsed dosing schedule. This can allow normal cells to recover while still exerting an anti-tumor effect.

      • Biomarker Stratification: Ensure that the experimental model is appropriate. The therapeutic window for this combination is likely wider in tumors with the specific molecular vulnerabilities it targets (e.g., CCNE1 amplification).

      • Monitor for Specific Toxicities: Be aware of the known side effect profiles of CDK4/6 inhibitors, which can include neutropenia and liver function abnormalities.[18] Monitor relevant hematological and biochemical parameters in your in vivo studies. Although this compound is highly selective, monitoring for unexpected off-target effects is always prudent in a novel combination.

Issue 3: Conflicting Results with Published Preclinical Data

  • Q: Our results with the this compound and CDK4/6 inhibitor combination do not align with published findings. What are the potential sources of discrepancy?

    • A:

      • Experimental Model System: Differences in the genetic background of cell lines or animal models can significantly impact drug response. Ensure your model system accurately reflects the characteristics of the models used in the cited literature (e.g., specific mutations, expression levels of key proteins).

      • Reagent Quality: Verify the identity, purity, and activity of your this compound and CDK4/6 inhibitor compounds. Degradation or impurities can lead to inconsistent results.

      • Assay Conditions: Minor variations in experimental protocols, such as cell seeding density, incubation times, and the specific assays used to measure endpoints (e.g., different viability dyes), can influence the outcome. Standardize your protocols and ensure they are comparable to those in the literature.

      • Pharmacokinetics/Pharmacodynamics (PK/PD) in vivo: In animal studies, differences in drug formulation, route of administration, and the PK/PD properties of the compounds in the chosen animal strain can lead to different levels of tumor drug exposure and, consequently, different efficacy outcomes.

Quantitative Data Summary

CompoundTargetIC50Cell LineNotes
This compoundCDK29 nM-In-cell nanoBRET binding assay.[8][12][14]
This compoundCell Proliferation69 nMOVCAR3CCNE1 amplified ovarian cancer cell line.[8][12][14]
This compoundEndogenous Substrate Phosphorylation58 nM--

Experimental Protocols

Key Experiment: Cell Viability Assay for Synergy Assessment (Dose-Matrix Format)

This protocol outlines a general procedure for assessing the synergistic effect of this compound and a CDK4/6 inhibitor on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a CDK4/6 inhibitor-resistant, CCNE1-amplified breast cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • CDK4/6 inhibitor (e.g., Palbociclib, stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Drug Preparation and Addition:

    • Prepare serial dilutions of this compound and the CDK4/6 inhibitor in complete medium from the DMSO stocks. Create a dose matrix with varying concentrations of both drugs. For example, an 8x8 matrix with concentrations ranging from 0.1 nM to 10 µM for each drug.

    • Include wells for vehicle control (DMSO only), this compound alone, and the CDK4/6 inhibitor alone.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentrations.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • Viability Assessment:

    • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the dose-response curves for each drug individually and in combination.

    • Use a synergy analysis software (e.g., Combenefit, SynergyFinder) to calculate synergy scores (e.g., Bliss independence, Loewe additivity, or Chou-Talalay combination index).

Visualizations

Signaling_Pathway cluster_G1_Phase G1 Phase cluster_Resistance_Pathway Resistance/Bypass Pathway Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates CDK4/6_Inhibitor CDK4/6 Inhibitor CDK4/6_Inhibitor->CDK4/6 Inhibits E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry E2F->S_Phase_Entry Promotes pRb p-Rb Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates Rb_bypass Rb CDK2->Rb_bypass Phosphorylates This compound This compound This compound->CDK2 Inhibits Rb_bypass->S_Phase_Entry Experimental_Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Overnight_Incubation Incubate Overnight Seed_Cells->Overnight_Incubation Prepare_Drugs Prepare Dose Matrix of This compound & CDK4/6i Overnight_Incubation->Prepare_Drugs Treat_Cells Add Drug Combinations to Cells Prepare_Drugs->Treat_Cells Incubate_72h Incubate for 72-120 hours Treat_Cells->Incubate_72h Add_Viability_Reagent Add Cell Viability Reagent Incubate_72h->Add_Viability_Reagent Measure_Signal Measure Luminescence/ Fluorescence Add_Viability_Reagent->Measure_Signal Analyze_Data Analyze for Synergy Measure_Signal->Analyze_Data End End Analyze_Data->End Troubleshooting_Flow Start Suboptimal Synergy? Check_Cell_Line Verify Cell Line: - CCNE1 Amplification? - Rb Proficient? Start->Check_Cell_Line Yes Unexpected_Toxicity Unexpected Toxicity? Start->Unexpected_Toxicity No Review_Protocol Review Protocol: - Dose Matrix Optimized? - Dosing Schedule? Check_Cell_Line->Review_Protocol Check_Reagents Check Reagents: - Compound Purity? - Fresh Dilutions? Review_Protocol->Check_Reagents Solution Refined Protocol Check_Reagents->Solution Dose_De-escalation Perform Dose De-escalation Unexpected_Toxicity->Dose_De-escalation Yes Inconsistent_Results Inconsistent Results? Unexpected_Toxicity->Inconsistent_Results No Modify_Schedule Consider Pulsed Dosing Schedule Dose_De-escalation->Modify_Schedule Modify_Schedule->Solution Standardize_Assays Standardize Assay Conditions Inconsistent_Results->Standardize_Assays Yes Inconsistent_Results->Solution No Validate_Model Validate Experimental Model System Standardize_Assays->Validate_Model Validate_Model->Solution

References

Addressing Variability in AZD8421 Efficacy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the observed variability in the efficacy of AZD8421 across different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioactive and highly selective inhibitor of Cyclin-dependent Kinase 2 (CDK2), a key protein in cell cycle regulation.[1][2] By inhibiting CDK2, this compound aims to halt or slow down the proliferation of cancer cells.[3] Its mechanism of action involves the inhibition of retinoblastoma protein (pRB) phosphorylation, which leads to cell cycle arrest at the G1/S transition phase and can induce senescence.[4][5]

Q2: Why does the efficacy of this compound vary between different cell lines?

The primary determinant of this compound sensitivity is the genetic status of Cyclin E1 (CCNE1).[6][7] Cell lines with amplification or overexpression of the CCNE1 gene are particularly sensitive to CDK2 inhibition by this compound.[5][6][7] This is because CCNE1 is a crucial activating partner for CDK2, and its overabundance makes the cell highly dependent on CDK2 activity for cell cycle progression.

Q3: In which cancer types has this compound shown the most promise?

Preclinical data have shown promising activity for this compound in breast and ovarian cancer models.[1][4][6] Specifically, it has demonstrated robust monotherapy activity in CCNE1-amplified ovarian cancer models.[5][6] Clinical trials are currently evaluating this compound in patients with ER+/HER2- advanced breast cancer and high-grade serous ovarian cancer.[3][8][9]

Q4: Can this compound be used in combination with other therapies?

Yes, this compound has shown synergistic effects when combined with CDK4/6 inhibitors (such as palbociclib, abemaciclib, and ribociclib), particularly in CDK4/6 inhibitor-resistant breast cancer cell lines.[5][6] This combination can lead to long-term growth suppression.[4]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with this compound.

Issue 1: Lower than expected efficacy in a specific cell line.

Possible Cause 1: Low or absent CCNE1 amplification/overexpression.

  • Troubleshooting Steps:

    • Verify CCNE1 Status: Assess the CCNE1 gene amplification status (e.g., via FISH or qPCR) and Cyclin E1 protein expression levels (e.g., via Western blot or immunohistochemistry) in your cell line of interest.

    • Select Appropriate Cell Lines: For initial experiments or as positive controls, use cell lines known to have CCNE1 amplification, such as OVCAR3.[6][7]

Possible Cause 2: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Confirm Drug Potency: Ensure the this compound compound is properly stored and handled to maintain its activity. Prepare fresh stock solutions in DMSO.[1]

    • Optimize Drug Concentration and Exposure Time: Perform a dose-response study with a broad range of this compound concentrations and vary the incubation time to determine the optimal conditions for your specific cell line.

Issue 2: Inconsistent results between experimental replicates.

Possible Cause 1: Variability in cell culture conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well and that they are evenly distributed.

    • Monitor Cell Health: Regularly check for signs of contamination and ensure cells are in the logarithmic growth phase at the start of the experiment.

    • Maintain Consistent Media and Supplements: Use the same batch of media and supplements for all related experiments to minimize variability.

Possible Cause 2: Technical variability in assays.

  • Troubleshooting Steps:

    • Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to ensure accurate drug dilutions and reagent additions.

    • Assay-Specific Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across different cell lines and its selectivity for CDK2 over other kinases.

Table 1: In Vitro Proliferation IC50 of this compound in Different Cancer Cell Lines

Cell LineCancer TypeCCNE1 StatusIC50 (nM)
OVCAR3OvarianAmplified69
SKOV3OvarianNon-amplified2050

Data sourced from AACR Annual Meeting 2024 abstract.[6][7]

Table 2: Selectivity of this compound for CDK2

KinaseIC50 (nM)Selectivity vs CDK2
CDK29-
CDK1>50x higher>50-fold
CDK4>1000x higher>1000-fold
CDK6>1000x higher>1000-fold
CDK9>327x higher>327-fold

Data compiled from multiple sources.[4][6][10]

Experimental Protocols

Cell Proliferation Assay (EdU Incorporation)

This protocol is adapted from methodologies described in the literature for assessing the anti-proliferative effects of this compound.[10]

  • Cell Seeding: Seed cells (e.g., MCF-7 or OVCAR3) in a 384-well plate at a density of 800-1200 cells per well in RPMI medium supplemented with 10% fetal bovine serum.

  • Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • EdU Labeling: After 72 hours of drug treatment, add 5-ethynyl-2´-deoxyuridine (EdU) to each well and incubate for a period that allows for S-phase labeling (typically 2-4 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.5% Triton X-100.

  • EdU Detection: Perform the click chemistry reaction to label the incorporated EdU with a fluorescent dye.

  • Nuclear Staining: Counterstain the cell nuclei with Hoechst 33342.

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the percentage of EdU-positive cells to determine the IC50 values.

Western Blot for pRB Phosphorylation

This protocol allows for the assessment of this compound's effect on its direct downstream target.

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired duration (e.g., 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Rb (e.g., Ser807/811) and total Rb. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Visualizations

AZD8421_Mechanism_of_Action cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 pRB pRB CDK46->pRB phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates CDK2 CDK2 CDK2->pRB phosphorylates G1S_Transition G1/S Transition CyclinE Cyclin E (CCNE1) CyclinE->CDK2 activates (often amplified) E2F E2F pRB->E2F E2F->G1S_Transition promotes CellCycleArrest Cell Cycle Arrest This compound This compound This compound->CDK2 inhibits

Caption: this compound inhibits CDK2, preventing pRB phosphorylation and causing G1/S cell cycle arrest.

Troubleshooting_Workflow Start Start: Low this compound Efficacy Observed Check_CCNE1 Check CCNE1 Status (Amplification/Overexpression) Start->Check_CCNE1 Low_CCNE1 Low/Normal CCNE1 Check_CCNE1->Low_CCNE1  Low/Normal High_CCNE1 High CCNE1 Check_CCNE1->High_CCNE1 High   Consider_Alternative Consider Alternative Model or Combination Therapy Low_CCNE1->Consider_Alternative Review_Protocols Review Experimental Protocols High_CCNE1->Review_Protocols Optimize_Conditions Optimize Drug Concentration & Exposure Time Review_Protocols->Optimize_Conditions Protocol OK? Standardize_Culture Standardize Cell Culture & Assay Procedures Review_Protocols->Standardize_Culture Inconsistencies? Re_evaluate Re-evaluate Efficacy Optimize_Conditions->Re_evaluate Standardize_Culture->Re_evaluate

Caption: A workflow for troubleshooting suboptimal this compound efficacy in vitro.

References

Best practices for long-term storage and stability of AZD8421

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AZD8421, a potent and highly selective CDK2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and stability of this compound, as well as to offer troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should powdered this compound be stored for long-term stability?

A1: For optimal long-term stability, powdered this compound should be stored at -20°C for up to 3 years.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Stock solutions of this compound prepared in a solvent such as DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[1] For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to one year. For shorter-term storage, -20°C is suitable for up to one month.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), with an IC50 of 9 nM.[1] By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb), which in turn leads to a G1/S phase cell cycle arrest and can induce senescence.[2][3][4]

Q4: In which cancer types has this compound shown preclinical activity?

A4: this compound has demonstrated robust monotherapy and combination activity in breast and ovarian cancer models.[2][4] It has shown particular efficacy in cell lines with CCNE1 amplification.[2][4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Q: I observed precipitation after adding my this compound stock solution to the cell culture media. What could be the cause and how can I resolve it?

A: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to the compound's hydrophobicity. Here are some potential causes and solutions:

  • Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells and may not be sufficient to maintain solubility of this compound.[5]

  • Solubility Limit Exceeded: The concentration of this compound in your experiment may have exceeded its solubility limit in the aqueous media. It is advisable to perform a solubility test by preparing the highest intended concentration in the cell culture media and visually inspecting for any precipitation after a short incubation.[6]

  • Media Components: Certain components in the cell culture media could potentially interact with this compound, affecting its solubility.[7] While specific interactions with this compound are not documented, this remains a possibility.

  • Solution Preparation: When preparing working solutions, ensure the stock solution is fully dissolved and properly mixed before further dilution into the media.

Troubleshooting Workflow: Solubility Issues

G start Precipitation Observed in Cell Culture Media q1 Is final DMSO concentration <0.5%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a solubility test performed? a1_yes->q2 s1 Reduce final DMSO concentration. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the working concentration below the solubility limit? a2_yes->q3 s2 Perform a solubility test to determine the limit in your specific media. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s4 Consider alternative solubilization agents (use with caution and validate). a3_yes->s4 s3 Lower the working concentration of this compound. a3_no->s3

Caption: A logical decision tree for troubleshooting this compound precipitation in cell culture media.

Issue 2: Inconsistent Results in Proliferation Assays

Q: My IC50 value for this compound varies significantly between proliferation assay experiments. What are the potential causes?

A: Inconsistent results in proliferation assays, especially with cytostatic compounds like CDK inhibitors, can arise from several factors.

  • Assay Type: Metabolic assays (e.g., MTT, XTT) measure cellular metabolic activity, not necessarily cell number. Since CDK inhibitors like this compound cause cell cycle arrest without immediate cell death, the arrested cells can still be metabolically active, leading to an underestimation of the anti-proliferative effect.[8][9] Consider using assays that directly measure cell number (e.g., crystal violet staining, direct cell counting) or DNA synthesis (e.g., BrdU/EdU incorporation).[8]

  • Cell Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture.

    • Confluency: Plate cells at a consistent confluency for each experiment, as this can influence growth rates and drug sensitivity.

    • Seeding Density: Ensure a homogenous cell suspension before plating to avoid variability in cell numbers across wells.[8]

  • Treatment Duration: The observed IC50 value for a cytostatic agent can be highly dependent on the incubation time. A standard 72-hour incubation is a good starting point, but this may require optimization for your specific cell line and experimental goals.[8]

Data and Protocols

Storage and Stability Data
FormStorage TemperatureDuration of Stability
Powder-20°C3 years[1]
In Solvent-80°C1 year[1]
In Solvent-20°C1 month[1]
Solution Preparation Protocols

1. In Vitro Stock Solution (e.g., 10 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for 1 mg of this compound with a molecular weight of 440.57 g/mol , add 227 µL of DMSO for a 10 mM solution).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile, low-binding tubes to minimize freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage or -20°C for short-term storage.

2. In Vivo Working Solution (Example Formulation)

  • Materials: this compound stock solution in DMSO, PEG300, Tween-80, saline (0.9% NaCl).

  • Procedure (for a 1 mL working solution):

    • Start with 50 µL of a 44 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 500 µL of saline to bring the final volume to 1 mL.

    • It is recommended to prepare this working solution fresh on the day of use.[1]

Note: The choice of in vivo formulation may vary depending on the experimental model and route of administration.

Signaling Pathway

This compound exerts its effect by inhibiting the Cyclin E/CDK2 complex, a key regulator of the G1/S transition in the cell cycle. The following diagram illustrates the simplified signaling pathway.

CDK2_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates pRb pRb CyclinD_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription G1_S_Transition G1/S Phase Transition (DNA Replication) E2F->G1_S_Transition drives CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->pRb hyper-phosphorylates (maintains inactivation) CyclinE_CDK2->G1_S_Transition promotes This compound This compound This compound->CyclinE_CDK2 inhibits Cell_Cycle_Arrest G1/S Cell Cycle Arrest This compound->Cell_Cycle_Arrest

Caption: Simplified signaling pathway of this compound action. This compound inhibits the Cyclin E/CDK2 complex, preventing the hyper-phosphorylation of pRb and leading to a G1/S cell cycle arrest.

References

Validation & Comparative

A Comparative Guide to AZD8421 and Other Selective CDK2 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting the cell cycle, a fundamental process dysregulated in cancer. Cyclin-dependent kinase 2 (CDK2) has emerged as a critical target, particularly in tumors resistant to CDK4/6 inhibitors and those with cyclin E1 (CCNE1) amplification. This guide provides an objective comparison of the efficacy of a promising new selective CDK2 inhibitor, AZD8421, with other notable selective CDK2 inhibitors in clinical development, supported by available experimental data.

Introduction to CDK2 Inhibition

CDK2, a serine/threonine kinase, plays a pivotal role in the G1/S phase transition of the cell cycle.[1][2] Its activation, primarily through binding with cyclin E, triggers a cascade of events leading to DNA replication and cell division.[2][3] Dysregulation of the Cyclin E-CDK2 axis is a hallmark of various cancers and has been implicated in resistance to CDK4/6 inhibitors.[4][5][6] This has spurred the development of selective CDK2 inhibitors aimed at overcoming this resistance and providing new therapeutic avenues.

Overview of Investigated CDK2 Inhibitors

This guide focuses on a comparative analysis of the following selective CDK2 inhibitors:

  • This compound: A potent and highly selective CDK2 inhibitor.[6][7][8]

  • INCB123667: A selective CDK2 inhibitor showing promise in solid tumors, particularly ovarian cancer.[1][4][9]

  • BLU-222: An oral, potent, and selective CDK2 inhibitor under investigation in various solid tumors.[10][11][12]

  • PF-06873600: A first-in-class inhibitor targeting CDK2, CDK4, and CDK6.[13][14][15][16]

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for each inhibitor, facilitating a direct comparison of their biochemical potency, cellular activity, and clinical efficacy in early-phase trials.

Table 1: Biochemical and Cellular Potency
InhibitorTarget(s)IC50 (CDK2)Cellular Potency (Cell Line)Key Findings
This compound CDK29 nM[13][17][18]69 nM (OVCAR3)[3][12][17]Highly selective over CDK1, CDK4, and CDK6.[13][17] Induces G1/S arrest and senescence.[17][18]
INCB123667 CDK2Not publicly availableNot publicly availablePotent and selective CDK2 inhibition.[1]
BLU-222 CDK2Not publicly availableNot publicly availablePotent and selective CDK2 inhibition.[10]
PF-06873600 CDK2/4/6Not publicly availableNot publicly availableFirst-in-class inhibitor of CDK2, 4, and 6.[19][20]
Table 2: Preclinical Efficacy in In Vivo Models
InhibitorCancer ModelDosingKey Efficacy Readouts
This compound Ovarian Cancer PDX[7][21]Not publicly availableRobust monotherapy and combination activity with CDK4/6i.[3][5][17]
INCB123667 Cyclin E amplified tumor models[4][5]Not publicly availableSuppresses tumor growth as monotherapy and in combination.[4][5]
BLU-222 CCNE1-amplified cancers, CDK4/6i-resistant breast cancerNot publicly availableMonotherapy tumor growth inhibition in CCNE1-amplified models; combination benefit in CDK4/6i-resistant models.[12]
PF-06873600 Multiple in vivo tumor models[16]50 mg/kg orally, twice a day90% tumor growth inhibition as a single agent.[16]
Table 3: Clinical Efficacy (Phase I/II Trials)
InhibitorTrial IdentifierCancer Type(s)Key Efficacy Data
This compound NCT06188520[3][6][8]ER+HER2- advanced breast cancer, high-grade serous ovarian cancer[22]Currently in Phase I/IIa, data not yet mature.[22]
INCB123667 NCT05238922[1][4][9]Advanced solid tumors (including ovarian and endometrial cancer)[1][4]Ovarian Cancer: ORR of 21.1% in all patients; 33.3% at recommended dose for expansion.[1]
BLU-222 NCT05252416[10]Advanced solid tumors (including breast, endometrial, and ovarian cancer)[23]One partial response in a heavily pretreated HR+/HER2- metastatic breast cancer patient.[23]
PF-06873600 NCT03519178[14]Advanced breast cancer, TNBC, ovarian cancer[13][14][15]HR+/HER2- mBC (Part 2A, post-CDK4/6i): ORR 6.7%. HR+/HER2- mBC (Part 2C, CDK4/6i-naïve): ORR 22.7%.[13][15][19][20]

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below.

This compound (CYCAD-1 Trial)
  • Trial Design: A Phase I/IIa, first-in-human, open-label, dose-escalation and expansion study.[22]

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of this compound as monotherapy and in combination with other anti-cancer drugs.[22]

  • Patient Population: Patients with ER+HER2- advanced breast cancer previously treated with a CDK4/6 inhibitor, and patients with metastatic high-grade serous ovarian cancer.[22]

  • Intervention: this compound administered orally.

  • Primary Outcome Measures: To evaluate the safety and tolerability of this compound and to determine the recommended Phase II dose (RP2D).[22]

INCB123667
  • Trial Design: A Phase I, open-label, multicenter, dose-escalation, and dose-expansion study (NCT05238922).[4][24]

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of INCB123667 as monotherapy.[4][24]

  • Patient Population: Participants with selected advanced or metastatic solid tumors, including ovarian, endometrial, and breast cancer.[22][24] For the ovarian cancer cohort, patients had advanced platinum-resistant and refractory disease.[1]

  • Intervention: INCB123667 administered orally once daily (QD) or twice daily (BID) in 28-day cycles.[5][22]

  • Primary Outcome Measures: To evaluate safety and tolerability, and to determine the maximum tolerated dose (MTD) and recommended dose for expansion (RDE).[4]

BLU-222 (VELA Trial)
  • Trial Design: A Phase 1/2, open-label, first-in-human study (NCT05252416).[19][25]

  • Objectives: To evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and anticancer activity of BLU-222 as a single agent and in combination therapy.[19][25]

  • Patient Population: Patients with advanced solid tumors, including HR+/HER2- breast cancer, ovarian cancer, and endometrial cancer.[26]

  • Intervention: BLU-222 administered orally twice daily (BID) in continuous 28-day cycles.[27]

  • Primary Outcome Measures: In Phase 1, to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). In Phase 2, to assess the overall response rate (ORR).[28]

PF-06873600
  • Trial Design: A Phase I/IIa, open-label, multicenter, dose-escalation and expansion study (NCT03519178).[14][29]

  • Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of PF-06873600 as a single agent and in combination with endocrine therapy.[13][14][15][20]

  • Patient Population: Patients with advanced breast cancer (including HR+/HER2- and triple-negative), and ovarian cancer.[13][14][15]

  • Intervention: PF-06873600 administered orally twice daily (BID).[13][15]

  • Pharmacodynamic Assessments: Measurement of phosphorylated Rb and Ki67 in tumor biopsies.[6][13][16]

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological context and experimental approaches, the following diagrams illustrate the CDK2 signaling pathway and a generalized clinical trial workflow.

CDK2_Signaling_Pathway CDK2 Signaling Pathway in Cell Cycle Progression cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Cyclin_D Cyclin D Ras->Cyclin_D CDK46 CDK4/6 Cyclin_D->CDK46 activates pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 activates CDK2->pRb hyper-phosphorylates DNA_Replication_Proteins DNA Replication Proteins CDK2->DNA_Replication_Proteins phosphorylates p21_p27 p21/p27 p21_p27->CDK2 inhibits S_Phase S Phase (DNA Synthesis) DNA_Replication_Proteins->S_Phase initiates This compound This compound This compound->CDK2 inhibits

Caption: CDK2 signaling pathway and the point of intervention for this compound.

Clinical_Trial_Workflow Generalized Phase I/II Clinical Trial Workflow for CDK2 Inhibitors Patient_Screening Patient Screening (Eligibility Criteria Met) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Phase I: Dose Escalation (Determine MTD/RP2D) Enrollment->Dose_Escalation Safety_Monitoring Continuous Safety Monitoring (Adverse Events) Enrollment->Safety_Monitoring Dose_Expansion Phase II: Dose Expansion (Evaluate Efficacy at RP2D) Dose_Escalation->Dose_Expansion Dose_Escalation->Safety_Monitoring Dose_Expansion->Safety_Monitoring Efficacy_Assessment Efficacy Assessment (e.g., RECIST criteria for ORR) Dose_Expansion->Efficacy_Assessment Biomarker_Analysis Biomarker Analysis (e.g., pRb, Ki67, ctDNA) Dose_Expansion->Biomarker_Analysis Data_Analysis Data Analysis and Reporting Safety_Monitoring->Data_Analysis Efficacy_Assessment->Data_Analysis Biomarker_Analysis->Data_Analysis

Caption: A generalized workflow for Phase I/II clinical trials of CDK2 inhibitors.

Conclusion

Selective CDK2 inhibitors represent a promising class of targeted therapies, with this compound demonstrating high selectivity and potent preclinical activity. Early clinical data from other selective CDK2 inhibitors, such as INCB123667, are encouraging, particularly in patient populations with high unmet needs like platinum-resistant ovarian cancer. The dual CDK2/4/6 inhibitor, PF-06873600, has also shown clinical activity, highlighting the potential of targeting multiple CDKs. As more mature data from ongoing clinical trials of this compound and other selective CDK2 inhibitors become available, a clearer picture of their therapeutic potential and optimal positioning in the cancer treatment paradigm will emerge. Continued research into predictive biomarkers, such as CCNE1 amplification, will be crucial for identifying patients most likely to benefit from these novel agents.

References

AZD8421 Overcomes Palbociclib Resistance in Preclinical Models: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to CDK4/6 inhibitors, such as palbociclib (B1678290), presents a significant challenge in the treatment of hormone receptor-positive (HR+) breast cancer. This guide provides a detailed head-to-head comparison of the novel CDK2 inhibitor, AZD8421, and palbociclib in preclinical models of acquired resistance. The data presented herein highlights the potential of this compound as a therapeutic strategy to overcome palbociclib resistance, both as a monotherapy and in combination.

Executive Summary

This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2) that has demonstrated significant anti-proliferative activity in cancer models that have developed resistance to the CDK4/6 inhibitor palbociclib. Preclinical studies show that this compound can effectively inhibit the growth of palbociclib-resistant breast cancer cells and patient-derived xenografts (PDXs), both as a standalone agent and in synergistic combination with palbociclib. This suggests that targeting CDK2 with this compound is a promising approach to address the clinical challenge of acquired resistance to CDK4/6 inhibition.

Mechanism of Action and Selectivity

Palbociclib is a highly selective inhibitor of CDK4 and CDK6, key regulators of the G1-S phase transition of the cell cycle.[1] By inhibiting CDK4/6, palbociclib prevents the phosphorylation of the retinoblastoma protein (Rb), leading to cell cycle arrest.[2]

This compound, in contrast, is a potent and selective inhibitor of CDK2.[2][3] In palbociclib-resistant cancers, reactivation of the cell cycle can occur through various mechanisms, often involving the upregulation of Cyclin E-CDK2 activity. This compound directly targets this escape pathway.

DrugPrimary Target(s)IC50Selectivity
This compound CDK29 nM[3][4]Highly selective over CDK1, CDK4, and CDK6.[3][4]
Palbociclib CDK4, CDK6CDK4: 11 nM, CDK6: 16 nMHigh selectivity for CDK4/6 over other CDKs.

In Vitro Efficacy in Palbociclib-Resistant Models

Studies in palbociclib-resistant breast cancer cell lines have demonstrated the efficacy of this compound.

Cell LineModel TypeThis compound IC50Key Findings
OVCAR3 CCNE1-amplified ovarian cancer69 nM[4][5]Demonstrates potent single-agent activity.[4][5]
SKOV3 CCNE1 non-amplified ovarian cancer2.05 µM[4]Highlights selectivity for CCNE1-amplified models.[4]
MCF7-PC1 Palbociclib-resistant ER+ breast cancerNot reportedShows combination benefit with palbociclib and other CDK4/6 inhibitors.[6]

In Vivo Efficacy in Palbociclib-Resistant Xenograft Models

Preclinical studies using patient-derived xenograft (PDX) models of CDK4/6 inhibitor-resistant ER+ breast cancer have shown robust activity for this compound, both as a monotherapy and in combination with palbociclib. While specific tumor growth inhibition percentages are not publicly available, reports indicate that the combination of this compound and palbociclib leads to tumor regressions.[4][5]

ModelTreatmentKey Outcomes
CDK4/6i Resistant Breast PDX This compound + PalbociclibIn vivo pharmacodynamic marker suppression and efficacy demonstrated.[4][5]
CCNE1 Amplified Ovarian Model (OVCAR3) This compound MonotherapyRobust monotherapy activity with tumor regressions observed.[4][5]
CCNE1 Amplified Ovarian Model (OVCAR3) This compound + PalbociclibTumor regressions observed.[4][5]

Signaling Pathways and Resistance Mechanisms

The development of resistance to palbociclib is often associated with the upregulation of the Cyclin E-CDK2 pathway, which provides a bypass mechanism for cell cycle progression.

Palbociclib Mechanism of Action and Resistance

Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylation E2F E2F pRb->E2F Inhibition G1_S_Progression G1-S Progression E2F->G1_S_Progression Palbociclib Palbociclib Palbociclib->CyclinD_CDK46 Resistance Resistance (e.g., RB1 loss, Cyclin E amplification) CyclinE_CDK2 Cyclin E-CDK2 Resistance->CyclinE_CDK2 Upregulation CyclinE_CDK2->pRb Phosphorylation Palbociclib_Resistance Palbociclib Resistance CyclinE_CDK2_Upregulation Upregulation of Cyclin E-CDK2 Palbociclib_Resistance->CyclinE_CDK2_Upregulation pRb pRb CyclinE_CDK2_Upregulation->pRb Phosphorylation G1_S_Progression G1-S Progression pRb->G1_S_Progression This compound This compound This compound->CyclinE_CDK2_Upregulation Start Establish Palbociclib- Resistant PDX Model Randomization Randomize Mice into Treatment Groups Start->Randomization Treatment Administer Vehicle, Palbociclib, this compound, or Combination Randomization->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Volume, Biomarkers Monitoring->Endpoint

References

Validating the On-Target Effects of AZD8421 with CRISPR-Cas9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pharmacological inhibition of Cyclin-dependent kinase 2 (CDK2) by AZD8421 and genetic ablation of CDK2 using CRISPR-Cas9. The objective is to offer a framework for validating the on-target effects of this compound, a potent and selective CDK2 inhibitor currently under investigation for the treatment of advanced cancers.[1][2] By juxtaposing the phenotypic outcomes of both methods, researchers can gain higher confidence in attributing the observed cellular effects of this compound to its specific inhibition of CDK2.

Introduction to this compound

This compound is a highly selective inhibitor of CDK2, a key regulator of cell cycle progression.[3][4][5] It has demonstrated potent anti-proliferative effects in preclinical models of breast and ovarian cancer, particularly in contexts of resistance to CDK4/6 inhibitors.[6][7] this compound exerts its effect by inhibiting the phosphorylation of the retinoblastoma protein (pRB), leading to a G1/S phase cell cycle arrest and cellular senescence.[3][7][8] The inhibitor shows high selectivity for CDK2 over other cyclin-dependent kinases, including CDK1, CDK4, and CDK6, minimizing off-target effects.[3][4][6][7][8][9]

The Role of CRISPR-Cas9 in Target Validation

CRISPR-Cas9 technology offers a precise and efficient method for gene editing, enabling the knockout of specific genes to study their function.[10][11][12][][14][15][16] In the context of drug development, creating a knockout of the intended drug target allows for a direct comparison of the resulting phenotype with that induced by the small molecule inhibitor.[11] This approach is a powerful tool for on-target validation, confirming that the pharmacological agent's effects are indeed mediated through the intended target.[10][11]

Comparative Analysis: this compound vs. CRISPR-Cas9 Mediated CDK2 Knockout

A direct comparison between treating cancer cell lines with this compound and knocking out the CDK2 gene using CRISPR-Cas9 is the gold standard for validating the on-target activity of the compound. The expected concordance in phenotypic outcomes would strongly support that this compound's primary mechanism of action is the inhibition of CDK2.

Quantitative Data Summary

The following table summarizes the expected comparative data from key experiments designed to validate the on-target effects of this compound.

Parameter This compound Treatment CDK2 Knockout (CRISPR-Cas9) Control (Vehicle/Non-targeting gRNA)
Cell Viability (IC50) Dependent on cell line (e.g., ~69 nM in OVCAR3)[8]Significant reduction in cell proliferationNo significant change
Cell Cycle Analysis Arrest in G1/S phase[3][7][8]Arrest in G1/S phaseNormal cell cycle progression
pRB Phosphorylation Inhibition of phosphorylation[3][7][8]Inhibition of phosphorylationNormal phosphorylation levels
Senescence Markers (e.g., SA-β-gal) Induction of senescence[3][8]Induction of senescenceBasal levels of senescence

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Reagents
  • Cell Lines: Select appropriate cancer cell lines (e.g., OVCAR3 for ovarian cancer, MCF7 for breast cancer).

  • This compound: Prepare stock solutions in DMSO and dilute to final concentrations in cell culture medium.

  • CRISPR-Cas9 Reagents: Obtain Cas9 nuclease and design guide RNAs (gRNAs) targeting a conserved exon of the CDK2 gene. A non-targeting gRNA should be used as a control.

CRISPR-Cas9 Mediated Knockout of CDK2
  • gRNA Design and Cloning: Design and clone CDK2-targeting gRNAs into a suitable vector co-expressing Cas9 and a selection marker.

  • Transfection/Transduction: Introduce the CRISPR-Cas9 plasmids into the target cell line using lipid-based transfection or lentiviral transduction.

  • Selection: Select for successfully transfected/transduced cells using the appropriate selection agent (e.g., puromycin).

  • Validation of Knockout: Confirm the knockout of CDK2 at the protein level via Western blot and at the genomic level by sequencing the targeted locus.

Cell Viability Assay
  • Seeding: Seed cells in 96-well plates at an appropriate density.

  • Treatment: For the this compound group, treat cells with a range of concentrations. For the CRISPR group, use the generated CDK2 knockout and control cell lines.

  • Incubation: Incubate for a specified period (e.g., 72 hours).

  • Measurement: Assess cell viability using a commercial assay (e.g., CellTiter-Glo®).

  • Analysis: Calculate the IC50 value for this compound and compare the viability of CDK2 knockout cells to the control.

Cell Cycle Analysis
  • Cell Preparation: Culture and treat cells as described for the viability assay.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Stain cells with a DNA intercalating dye (e.g., propidium (B1200493) iodide) solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot for pRB Phosphorylation
  • Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated pRB (e.g., Ser807/811) and total pRB, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Plating and Treatment: Plate cells in multi-well plates and treat as required.

  • Fixation: Fix cells with a formaldehyde/glutaraldehyde solution.

  • Staining: Incubate cells with the SA-β-gal staining solution at 37°C overnight in a dry incubator (no CO2).

  • Imaging: Visualize and quantify the percentage of blue-stained (senescent) cells using a microscope.

Visualizing the Workflow and Pathway

To further clarify the experimental logic and the biological pathway, the following diagrams are provided.

G cluster_0 Experimental Workflow Start Start Cancer Cell Line Cancer Cell Line Start->Cancer Cell Line This compound Treatment This compound Treatment Cancer Cell Line->this compound Treatment CRISPR-Cas9 Knockout of CDK2 CRISPR-Cas9 Knockout of CDK2 Cancer Cell Line->CRISPR-Cas9 Knockout of CDK2 Phenotypic Analysis Phenotypic Analysis This compound Treatment->Phenotypic Analysis CRISPR-Cas9 Knockout of CDK2->Phenotypic Analysis On-Target Validation On-Target Validation Phenotypic Analysis->On-Target Validation

Caption: Experimental workflow for validating this compound on-target effects.

G cluster_0 CDK2 Signaling Pathway Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates pRB pRB CDK2->pRB phosphorylates E2F E2F pRB->E2F inhibits G1/S Transition G1/S Transition E2F->G1/S Transition promotes This compound This compound This compound->CDK2 inhibits CRISPR-Cas9 CRISPR-Cas9 CRISPR-Cas9->CDK2 knocks out

Caption: Simplified CDK2 signaling pathway and points of intervention.

Conclusion

The convergence of phenotypic data from both pharmacological inhibition with this compound and genetic knockout of CDK2 via CRISPR-Cas9 provides a robust validation of the drug's on-target effects. This comparative approach is crucial in preclinical drug development to ensure that the therapeutic hypothesis is sound and to increase the likelihood of success in subsequent clinical trials. The methodologies and comparative framework presented in this guide offer a clear path for researchers to rigorously assess the on-target activity of this compound and other targeted therapies.

References

Predicting Sensitivity to AZD8421 in Solid Tumors: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predictive biomarkers for sensitivity to AZD8421, a selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in solid tumors. This compound is currently in Phase I/IIa clinical development (CYCAD-1; NCT06188520) for the treatment of advanced or metastatic solid tumors, with a focus on ER+ HER2- advanced breast cancer and high-grade serous ovarian cancer.[1][2][3][4][5] This document outlines the key biomarkers, their biological rationale, and the experimental methodologies for their detection, along with a comparison to other CDK2 inhibitors in development.

This compound: Mechanism of Action

This compound is a potent and highly selective inhibitor of CDK2, a key regulator of the G1/S phase transition of the cell cycle.[6][7] By inhibiting CDK2, this compound prevents the phosphorylation of the Retinoblastoma protein (pRb), leading to cell cycle arrest in the G1/S phase and the induction of cellular senescence, thereby inhibiting cancer cell proliferation.[8][9] Preclinical data has demonstrated the efficacy of this compound in tumors with dysregulated cell cycle control, particularly those with alterations in the Cyclin E-CDK2 axis.

Key Predictive Biomarkers for this compound Sensitivity

The primary biomarkers that have been identified to predict sensitivity to this compound are the amplification of the CCNE1 gene and the overexpression of its protein product, Cyclin E1.

CCNE1 Gene Amplification

Biological Rationale: Amplification of the CCNE1 gene leads to increased levels of Cyclin E1 protein. Cyclin E1 forms a complex with CDK2, leading to its hyperactivation and uncontrolled cell cycle progression. Tumors with CCNE1 amplification are therefore highly dependent on CDK2 activity for their proliferation, making them particularly susceptible to CDK2 inhibition by this compound.[10][9][11] CCNE1 amplification is observed in various solid tumors, including ovarian, breast, and gastric cancers.[9][12]

Cyclin E1 Protein Overexpression

Biological Rationale: Overexpression of the Cyclin E1 protein, even in the absence of gene amplification, can also drive CDK2 hyperactivation and render tumor cells sensitive to CDK2 inhibitors.[13][14] Cyclin E1 overexpression can result from various mechanisms, including transcriptional upregulation or post-translational modifications that increase protein stability. Assessing Cyclin E1 protein levels directly can provide a functional readout of the activation of the Cyclin E-CDK2 pathway.

Comparative Performance of Biomarkers

While both CCNE1 amplification and Cyclin E1 overexpression are strong indicators of sensitivity to this compound, a direct head-to-head comparison of their predictive performance with metrics such as sensitivity, specificity, positive predictive value (PPV), and negative predictive value (NPV) from a large patient cohort treated with this compound is not yet publicly available, as the drug is in early-stage clinical trials. However, preclinical data provides a strong rationale for the use of both biomarkers.

Table 1: Preclinical Activity of this compound in Relation to Biomarker Status

Cell LineCancer TypeCCNE1 StatusThis compound IC50Reference
OVCAR3OvarianAmplified69 nM[9]
SKOV3OvarianNon-amplified2.05 µM[9]

This data demonstrates a significant difference in sensitivity to this compound between a CCNE1-amplified and a non-amplified ovarian cancer cell line, highlighting the potential of CCNE1 amplification as a predictive biomarker.

This compound in the Context of CDK4/6 Inhibitor Resistance

A key area of investigation for this compound is in tumors that have developed resistance to CDK4/6 inhibitors. Resistance to CDK4/6 inhibitors can be mediated by the upregulation of Cyclin E1, which allows for bypass of the G1 checkpoint through CDK2 activation.[15] Therefore, prior treatment with and subsequent resistance to CDK4/6 inhibitors may serve as a clinical biomarker for potential sensitivity to this compound. The CYCAD-1 clinical trial is actively recruiting patients with ER+ HER2- advanced breast cancer who have been previously treated with a CDK4/6 inhibitor.[2][5]

Comparison with Other CDK2 Inhibitors

Several other selective CDK2 inhibitors are currently in clinical development. While direct comparative clinical data is not yet available, a comparison of their preclinical profiles and targeted biomarkers is informative.

Table 2: Comparison of CDK2 Inhibitors in Development

CompoundDeveloperKey Preclinical FindingsPotential Biomarkers
This compound AstraZenecaPotent and highly selective CDK2 inhibitor with activity in CCNE1-amplified and CDK4/6i-resistant models.[9][16]CCNE1 amplification, Cyclin E1 overexpression, resistance to CDK4/6 inhibitors.
BLU-222 Blueprint MedicinesPotent and selective CDK2 inhibitor with activity in CCNE1-amplified ovarian and endometrial cancer models.[17]CCNE1 amplification, Cyclin E1 overexpression.
PF-07104091 PfizerSelective CDK2 inhibitor being evaluated in solid tumors.Cyclin E amplification/overexpression.
INX-315 Incyclix BioSelective CDK2 inhibitor targeting Cyclin E-addicted cancers.CCNE1 amplification, Cyclin E1 overexpression.

Experimental Protocols

Accurate and reproducible biomarker assessment is critical for patient selection. The following sections provide detailed methodologies for the key experimental assays used to evaluate the predictive biomarkers for this compound sensitivity.

Western Blot for Phosphorylated Retinoblastoma (pRb)

Objective: To assess the pharmacodynamic effect of this compound on its direct target, CDK2, by measuring the phosphorylation of its downstream substrate, Rb.

Methodology:

  • Cell Culture and Treatment: Plate cancer cell lines (e.g., OVCAR3, SKOV3) and treat with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[18][19][20]

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Methodology:

  • Cell Culture and Treatment: Treat cells with this compound or vehicle control as described above.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on single cells and analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[21][22][23][24]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Objective: To detect the induction of cellular senescence following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or vehicle control.

  • Fixation: Wash the cells with PBS and fix with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5-15 minutes at room temperature.[25][26]

  • Staining:

    • Wash the cells with PBS.

    • Incubate the cells overnight at 37°C (in a non-CO2 incubator) with a freshly prepared staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.[25][26][27][28]

  • Imaging:

    • Wash the cells with PBS.

    • Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells.[26][28]

Immunohistochemistry (IHC) for Cyclin E1

Objective: To assess the expression level of Cyclin E1 protein in tumor tissue.

Methodology:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm).

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a protein block solution.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for Cyclin E1 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Visualize the signal with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Scoring: Evaluate the staining intensity and the percentage of positive tumor cells. An H-score can be calculated by summing the products of the staining intensity (0, 1+, 2+, 3+) and the percentage of cells at that intensity.[29][30][31][32]

Fluorescence In Situ Hybridization (FISH) for CCNE1 Gene Amplification

Objective: To determine the copy number of the CCNE1 gene in tumor cells.

Methodology:

  • Probe Selection: Use a locus-specific probe for the CCNE1 gene (located on chromosome 19q12) and a centromeric probe for chromosome 19 (CEP19) as a control.

  • Tissue Preparation: Use FFPE tumor tissue sections.

  • Pre-treatment: Deparaffinize, rehydrate, and perform heat pre-treatment and protease digestion to allow for probe penetration.

  • Hybridization:

    • Denature the probe and the target DNA on the slide.

    • Hybridize the probes to the slide overnight in a humidified chamber.

  • Post-Hybridization Washes: Perform stringent washes to remove non-specifically bound probes.

  • Counterstaining: Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Visualize the signals using a fluorescence microscope with appropriate filters.

    • Count the number of CCNE1 and CEP19 signals in at least 50-100 non-overlapping tumor cell nuclei.

    • Calculate the CCNE1/CEP19 ratio. A ratio of ≥ 2.0 is typically considered amplification.[33][34][35][36]

Visualizing the Pathway and Experimental Workflow

CDK2 Signaling Pathway and this compound's Mechanism of Action

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors CDK46_CyclinD CDK4/6-Cyclin D Growth_Factors->CDK46_CyclinD activates Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb pRb Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription of pRb->E2F releases DNA_Replication DNA Replication CDK2_CyclinE CDK2-Cyclin E Cyclin_E->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb hyperphosphorylates CDK2_CyclinE->DNA_Replication promotes This compound This compound This compound->CDK2 inhibits

Caption: CDK2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Biomarker Assessment

Biomarker_Workflow cluster_tumor Tumor Sample (FFPE) cluster_assays Biomarker Assays cluster_cell_lines In Vitro Models cluster_functional_assays Functional Assays Tumor_Sample Tumor Biopsy IHC Immunohistochemistry (IHC) for Cyclin E1 protein Tumor_Sample->IHC FISH Fluorescence In Situ Hybridization (FISH) for CCNE1 gene amplification Tumor_Sample->FISH Prediction Prediction of This compound Sensitivity IHC->Prediction Cyclin E1 Overexpression FISH->Prediction CCNE1 Amplification Cell_Lines Cancer Cell Lines Western_Blot Western Blot (pRb levels) Cell_Lines->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Arrest) Cell_Lines->Flow_Cytometry Senescence_Assay Senescence Assay (SA-β-gal staining) Cell_Lines->Senescence_Assay Western_Blot->Prediction Reduced pRb Flow_Cytometry->Prediction G1/S Arrest Senescence_Assay->Prediction Senescence Induction

Caption: Workflow for assessing predictive biomarkers of this compound sensitivity.

Conclusion

The selective CDK2 inhibitor this compound holds promise for the treatment of solid tumors, particularly those with a dependency on the Cyclin E-CDK2 signaling axis. CCNE1 gene amplification and Cyclin E1 protein overexpression are the most prominent predictive biomarkers for sensitivity to this compound. Furthermore, resistance to prior CDK4/6 inhibitor therapy may also identify a patient population that could benefit from this compound. The ongoing CYCAD-1 clinical trial will be crucial in validating these biomarkers and establishing the clinical utility of this compound. The experimental protocols provided in this guide offer a framework for the accurate and standardized assessment of these biomarkers in both preclinical and clinical research settings. As more data emerges from clinical trials, a more refined and quantitative comparison of these biomarkers will be possible, further enabling a precision medicine approach for patients treated with this compound.

References

A Preclinical Showdown: AZD8421 vs. Dinaciclib in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the aggressive landscape of triple-negative breast cancer (TNBC), a notoriously challenging subtype to treat, two cyclin-dependent kinase (CDK) inhibitors, AZD8421 and dinaciclib (B612106), are emerging as potential therapeutic contenders. While both molecules target the cell cycle machinery, their distinct mechanisms of action and preclinical performance warrant a detailed comparison for researchers and drug developers in the oncology space. This guide provides an objective overview of their mechanisms, supported by available experimental data, to inform ongoing and future research in TNBC.

At a Glance: Key Drug Characteristics

FeatureThis compoundDinaciclib
Primary Target Cyclin-Dependent Kinase 2 (CDK2)Cyclin-Dependent Kinases 1, 2, 5, and 9 (CDK1/2/5/9)
Mechanism of Action Selective inhibition of CDK2, leading to G1/S phase cell cycle arrest.Potent inhibition of multiple CDKs, inducing G2/M phase cell cycle arrest and apoptosis, notably through CDK9-mediated downregulation of MYC and cyclin B1.
Reported TNBC Activity Efficacy demonstrated in preclinical models of CDK4/6 inhibitor-resistant breast cancer.Demonstrated efficacy in TNBC patient-derived xenograft (PDX) models and cell lines.

Mechanism of Action: A Tale of Two Strategies

This compound is a highly selective inhibitor of CDK2.[1][2][3][4][5] By targeting CDK2, which plays a crucial role in the G1 to S phase transition of the cell cycle, this compound effectively halts cell cycle progression at this checkpoint.[2][3][4] This targeted approach is being explored to overcome resistance to CDK4/6 inhibitors, a common clinical challenge.[2][6]

In contrast, dinaciclib is a potent pan-CDK inhibitor, targeting CDK1, CDK2, CDK5, and CDK9.[7][8][9] This multi-pronged attack leads to a G2/M phase cell cycle arrest and the induction of apoptosis.[7][8][9] A key aspect of dinaciclib's mechanism in TNBC is its inhibition of CDK9, which subsequently reduces the expression of the oncogene MYC and its transcriptional target, cyclin B1.[7][8][9]

AZD8421_MoA G1 Phase G1 Phase CDK2/Cyclin E CDK2/Cyclin E G1 Phase->CDK2/Cyclin E Activates S Phase S Phase pRb pRb CDK2/Cyclin E->pRb Phosphorylates G1/S Arrest G1/S Arrest CDK2/Cyclin E->G1/S Arrest This compound This compound This compound->CDK2/Cyclin E Inhibits E2F E2F pRb->E2F Releases E2F->S Phase Promotes Transition

Diagram 1: this compound Mechanism of Action.

Dinaciclib_MoA cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription Regulation G2 Phase G2 Phase CDK1/Cyclin B CDK1/Cyclin B G2 Phase->CDK1/Cyclin B Activates M Phase M Phase CDK1/Cyclin B->M Phase Promotes Transition G2/M Arrest G2/M Arrest CDK1/Cyclin B->G2/M Arrest CDK9/Cyclin T CDK9/Cyclin T RNA Pol II RNA Pol II CDK9/Cyclin T->RNA Pol II Phosphorylates MYC MYC RNA Pol II->MYC Transcription Cyclin B1 Cyclin B1 MYC->Cyclin B1 Transcription Apoptosis Apoptosis Cyclin B1->Apoptosis Dinaciclib Dinaciclib Dinaciclib->CDK1/Cyclin B Inhibits Dinaciclib->CDK9/Cyclin T Inhibits

Diagram 2: Dinaciclib Mechanism of Action in TNBC.

Preclinical Efficacy: In Vitro Data

Direct comparative studies of this compound and dinaciclib in the same panel of TNBC cell lines are not yet publicly available. However, independent studies provide insights into their respective potencies.

This compound: While specific IC50 values across a broad panel of TNBC cell lines are not widely published, this compound has a reported in-cell binding IC50 of 9 nM for CDK2.[3][4] In a CCNE1 amplified ovarian cancer cell line (OVCAR3), it inhibited cell proliferation with an IC50 of 69 nM.[3][4]

Dinaciclib: Dinaciclib has been tested against several TNBC cell lines, demonstrating potent anti-proliferative activity.

TNBC Cell LineReported IC50 (nM)Reference
HCC-180629.0[10]
MDA-MB-231Sensitive (IC50 = 6 nM in one study)[1]
Various Cancer Cell Lines (Median)11[8][9][10]

Preclinical Efficacy: In Vivo Models

Both agents have shown promise in preclinical animal models of breast cancer.

This compound: In vivo studies have demonstrated that this compound has robust monotherapy and combination activity with CDK4/6 inhibitors in breast and ovarian patient-derived xenograft (PDX) models.[2][3][11][12] It has shown efficacy in CDK4/6 inhibitor-resistant ER+ breast cancer PDX models.[2][11] Specific protocols for TNBC PDX models are not yet detailed in published literature.

Dinaciclib: Dinaciclib has demonstrated significant tumor growth inhibition in a TNBC PDX model (WHIM12) in vivo.[2][7]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment TNBC Cell Lines TNBC Cell Lines Drug Treatment (this compound / Dinaciclib) Drug Treatment (this compound / Dinaciclib) TNBC Cell Lines->Drug Treatment (this compound / Dinaciclib) Proliferation Assay (IC50) Proliferation Assay (IC50) Drug Treatment (this compound / Dinaciclib)->Proliferation Assay (IC50) Apoptosis Assay Apoptosis Assay Drug Treatment (this compound / Dinaciclib)->Apoptosis Assay Cell Cycle Analysis) Cell Cycle Analysis) Drug Treatment (this compound / Dinaciclib)->Cell Cycle Analysis) Cell Cycle Analysis Cell Cycle Analysis TNBC PDX Model TNBC PDX Model Drug Administration Drug Administration TNBC PDX Model->Drug Administration Tumor Growth Measurement Tumor Growth Measurement Drug Administration->Tumor Growth Measurement Biomarker Analysis Biomarker Analysis Drug Administration->Biomarker Analysis

Diagram 3: General Experimental Workflow.

Experimental Protocols

Dinaciclib In Vivo Study (WHIM12 PDX Model): [2][7]

  • Animal Model: Mice bearing WHIM12 TNBC patient-derived xenografts.

  • Treatment: Dinaciclib administered daily via intraperitoneal (i.p.) injection at a dose of 50 mg/kg.

  • Dosing Schedule: Days 1-5 each week for a duration of 4 weeks.

  • Control: Vehicle-treated group.

  • Endpoints: Tumor growth inhibition and biomarker analysis of harvested tumors.

Summary and Future Directions

This compound and dinaciclib represent two distinct approaches to targeting the cell cycle in TNBC. This compound's high selectivity for CDK2 offers a targeted strategy, particularly in the context of CDK4/6 inhibitor resistance. Dinaciclib's broader CDK inhibition profile has demonstrated potent anti-tumor activity in TNBC models through a multi-faceted mechanism.

References

AZD8421: Translating Preclinical Promise to Clinical Validation in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

AZD8421, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), is an investigational agent currently in early-phase clinical development for the treatment of advanced solid tumors. This guide provides a comprehensive comparison of the preclinical findings for this compound with the design and objectives of its ongoing clinical trials. By juxtaposing the foundational laboratory data with the clinical investigation strategy, we aim to offer researchers, scientists, and drug development professionals a clear perspective on the translational potential of this targeted therapy.

Preclinical Performance of this compound

Preclinical investigations have established this compound as a highly selective inhibitor of CDK2, a key regulator of cell cycle progression.[1][2][3] The rationale for targeting CDK2 stems from its role in driving the proliferation of certain cancer cells, particularly those with amplification of the CCNE1 gene, which encodes Cyclin E1, a crucial activating partner for CDK2.[3][4] Furthermore, CDK2 activity has been implicated as a mechanism of resistance to currently approved CDK4/6 inhibitors in breast cancer.[3][5]

In Vitro Activity

In cellular assays, AZD8241 has demonstrated potent and selective inhibition of CDK2. A summary of its in vitro performance is presented in the table below.

Assay TypeCell LineTargetKey ParameterResultCitation
NanoBRET Target EngagementHEK293CDK2IC509 nM[3][4][6]
Cell ProliferationOVCAR3 (CCNE1 amplified)Cell ViabilityIC5069 nM[3][4]
Cell ProliferationSKOV3 (CCNE1 non-amplified)Cell ViabilityIC502.05 µM[3][4]
Kinase Selectivity Screen403 off-target kinasesVarious% Inhibition at 1µMNo significant inhibition outside CDK family[1][3][4]

These data highlight the high potency of this compound for its intended target, CDK2, and its selectivity against other kinases, which is a critical attribute for minimizing off-target toxicities.[3][4] The differential sensitivity observed between CCNE1-amplified and non-amplified cell lines provides a strong rationale for patient selection in clinical trials.[1][3][4]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in patient-derived xenograft (PDX) models, which are considered more representative of human tumors than traditional cell line-derived xenografts. In these models, this compound has shown robust efficacy, both as a single agent and in combination with CDK4/6 inhibitors.

Cancer TypePDX ModelTreatmentKey FindingCitation
Ovarian CancerCCNE1 amplified (OVCAR-3)This compound MonotherapyTumor regressions[1][3][4]
Ovarian CancerCCNE1 amplified (OVCAR-3)This compound + PalbociclibTumor regressions[3][4]
ER+ Breast CancerCDK4/6i-resistantThis compound + PalbociclibPotent suppression of Rb phosphorylation and tumor growth[1][3]
Ovarian CancerElevated CCNE1This compound Monotherapy & CombinationMonotherapy activity and combination benefit[3][4]

These in vivo studies provide compelling evidence for the potential clinical utility of this compound in tumors characterized by high levels of Cyclin E1 and in the setting of resistance to CDK4/6 inhibitors.[1][3][4]

Clinical Development of this compound

The promising preclinical data have led to the initiation of a first-in-human, Phase I/IIa clinical trial, known as CYCAD-1 (NCT06188520).[7][8] This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.

CYCAD-1 Trial Design

The CYCAD-1 trial is a multi-center, open-label study enrolling patients with advanced or metastatic solid tumors. The study employs a dose-escalation and dose-expansion design to identify the recommended Phase II dose (RP2D) of this compound.

Study PhasePatient PopulationTreatment ArmsPrimary Endpoints
Phase I/IIaER+HER2- Advanced Breast Cancer (post-CDK4/6i)This compound MonotherapySafety, Tolerability, RP2D
High-Grade Serous Ovarian CancerThis compound MonotherapySafety, Tolerability, RP2D
ER+HER2- Advanced Breast Cancer (post-CDK4/6i)This compound + CDK4/6 inhibitor (abemaciclib, ribociclib, or palbociclib) + CamizestrantSafety, Tolerability

The patient populations selected for this trial are directly informed by the preclinical findings, focusing on tumor types where CDK2 inhibition is hypothesized to be most effective.[7] The inclusion of both monotherapy and combination therapy arms will allow for a comprehensive evaluation of this compound's therapeutic potential.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biology and the research process, the following diagrams have been generated.

AZD8421_Mechanism_of_Action cluster_0 Cell Cycle Progression Cyclin E1 Cyclin E1 CDK2 CDK2 Cyclin E1->CDK2 activates Rb Rb CDK2->Rb phosphorylates (inactivates) E2F E2F Rb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes This compound This compound This compound->CDK2 inhibits

Figure 1: this compound Mechanism of Action.

Preclinical_to_Clinical_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Validation Target_ID Target Identification (CDK2) In_Vitro In Vitro Assays (Potency, Selectivity) Target_ID->In_Vitro In_Vivo In Vivo Models (PDX Efficacy) In_Vitro->In_Vivo Phase_I Phase I/IIa Trial (CYCAD-1) (Safety, Dose Finding) In_Vivo->Phase_I IND Submission Phase_II Phase II Trials (Efficacy in Selected Populations) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy) Phase_II->Phase_III

Figure 2: this compound Preclinical to Clinical Workflow.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols employed in the preclinical evaluation of this compound.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay is used to quantify the binding affinity of a test compound to a target kinase within living cells.

  • Cell Preparation: HEK293 cells are transiently transfected with a vector expressing the target kinase (CDK2) fused to NanoLuc® luciferase.

  • Assay Plate Preparation: The transfected cells are seeded into 384-well plates.

  • Compound Addition: A NanoBRET™ tracer, a fluorescent ligand for the kinase, is added to the cells, followed by the addition of varying concentrations of the test compound (this compound).

  • Signal Detection: After an incubation period, the BRET signal is measured. The test compound competes with the tracer for binding to the NanoLuc®-kinase fusion protein, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the tracer binding, is calculated from the dose-response curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth and viability of cancer cell lines.

  • Cell Seeding: Cancer cell lines (e.g., OVCAR3, SKOV3) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

  • Viability Assessment: A reagent such as CellTiter-Glo® or resazurin (B115843) is added to the wells. The luminescence or fluorescence, which is proportional to the number of viable cells, is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined by plotting the percentage of viable cells against the compound concentration.

Patient-Derived Xenograft (PDX) Models

PDX models are established by implanting tumor fragments from a patient into immunodeficient mice.

  • Tumor Implantation: Fresh tumor tissue obtained from a patient is surgically implanted, typically subcutaneously, into immunodeficient mice (e.g., NOD-scid gamma mice).

  • Tumor Growth and Passaging: Once the tumors reach a specified size, they are harvested and can be serially passaged into new cohorts of mice for expansion.

  • Drug Treatment: When the tumors in the experimental cohort reach a predetermined volume, the mice are randomized into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the tumor volume is calculated.

  • Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. Endpoints such as tumor growth inhibition (TGI) and tumor regression are used to quantify the treatment effect.

Conclusion

The preclinical data for this compound provide a strong scientific foundation for its clinical investigation. The potent and selective inhibition of CDK2, coupled with demonstrated anti-tumor activity in relevant in vivo models, supports the hypothesis that this compound could be an effective therapeutic for patients with CCNE1-amplified cancers and those with acquired resistance to CDK4/6 inhibitors. The ongoing CYCAD-1 clinical trial is a critical step in validating these preclinical findings in a clinical setting. The results of this trial will be instrumental in determining the future developmental path of this compound and its potential to address unmet medical needs in oncology. As clinical data becomes available, a direct comparison with the preclinical predictions will be essential to further refine our understanding of the therapeutic potential of CDK2 inhibition.

References

Independent validation of AZD8421's selectivity for CDK2 over CDK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZD8421's selectivity for Cyclin-Dependent Kinase 2 (CDK2) over Cyclin-Dependent Kinase 1 (CDK1), benchmarked against other known CDK inhibitors. The information herein is supported by experimental data from publicly available sources.

Executive Summary

This compound is a potent and highly selective inhibitor of CDK2.[1] Data from its developer, AstraZeneca, indicates a significant selectivity margin for CDK2 when compared to CDK1 and other CDK family members.[1][2] This high selectivity is a key differentiator from earlier generation CDK inhibitors and is attributed to specific molecular interactions within the ATP-binding pocket of CDK2.[3] The primary method for determining this selectivity is the NanoBRET Target Engagement Intracellular Kinase Assay, which measures compound binding within living cells. While independent, third-party validation of this compound's selectivity is not yet widely available in peer-reviewed literature, the existing data provides a strong foundation for its potential as a targeted therapeutic. This compound is currently in Phase I/IIa clinical trials for advanced or metastatic solid tumors.[4][5][6]

Quantitative Comparison of CDK Inhibitor Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other CDK inhibitors against CDK2 and CDK1, along with their calculated selectivity ratios. A higher selectivity ratio indicates greater selectivity for CDK2 over CDK1.

CompoundCDK2 IC50 (nM)CDK1 (Cdc2) IC50 (nM)Selectivity Ratio (CDK1/CDK2)Reference
This compound 9>450 (>50-fold)>50[3][7][8]
Roscovitine (Seliciclib/CYC202)700650~0.93[9][10]
Dinaciclib (B612106) (SCH 727965)133[11]
PF-068736000.09 (Ki)Not specifiedNot specified[12][13]
Palbociclib (B1678290) (PD-0332991)Not specifiedNot specifiedNot specified[14]

Note: The IC50 value for this compound against CDK1 is presented as a threshold based on the reported >50-fold selectivity. Ki values for PF-06873600 are provided as IC50 values were not available in the searched sources. Palbociclib is primarily a CDK4/6 inhibitor and is included for context as a clinically relevant CDK inhibitor.

Experimental Protocols

The primary assay used to determine the intracellular selectivity of this compound is the NanoBRET™ Target Engagement Intracellular Kinase Assay.

NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol

This protocol is a generalized procedure based on materials from Promega, the provider of the NanoBRET™ technology.

Objective: To quantitatively measure the binding affinity of a test compound (e.g., this compound) to a target kinase (CDK2 or CDK1) in live cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based technology that measures the interaction between a NanoLuc® luciferase-tagged kinase (the "donor") and a fluorescently labeled ATP-competitive tracer (the "acceptor"). When the tracer is bound to the kinase, a BRET signal is generated. A test compound that also binds to the kinase's ATP pocket will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc-CDK2 and NanoLuc-CDK1 fusion proteins

  • NanoBRET™ fluorescent tracer

  • Test compound (this compound or other inhibitors)

  • Opti-MEM™ I Reduced Serum Medium

  • 96-well or 384-well white, opaque cell culture plates

  • Luminometer capable of measuring BRET signals

Procedure:

  • Cell Preparation:

    • Co-transfect HEK293 cells with the appropriate NanoLuc-kinase expression vector.

    • Incubate the cells for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM™.

  • Assay Setup:

    • Dispense the cell suspension into the wells of the multi-well plate.

    • Add the test compound at various concentrations to the appropriate wells.

    • Add the NanoBRET™ tracer to all wells at a final concentration optimized for the specific kinase target.

    • Include control wells with no test compound (for maximum BRET signal) and wells with a high concentration of a known potent inhibitor (for background signal).

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Signal Detection:

    • Add the NanoGlo® substrate to all wells.

    • Measure the donor (luciferase) and acceptor (tracer) emission signals using a BRET-capable luminometer.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound that inhibits 50% of tracer binding.

Visualizations

Signaling Pathway of CDK1 and CDK2 in the Cell Cycle

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates E2F E2F pRB->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2_E CDK2-Cyclin E CyclinE->CDK2_E activates DNA_Replication DNA Replication CDK2_E->DNA_Replication initiates CyclinA Cyclin A CDK2_A CDK2-Cyclin A Mitosis Mitosis CDK2_A->Mitosis promotes entry CyclinB Cyclin B CDK1_B CDK1-Cyclin B CDK1_B->Mitosis drives

Caption: Simplified diagram of CDK1 and CDK2 roles in cell cycle progression.

Experimental Workflow for Determining CDK2 vs. CDK1 Selectivity

Selectivity_Workflow cluster_prep Preparation cluster_assay NanoBRET Assay cluster_analysis Data Analysis Transfection Transfect HEK293 cells with NanoLuc-CDK2 or NanoLuc-CDK1 Incubation_24h Incubate for 24 hours Transfection->Incubation_24h Cell_Harvest Harvest and resuspend cells Incubation_24h->Cell_Harvest Plate_Cells Plate cells in 384-well plate Cell_Harvest->Plate_Cells Add_Inhibitor Add serial dilutions of this compound Plate_Cells->Add_Inhibitor Add_Tracer Add fluorescent tracer Add_Inhibitor->Add_Tracer Incubation_2h Incubate for 2 hours Add_Tracer->Incubation_2h Add_Substrate Add NanoGlo substrate Incubation_2h->Add_Substrate Measure_BRET Measure BRET signal Add_Substrate->Measure_BRET Calculate_IC50 Calculate IC50 for CDK2 and CDK1 Measure_BRET->Calculate_IC50 Determine_Selectivity Determine Selectivity Ratio (IC50 CDK1 / IC50 CDK2) Calculate_IC50->Determine_Selectivity

Caption: Workflow for assessing CDK inhibitor selectivity using the NanoBRET assay.

References

Assessing the Therapeutic Window of AZD8421 in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AZD8421, a highly selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), is an investigational agent currently under evaluation in early-phase clinical trials for the treatment of advanced solid tumors, particularly ER+/HER2- advanced breast cancer and high-grade serous ovarian cancer.[1][2] This guide provides a comparative assessment of the therapeutic window of this compound as a monotherapy and in combination with other targeted agents, based on available preclinical data. The information aims to assist researchers and drug development professionals in understanding the current landscape of this compound's therapeutic potential.

Mechanism of Action and Therapeutic Rationale

This compound is designed to selectively target CDK2, a key regulator of cell cycle progression from the G1 to the S phase.[1] In certain cancers, particularly those resistant to CDK4/6 inhibitors, the cell cycle machinery can become dependent on CDK2 for proliferation. Furthermore, cancers with amplification or overexpression of Cyclin E1 (CCNE1), a binding partner of CDK2, are hypothesized to be particularly sensitive to CDK2 inhibition.[3] The rationale for combining this compound with CDK4/6 inhibitors stems from the potential to overcome resistance mechanisms to the latter, offering a new therapeutic strategy for patients with advanced cancers.[3]

Preclinical Efficacy of this compound

Monotherapy Activity

Preclinical studies have demonstrated the potent and selective activity of this compound in cancer cell lines. A notable difference in sensitivity was observed between cell lines with and without CCNE1 amplification.

Cell LineCCNE1 StatusThis compound IC50
OVCAR3 (Ovarian Cancer)Amplified69 nM
SKOV3 (Ovarian Cancer)Non-amplified2.05 µM
Table 1: In Vitro Monotherapy Efficacy of this compound in Ovarian Cancer Cell Lines.[3]

The data clearly indicates that CCNE1 amplification is a potential biomarker for sensitivity to this compound, with a significantly lower concentration of the drug required to inhibit the proliferation of CCNE1-amplified cells.

Combination Therapy Activity

Preclinical evidence suggests a synergistic or additive effect when this compound is combined with CDK4/6 inhibitors, particularly in models of resistance to CDK4/6 inhibition. While specific quantitative data from combination therapy studies, such as IC50 values or tumor growth inhibition percentages, are not yet publicly available in detail, abstracts from scientific conferences have provided qualitative descriptions of these benefits.

In in vitro studies using CDK4/6 inhibitor-resistant breast cancer cell lines, a "combination benefit" was reported when this compound was administered with approved CDK4/6 inhibitors.[3] Furthermore, in in vivo studies using a CCNE1-amplified ovarian cancer model (OVCAR3), the combination of this compound with the CDK4/6 inhibitor palbociclib (B1678290) resulted in tumor regressions.[3] This suggests a potential for enhanced anti-tumor activity with the combination regimen.

Note: The term "combination benefit" and "regressions" are quoted from the available abstracts. A full quantitative assessment of the therapeutic window will require the release of more detailed data from ongoing and future studies.

Experimental Protocols

Detailed experimental protocols for the preclinical studies cited are not yet fully published. However, based on standard methodologies, the following outlines a likely approach for the key experiments.

In Vitro Cell Proliferation Assay

A representative workflow for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines is as follows:

G cluster_0 Cell Culture and Seeding cluster_1 Drug Treatment cluster_2 Incubation and Analysis cluster_3 Data Analysis A Cancer cell lines (e.g., OVCAR3, SKOV3) are cultured B Cells are seeded into 96-well plates A->B C Serial dilutions of this compound (monotherapy) or This compound + CDK4/6 inhibitor (combination) are prepared B->C D Cells are treated with the drug solutions C->D E Plates are incubated for a defined period (e.g., 72 hours) D->E F Cell viability is assessed using a colorimetric assay (e.g., MTT, CellTiter-Glo) E->F G Absorbance/luminescence is measured F->G H Data is normalized to untreated controls G->H I IC50 values are calculated using non-linear regression H->I

Workflow for In Vitro IC50 Determination.
In Vivo Tumor Xenograft Model

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound as a monotherapy and in combination therapy.

G cluster_0 Tumor Implantation cluster_1 Treatment Groups cluster_2 Drug Administration and Monitoring cluster_3 Endpoint and Analysis A Cancer cells (e.g., OVCAR3) are subcutaneously implanted into immunocompromised mice B Tumors are allowed to grow to a palpable size A->B C Mice are randomized into treatment groups: - Vehicle control - this compound monotherapy - CDK4/6 inhibitor monotherapy - this compound + CDK4/6 inhibitor combination B->C D Drugs are administered according to a defined schedule C->D E Tumor volume and body weight are measured regularly D->E F Animal health is monitored for signs of toxicity E->F G Study is terminated when tumors reach a predefined size or at a set time point F->G H Tumors are excised and may be used for pharmacodynamic analysis G->H I Tumor growth inhibition is calculated for each group H->I

Workflow for In Vivo Xenograft Studies.

Signaling Pathway

This compound exerts its effect by inhibiting CDK2, a critical component of the cell cycle machinery. The diagram below illustrates the central role of the CDK2/Cyclin E axis in the G1/S transition and how its inhibition can lead to cell cycle arrest.

G cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase CDK46 CDK4/6 CDK46_CycD CDK46->CDK46_CycD CycD Cyclin D CycD->CDK46_CycD pRB pRB CDK46_CycD->pRB phosphorylates E2F E2F pRB->E2F releases CycE Cyclin E E2F->CycE promotes transcription CDK2 CDK2 CDK2_CycE CDK2->CDK2_CycE CycE->CDK2_CycE CDK2_CycE->pRB further phosphorylates DNA_Synth DNA Synthesis CDK2_CycE->DNA_Synth promotes This compound This compound This compound->CDK2 inhibits

This compound Mechanism of Action in the Cell Cycle.

Conclusion and Future Directions

The available preclinical data for this compound is promising, demonstrating potent monotherapy activity in CCNE1-amplified cancer models and a clear rationale for combination with CDK4/6 inhibitors to overcome resistance. However, a comprehensive assessment of the therapeutic window of this compound in combination therapies is currently limited by the lack of publicly available quantitative data.

The ongoing Phase I/IIa clinical trial (CYCAD-1, NCT06188520) is evaluating this compound both as a monotherapy and in combination with CDK4/6 inhibitors and the SERD camizestrant.[1][2] Data from this dose-escalation study will be crucial in defining the safety, tolerability, and preliminary efficacy of these combination regimens in patients with advanced breast and ovarian cancers. Future publications from this trial and further preclinical studies will be essential to fully characterize the therapeutic window and optimize the clinical application of this compound in combination therapies.

References

Next-Generation CDK2 Inhibitors: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the burgeoning landscape of next-generation Cyclin-Dependent Kinase 2 (CDK2) inhibitors reveals a promising new frontier in oncology, particularly for treatment-resistant cancers. This guide provides a comprehensive meta-analysis of the clinical trial data for four leading next-generation CDK2 inhibitors: PF-07104091, BLU-222, INCB123667, and BG-68501. It is designed for researchers, scientists, and drug development professionals to objectively compare the performance of these agents and understand the experimental frameworks used to evaluate them.

The rationale for developing selective CDK2 inhibitors is rooted in their potential to overcome resistance to CDK4/6 inhibitors, a common challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2] Furthermore, aberrations in the CDK2 pathway, such as Cyclin E1 (CCNE1) amplification, are implicated in various cancers, including ovarian, endometrial, and gastric cancers, making CDK2 a compelling therapeutic target.[3][4][5] This guide synthesizes the latest clinical trial findings to offer a comparative perspective on the efficacy, safety, and experimental protocols of these emerging therapies.

Comparative Efficacy of Next-Generation CDK2 Inhibitors

The clinical development of selective CDK2 inhibitors has shown promising early signs of anti-tumor activity across a range of solid tumors. The following table summarizes the key efficacy data from the initial clinical trials of PF-07104091, BLU-222, INCB123667, and BG-68501.

Inhibitor (Trial ID)Patient PopulationKey Efficacy Results
PF-07104091 (NCT04553133)Heavily pretreated HR+/HER2- metastatic breast cancer (mBC) patients who progressed on prior CDK4/6 inhibitors.[6]In 16 response-evaluable mBC patients, the confirmed partial response (PR) rate was 18.8% (3 patients), with a stable disease (SD) rate of 37.5% (6 patients). The disease control rate (DCR) was 61.5%.[6]
BLU-222 (NCT05252416)Patients with advanced solid tumors, including HR+/HER2- breast cancer, endometrial cancer, and ovarian cancer.[4]A partial response was observed in a patient with HR+/HER2- metastatic breast cancer who had received five prior lines of therapy, including palbociclib (B1678290) and abemaciclib.[4]
INCB123667 (NCT05238922)Patients with advanced platinum-resistant and refractory ovarian cancer (OC).[7]In the dose-expansion cohort, the overall response rate (ORR) was 24.3% (9 out of 37 evaluable patients), including 2 complete responses (CR) and 7 partial responses (PR). The highest ORR of 31.3% was observed in the 50mg BID cohort.[8]
BG-68501 (NCT06257264)Patients with advanced, nonresectable, or metastatic solid tumors, including HR+/HER2- breast cancer and ovarian cancer.[9]In 24 efficacy-evaluable patients, one patient with heavily pretreated HR+/HER2- breast cancer achieved a partial response, and 10 patients had stable disease.[9]

Safety and Tolerability Profile

The safety profiles of these next-generation CDK2 inhibitors are a critical aspect of their clinical evaluation. The table below outlines the most common treatment-emergent adverse events (TEAEs) observed in the respective clinical trials.

Inhibitor (Trial ID)Most Common Treatment-Emergent Adverse Events (All Grades)Dose-Limiting Toxicities (DLTs)
PF-07104091 (NCT04553133)Nausea (77.1%), diarrhea (48.6%), vomiting (48.6%), fatigue (45.7%), and anemia (45.7%).[6]G3 fatigue, G3 nausea, G3 anorexia, and G3 diarrhea were observed at higher dose levels.[6]
BLU-222 (NCT05252416)Nausea (33%), vomiting (22%), anemia (22%), diarrhea (22%), and fatigue (18%).[4]Grade 3 nausea and grade 3 blurred vision/photophobia were reported at higher doses.[10]
INCB123667 (NCT05238922)Nausea (42%), thrombocytopenia (35%), anemia (30%), neutropenia (26%), and fatigue (23%).[11]Not explicitly detailed in the provided results.
BG-68501 (NCT06257264)Nausea (56.1%), vomiting (48.8%), and fatigue (24.4%).[9][12]No DLTs were observed to date during dose escalation.[9][12]

Experimental Protocols

A standardized approach to evaluating these novel agents is crucial for cross-trial comparisons. The following sections detail the common methodologies employed in the clinical trials of these next-generation CDK2 inhibitors.

Study Design and Patient Population

The initial clinical trials for PF-07104091, BLU-222, INCB123667, and BG-68501 are predominantly Phase 1/2, open-label studies.[13][14][15][16] These studies typically consist of a dose-escalation phase to determine the maximum tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase to further evaluate safety and preliminary efficacy in specific tumor types.[3][11][17][18]

Key inclusion criteria generally involve patients with advanced or metastatic solid tumors who have progressed on standard-of-care therapies.[1][19][20][21] A significant focus is placed on patients with HR+/HER2- breast cancer who have developed resistance to CDK4/6 inhibitors, as well as patients with tumors harboring CCNE1 amplification.[14][15][18][19] Patients are typically required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1 and measurable disease as per the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[3][22][23]

Common exclusion criteria include patients with known symptomatic brain metastases requiring steroids, other active malignancies, and major surgery or radiation therapy within a few weeks of starting the study drug.[20][24][25]

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetics (PK): The primary objective of the PK analysis is to characterize the absorption, distribution, metabolism, and excretion of the CDK2 inhibitors. Blood samples are collected at various time points to determine key PK parameters.[4][6][16][17] For instance, in the trial for PF-07104091, steady-state plasma exposures were shown to increase proportionally with the dose.[6]

Pharmacodynamics (PD): PD assessments aim to evaluate the biological effects of the drug on its target. This is often done through the analysis of biomarkers in blood and tumor tissue. A common PD marker for CDK2 inhibitors is the reduction of phosphorylation of Retinoblastoma (Rb) protein, a downstream target of CDK2.[10] In the INCB123667 trial, a reduction in circulating tumor DNA (ctDNA) was observed at all dose levels, indicating target engagement.[11][17] Similarly, the BLU-222 trial showed that increasing doses were associated with decreased thymidine (B127349) kinase 1 (TK1) activity and pRb levels.[10]

Tumor Response Evaluation

The anti-tumor activity of the CDK2 inhibitors is primarily assessed using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[26][27] This involves standardized measurements of tumor lesions at baseline and subsequent time points to determine objective response rates.

According to RECIST 1.1, the following criteria are used:

  • Complete Response (CR): Disappearance of all target lesions.[28]

  • Partial Response (PR): At least a 30% decrease in the sum of the longest diameters of target lesions.[28]

  • Progressive Disease (PD): At least a 20% increase in the sum of the longest diameters of target lesions, or the appearance of new lesions.[28]

  • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[28]

Tumor assessments are typically performed at baseline and then at regular intervals as specified in the study protocol.[3]

Visualizing the Landscape

To better understand the context of these clinical trials, the following diagrams illustrate the CDK2 signaling pathway and a generalized experimental workflow.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1/S Phase Transition cluster_Inhibition Inhibitor Action Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription CDK2 CDK2 Cyclin E->CDK2 binds CDK2->pRb phosphorylates Next-Gen CDK2i Next-Gen CDK2 Inhibitor Next-Gen CDK2i->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Experimental_Workflow cluster_Patient_Selection Patient Selection cluster_Treatment_Phase Treatment & Assessment cluster_Data_Analysis Data Analysis Inclusion/Exclusion Inclusion/Exclusion Criteria Met Informed Consent Informed Consent Inclusion/Exclusion->Informed Consent Dose Escalation Phase 1: Dose Escalation (MTD/RP2D) Informed Consent->Dose Escalation Dose Expansion Phase 2: Dose Expansion Dose Escalation->Dose Expansion Tumor Assessment Tumor Assessment (RECIST 1.1) Dose Escalation->Tumor Assessment PK/PD Sampling PK/PD Sampling (Blood, ctDNA) Dose Escalation->PK/PD Sampling Safety Monitoring Adverse Event Monitoring Dose Escalation->Safety Monitoring Dose Expansion->Tumor Assessment Dose Expansion->PK/PD Sampling Dose Expansion->Safety Monitoring Efficacy Analysis Efficacy Analysis (ORR, DCR) Tumor Assessment->Efficacy Analysis PK/PD Analysis PK/PD Analysis PK/PD Sampling->PK/PD Analysis Safety Analysis Safety Analysis Safety Monitoring->Safety Analysis

Caption: Generalized experimental workflow for Phase 1/2 CDK2 inhibitor clinical trials.

References

Safety Operating Guide

Navigating the Safe Disposal of AZD8421: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AZD8421, a selective CDK2 inhibitor, are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its disposal based on general best practices for cytotoxic and antineoplastic agents.

It is imperative to obtain and consult the official Safety Data Sheet (SDS) for this compound from the manufacturer or supplier before handling or disposal. The SDS will contain specific information regarding the compound's hazards, handling precautions, and required disposal methods. The following procedures are based on established guidelines for similar research chemicals and should be adapted to comply with your institution's specific protocols and local regulations.

Key Principles of Cytotoxic Waste Management

All materials that have come into contact with this compound are to be considered potentially hazardous and must be managed as cytotoxic waste. This includes unused or expired product, contaminated personal protective equipment (PPE), labware, and cleaning materials. The primary goal is to prevent exposure to personnel and the environment.

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is not available, the following table summarizes its known chemical and biological properties relevant to its handling.

PropertyValueSource
Chemical Formula C₁₈H₃₂N₈O₃SSelleck Chemicals
Molecular Weight 440.57 g/mol Selleck Chemicals
IC₅₀ against CDK2 9 nMMedchemExpress
Appearance SolidProbechem

Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation at the Source:

  • Immediately segregate all waste contaminated with this compound from non-hazardous laboratory waste.

  • Use designated, clearly labeled, leak-proof, and puncture-resistant waste containers. Typically, yellow containers are used for chemotherapy waste.

2. Disposal of Solid Waste:

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and flasks should be placed directly into the designated cytotoxic waste container.

  • Contaminated PPE: Gloves, lab coats, and other protective gear must be disposed of in the cytotoxic waste container immediately after use.

3. Disposal of Liquid Waste:

  • Unused Solutions: Do not pour solutions containing this compound down the drain. Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Aqueous Solutions: If institutional protocols permit, chemical inactivation may be an option. However, this must be done in strict accordance with validated procedures and safety guidelines. Without a specific protocol for this compound, this is not recommended.

4. Sharps Disposal:

  • Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container for cytotoxic waste.

5. Decontamination of Work Surfaces:

  • A routine surface decontamination should be performed after handling this compound.

  • Use a suitable deactivating agent if one is specified in the official SDS. In its absence, a thorough cleaning with a laboratory-grade detergent followed by a rinse with 70% ethanol (B145695) is a common practice.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as cytotoxic waste.

6. Final Disposal:

  • All cytotoxic waste containers must be securely sealed when three-quarters full.

  • Label the containers in accordance with your institution's and local regulations for hazardous waste.

  • Arrange for the collection and disposal of the waste by a licensed hazardous waste management company. Incineration is the typical method of disposal for cytotoxic agents.

Experimental Workflow for Waste Handling

The following diagram illustrates the general workflow for the safe handling and disposal of waste generated from work with cytotoxic agents like this compound.

General Workflow for Cytotoxic Waste Disposal cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Start Handling of this compound Solid_Waste Contaminated Solids (Gloves, Tubes, etc.) Start->Solid_Waste Generates Liquid_Waste Contaminated Liquids (Unused Solutions) Start->Liquid_Waste Generates Sharps_Waste Contaminated Sharps (Needles, Syringes) Start->Sharps_Waste Generates Solid_Container Cytotoxic Solid Waste Container (Yellow) Solid_Waste->Solid_Container Liquid_Container Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Container Cytotoxic Sharps Container (Yellow) Sharps_Waste->Sharps_Container Seal_Label Seal and Label Containers Solid_Container->Seal_Label Liquid_Container->Seal_Label Sharps_Container->Seal_Label Licensed_Disposal Collection by Licensed Hazardous Waste Vendor Seal_Label->Licensed_Disposal Incineration Incineration Licensed_Disposal->Incineration

Cytotoxic Waste Disposal Workflow

Disclaimer: This information is intended for guidance purposes only and is based on general best practices for handling cytotoxic compounds. It is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always adhere to the specific protocols and procedures established by your institution and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.